Nepicastat
描述
This compound has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
属性
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169740 | |
| Record name | Nepicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173997-05-2 | |
| Record name | Nepicastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepicastat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepicastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nepicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEPICASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nepicastat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepicastat (formerly known as SYN-117 or RS-25560-197) is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1][2] This enzyme is critical in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting DBH, this compound effectively decreases norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems.[3][4] This unique mechanism of action has led to its investigation as a potential therapeutic agent for a variety of conditions, including cocaine dependence, post-traumatic stress disorder (PTSD), and congestive heart failure.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its enzymatic inhibition, its effects on neurotransmitter systems, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: Inhibition of Dopamine β-Hydroxylase
This compound's primary pharmacological action is the competitive and reversible inhibition of dopamine β-hydroxylase (DBH), a copper-containing monooxygenase enzyme.[6] DBH is responsible for the stereospecific hydroxylation of dopamine to form norepinephrine. This enzymatic conversion is a crucial step in the biosynthesis of catecholamines.
Enzymatic Inhibition
This compound demonstrates high potency and selectivity for DBH. In vitro studies have established its inhibitory concentration (IC50) against both bovine and human DBH, highlighting its efficacy in blocking the enzyme's function.
| Enzyme Source | IC50 (nM) | Reference |
| Bovine DBH | 8.5 ± 0.8 | [Stanley et al., 1997][3] |
| Human DBH | 9.0 ± 0.8 | [Stanley et al., 1997][3] |
Table 1: In vitro inhibitory potency of this compound against dopamine β-hydroxylase.
The R-enantiomer of this compound (RS-25560-198) is approximately 2-3 times less potent, underscoring the stereospecificity of the interaction.[3] Furthermore, this compound exhibits negligible affinity for a wide range of other enzymes and neurotransmitter receptors, indicating a highly selective mechanism of action.[3]
Neurochemical Consequences of DBH Inhibition
By inhibiting DBH, this compound fundamentally alters the balance of dopamine and norepinephrine in neuronal systems. This leads to a decrease in the synthesis and subsequent release of norepinephrine, while the precursor, dopamine, accumulates.
In Vivo Effects on Catecholamine Levels
Numerous preclinical studies in various animal models have consistently demonstrated this compound's ability to modulate catecholamine levels in a dose-dependent manner.
In Spontaneously Hypertensive Rats (SHRs):
Oral administration of this compound resulted in significant, dose-dependent changes in tissue catecholamine content.
| Tissue | Dose (mg/kg, p.o.) * | Norepinephrine (% Decrease) | Dopamine (% Increase) | Dopamine/Norepinephrine Ratio (Fold Increase) | Reference |
| Mesenteric Artery | 30 | ~40% | ~250% | ~7-fold | [Stanley et al., 1997][3] |
| Left Ventricle | 30 | ~30% | ~200% | ~5-fold | [Stanley et al., 1997][3] |
| Cerebral Cortex | 100 | 42% | Significant Increase | Significant Increase | [Stanley et al., 1997][4] |
*Three consecutive doses, 12 hours apart.
Table 2: Effects of this compound on tissue catecholamine levels in Spontaneously Hypertensive Rats (SHRs).
In Beagle Dogs:
Prolonged oral administration of this compound also produced marked alterations in both tissue and plasma catecholamine concentrations.
| Matrix | Dose (mg/kg, p.o.) | Duration | Norepinephrine (% Decrease) | Dopamine (% Increase) | Reference |
| Renal Artery | 5 | 5 days (b.i.d.) | 88% | Significant Increase | [Stanley et al., 1997][4] |
| Left Ventricle | 5 | 5 days (b.i.d.) | 91% | Significant Increase | [Stanley et al., 1997][4] |
| Cerebral Cortex | 5 | 5 days (b.i.d.) | 96% | Significant Increase | [Stanley et al., 1997][4] |
| Plasma | 2 | 15 days (b.i.d.) | 52% (peak) | 646% (peak) | [Stanley et al., 1997][3][4] |
Table 3: Effects of this compound on tissue and plasma catecholamine levels in Beagle Dogs.
These findings from animal models demonstrate this compound's ability to effectively penetrate tissues and exert its enzymatic inhibitory effect, leading to a predictable and significant shift in the dopamine-to-norepinephrine ratio.
Signaling Pathways and Functional Implications
The this compound-induced alteration in the dopamine/norepinephrine balance has profound effects on downstream signaling pathways in brain regions critical for motivation, reward, and stress responses, such as the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc).
Dopaminergic and Noradrenergic Signaling in the Prefrontal Cortex
Caption: Signaling pathway modulation by this compound in the prefrontal cortex.
In the mPFC, this compound's inhibition of DBH leads to an accumulation of dopamine and a reduction of norepinephrine in the synaptic cleft.[7] This results in increased activation of postsynaptic D1 receptors, which are coupled to stimulatory G-proteins and enhance neuronal excitability through the cAMP-PKA signaling cascade.[8] Conversely, the reduced availability of norepinephrine leads to decreased activation of α2-adrenergic receptors, which are inhibitory.[8] This dual effect is thought to contribute to the therapeutic potential of this compound in conditions like cocaine addiction by modulating executive function and impulse control.[2]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Dopamine β-Hydroxylase Inhibition Assay
This assay is used to determine the potency of this compound in inhibiting the enzymatic activity of DBH.
Principle:
The assay measures the conversion of a substrate (e.g., tyramine (B21549) or dopamine) to its hydroxylated product (e.g., octopamine (B1677172) or norepinephrine) by DBH in the presence and absence of the inhibitor. The product is then quantified.
Materials:
-
Purified or partially purified DBH (bovine or human)
-
This compound
-
Substrate: Tyramine or Dopamine
-
Cofactors: Ascorbic acid, Copper sulfate
-
Catalase
-
Buffer (e.g., sodium acetate)
-
Terminating solution (e.g., perchloric acid)
-
HPLC with electrochemical detection (HPLC-ED) system
Procedure:
-
Prepare a reaction mixture containing buffer, catalase, ascorbic acid, and copper sulfate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the DBH enzyme preparation and the substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding a stopping solution.
-
Quantify the amount of product formed using HPLC-ED.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Microdialysis for Catecholamine Measurement
This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Caption: Experimental workflow for in vivo microdialysis.
Principle:
A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse into the dialysate, which is then collected and analyzed.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC-ED system
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., mPFC, NAc). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the drug's effect on neurotransmitter levels.
-
Analysis: Analyze the dialysate samples using HPLC-ED to quantify dopamine and norepinephrine concentrations.
-
Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the magnitude and time course of the drug's effect.
Clinical Development and Future Directions
This compound has been evaluated in clinical trials for several indications, including cocaine use disorder and PTSD.[5] In a study with cocaine-dependent individuals, this compound was found to be safe and well-tolerated when co-administered with cocaine and did not significantly alter cocaine's pharmacokinetic properties.[9] While a Phase 2 study for PTSD did not show efficacy in relieving symptoms compared to placebo, preclinical evidence suggests it may be effective in patient populations with elevated catecholamine levels.[1][5]
The unique mechanism of action of this compound, which directly modulates the balance of two key neurotransmitters, continues to make it a compound of interest for neuropsychiatric and cardiovascular disorders characterized by sympathetic nervous system dysregulation. Further research may focus on identifying patient populations most likely to respond to this compound therapy and exploring its potential in other indications.
Conclusion
This compound is a potent and selective inhibitor of dopamine β-hydroxylase that effectively reduces norepinephrine synthesis and increases dopamine levels. This mechanism has been extensively characterized through in vitro enzymatic assays and in vivo microdialysis studies. The resulting shift in the dopamine/norepinephrine ratio modulates signaling pathways in key brain regions, providing a strong rationale for its investigation in a range of clinical disorders. This technical guide summarizes the core principles of this compound's mechanism of action and provides an overview of the experimental methodologies crucial for its evaluation, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Norepinephrine and dopamine regulate signals and noise in the prefrontal cortex. | Semantic Scholar [semanticscholar.org]
- 2. This compound: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nepicastat: A Dopamine β-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepicastat (formerly known as SYN117 or RS-25560-197) is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By modulating the levels of these critical catecholamines, this compound has been investigated for its therapeutic potential in a range of cardiovascular and psychiatric disorders, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it influences.
Core Mechanism of Action: Dopamine β-Hydroxylase Inhibition
This compound functions as a direct and competitive inhibitor of dopamine β-hydroxylase (DBH), an enzyme that plays a crucial role in the biosynthesis of catecholamines.[1] DBH catalyzes the hydroxylation of dopamine to form norepinephrine within the synaptic vesicles of noradrenergic neurons.[1] By selectively binding to DBH, this compound blocks this conversion, leading to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in both the central and peripheral nervous systems.[2] This modulation of the dopamine-to-norepinephrine ratio is the primary mechanism through which this compound exerts its pharmacological effects. The chemical structure of this compound is 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Enzyme Source | IC50 Value (nM) | Reference |
| Bovine DBH | 8.5 ± 0.8 | [2] |
| Human DBH | 9.0 ± 0.8 | [2] |
Table 2: In Vivo Effects of this compound on Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)
| Tissue | This compound Dose (mg/kg, p.o.) | Change in Norepinephrine | Change in Dopamine | Reference |
| Mesenteric Artery | 100 | ↓ 47% | ↑ | [2] |
| Left Ventricle | 100 | ↓ 35% | ↑ | [2] |
| Cerebral Cortex | 100 | ↓ 42% | ↑ | [2] |
Table 3: In Vivo Effects of this compound on Plasma Catecholamine Levels in Beagle Dogs (2 mg/kg, b.i.d, p.o. for 15 days)
| Catecholamine | Peak Change | Day of Peak Change | Reference |
| Norepinephrine | ↓ 52% | Day 6 | [2] |
| Dopamine | ↑ 646% | Day 7 | [2] |
Table 4: Cardiovascular Effects of this compound in Spontaneously Hypertensive Rats (SHRs)
| Dosing Regimen | Peak Decrease in Mean Arterial Blood Pressure (mm Hg) | Reference |
| 30 mg/kg/day for 30 days | 20 | [4] |
| 100 mg/kg/day for 30 days | 42 | [4] |
Table 5: Effects of this compound on Subjective Responses to Intravenous Cocaine in Cocaine-Dependent Individuals (n=13)
| Subjective Effect (Visual Analog Scale) | This compound Dose | Outcome | Reference |
| Positive Subjective Effects | 80 mg and 160 mg | Main effect of this compound to reduce several positive subjective effects | [5][6] |
Signaling Pathways and Experimental Workflows
Catecholamine Biosynthesis Pathway
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure catecholamine levels in the brain of a freely moving rat.
Experimental Protocols
Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol is a generalized procedure based on the enzymatic hydroxylation of a substrate like tyramine (B21549) to octopamine, which is then quantified.
Materials:
-
Purified bovine or human DBH
-
This compound (or other inhibitors) at various concentrations
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Fumarate (activator)
-
Catalase
-
Pargyline (MAO inhibitor)
-
Copper sulfate (B86663) (optional, to counteract endogenous inhibitors)
-
Tris buffer (pH 6.0)
-
Perchloric acid
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Prepare a reaction mixture containing Tris buffer, ascorbic acid, fumarate, catalase, pargyline, and copper sulfate (if needed).
-
Add the DBH enzyme preparation to the reaction mixture.
-
Add this compound or vehicle control to the respective tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, tyramine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the product (octopamine) concentration using HPLC-ED.
-
Calculate the percent inhibition of DBH activity at each this compound concentration and determine the IC50 value.[7]
In Vivo Microdialysis for Catecholamine Measurement in Rat Prefrontal Cortex
This protocol describes the measurement of extracellular dopamine and norepinephrine in the prefrontal cortex of awake, freely moving rats.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Guide cannulae and microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC-ED system
Procedure:
-
Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the medial prefrontal cortex. Secure the cannula with dental cement and allow the animals to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Allow for a stabilization period (e.g., 60-90 minutes) before collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Drug Administration: Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.[8][9][10][11][12]
-
Data Analysis: Express the post-drug catecholamine levels as a percentage of the baseline levels.
Human Pharmacokinetic Study of this compound
This protocol outlines a general procedure for a clinical pharmacokinetic study of this compound in human subjects.
Study Design:
-
A double-blind, placebo-controlled, dose-escalation study in healthy volunteers or a specific patient population.
Procedure:
-
Dosing: Administer single or multiple oral doses of this compound or placebo to the subjects.
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[5]
-
Plasma Preparation: Process the blood samples to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound and any major metabolites in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
Analysis of Catecholamines in Tissue Homogenates by HPLC-ED
This protocol describes the measurement of norepinephrine and dopamine in tissue samples.
Materials:
-
Tissue samples (e.g., heart, kidney, brain regions)
-
Perchloric acid containing an internal standard (e.g., dihydroxybenzylamine)
-
Homogenizer
-
Centrifuge
-
HPLC-ED system
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue samples and homogenize them in a known volume of ice-cold perchloric acid containing the internal standard.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
HPLC-ED Analysis: Inject a defined volume of the supernatant into the HPLC-ED system for the separation and quantification of norepinephrine and dopamine.[1][7][13]
-
Data Analysis: Calculate the concentration of each catecholamine in the tissue, typically expressed as ng/g of tissue.
Therapeutic Applications and Clinical Status
This compound has been investigated in several clinical indications:
-
Congestive Heart Failure: The rationale was to reduce the excessive sympathetic nervous system activity associated with this condition.[3]
-
Post-Traumatic Stress Disorder (PTSD): The aim was to dampen the heightened noradrenergic state characteristic of PTSD. However, a Phase 2 study did not show efficacy in relieving PTSD symptoms compared to placebo.[3]
-
Cocaine Dependence: By increasing dopamine and decreasing norepinephrine in the brain, this compound was hypothesized to reduce the rewarding effects of cocaine and prevent relapse. A clinical study in cocaine users found that this compound was well-tolerated and reduced some of the positive subjective effects of cocaine.[5][6][14]
As of late 2024, the development of this compound for most indications has been discontinued.[3]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its ability to modulate catecholamine levels has been demonstrated in a variety of preclinical and clinical studies. While its clinical development has not led to a marketed product for the initially targeted indications, the wealth of data generated on this compound continues to make it a valuable research tool for understanding the roles of dopamine and norepinephrine in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology and experimental investigation of DBH inhibitors.
References
- 1. protocols.io [protocols.io]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prenatal restraint stress: an in vivo microdialysis study on catecholamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nepicastat
Nepicastat (also known as SYN-117 or RS-25560-197) is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting this key enzyme in catecholamine synthesis, this compound modulates the levels of these neurotransmitters in both the central and peripheral nervous systems. This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and clinical research.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of dopamine β-hydroxylase. This leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues.
In Vitro Enzyme Inhibition
This compound has been shown to be a potent inhibitor of both bovine and human dopamine β-hydroxylase.
| Enzyme Source | IC50 | Reference |
| Bovine Dopamine β-hydroxylase | 8.5 nM | [1] |
| Human Dopamine β-hydroxylase | 9.0 nM | [1] |
This compound demonstrates high selectivity for DBH, with negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors at concentrations greater than 10 µM.
In Vivo Effects on Catecholamine Levels
Preclinical studies in rats and dogs have demonstrated the in vivo pharmacodynamic effects of this compound on catecholamine levels in various tissues.
Table 2: Effects of this compound on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)
| Tissue | Dose (mg/kg, p.o.) | Change in Norepinephrine | Change in Dopamine |
| Mesenteric Artery | 100 | ↓ 47% | ↑ |
| Left Ventricle | 100 | ↓ 35% | ↑ |
| Cerebral Cortex | 100 | ↓ 42% | ↑ |
Table 3: Effects of this compound on Tissue Catecholamine Levels in Beagle Dogs
| Tissue | Dose (mg/kg, p.o.) | Change in Norepinephrine | Change in Dopamine |
| Renal Artery | 5 | ↓ 88% | ↑ |
| Left Ventricle | 5 | ↓ 91% | ↑ |
| Cerebral Cortex | 5 | ↓ 96% | ↑ |
In a 15-day study in beagle dogs administered 2 mg/kg of this compound twice daily, a peak reduction of 52% in plasma norepinephrine and a peak increase of 646% in plasma dopamine were observed around days 6-7 of dosing.[2][3]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, AUC, and half-life, are not extensively reported in the publicly available literature. Clinical studies have often focused on the pharmacodynamic effects or the interaction of this compound with other substances like cocaine.
In a study involving participants with cocaine use disorder, this compound was found to be well-tolerated at oral doses of 80 mg and 160 mg. The study noted that this compound did not significantly alter the pharmacokinetic properties of co-administered cocaine.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Human Clinical Trial
Caption: A typical workflow for a clinical trial of this compound.
Experimental Protocols
Human Clinical Trial for Cocaine Dependence
A double-blind, placebo-controlled inpatient study was conducted to evaluate the safety and efficacy of this compound when co-administered with cocaine.
-
Study Design: Participants were randomized to receive oral this compound (80 mg or 160 mg) or a placebo.
-
Participants: Non-treatment seeking individuals who met the criteria for cocaine use disorder.
-
Procedure: Participants received intravenous (IV) cocaine at doses of 0, 10, 20, and 40 mg on study days 4, 8, and 12, concurrently with their assigned oral treatment.
-
Pharmacokinetic Analysis: Blood samples were collected to assess the pharmacokinetic parameters of cocaine and its metabolites.
-
Pharmacodynamic and Safety Analysis: Cardiovascular and subjective effects of cocaine were evaluated. Adverse events were monitored throughout the study.
Preclinical Evaluation of Catecholamine Levels in Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHRs).
-
Dosing: this compound was administered orally at doses of 3, 10, 30, or 100 mg/kg every 12 hours for three consecutive doses.
-
Tissue Collection: Tissues such as the mesenteric artery, left ventricle, and cerebral cortex were collected for analysis.
-
Analytical Method: Catecholamine (norepinephrine and dopamine) levels in the tissues were quantified.
In Vitro Dopamine β-hydroxylase Activity Assay
The inhibitory activity of this compound on DBH is determined through in vitro enzyme assays.
-
Enzyme Source: Purified bovine or human dopamine β-hydroxylase.
-
Procedure: The enzyme is incubated with its substrate (e.g., dopamine or tyramine) in the presence of varying concentrations of this compound.
-
Analysis: The formation of the product (norepinephrine or octopamine) is measured to determine the rate of the enzymatic reaction. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Nepicastat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepicastat, also known by its developmental code names SYN-117 and RS-25560-197, is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1][2][3] This guide provides a detailed overview of its chemical structure, a summary of its synthetic strategy based on available literature, and its mechanism of action. The information is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identifiers
This compound is a chiral small molecule belonging to the 1,3-dihydroimidazole-2-thione class of compounds.[4] The structure features a substituted imidazolethione ring linked to a difluorinated tetralin moiety.[4] This specific arrangement confers high potency and selectivity for its biological target.[1][3]
Data Presentation: Chemical Identifiers
The following table summarizes the key chemical identifiers and properties of this compound.
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione | [5] |
| CAS Number | 173997-05-2 (Free Base) | [5] |
| 170151-24-3 (HCl Salt) | [1][3] | |
| Molecular Formula | C₁₄H₁₅F₂N₃S | [3][5] |
| Molar Mass | 295.35 g·mol⁻¹ | [3][5] |
| SMILES String | C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | [1] |
| Synonyms | SYN-117, RS-25560-197 | [3][5] |
Synthesis of this compound
While the detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not fully disclosed in publicly accessible literature, the general synthetic approach can be inferred from medicinal chemistry publications, such as the work by Beliaev et al. on related DBH inhibitors.[6][7]
General Retrosynthetic Strategy
A logical retrosynthetic analysis suggests that the synthesis would be convergent, involving the preparation of two key intermediates followed by their coupling and final modifications.
-
Intermediate A: (S)-2-amino-5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This chiral amine is the cornerstone of the molecule, providing the specific stereochemistry essential for its biological activity. Its synthesis would likely start from a substituted naphthalene (B1677914) precursor, followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer.
-
Intermediate B: A suitable aminomethyl-imidazolethione precursor. This heterocyclic core would be constructed separately. A plausible route involves the synthesis of an N-protected aminomethyl imidazole, followed by conversion to the imidazole-2-thione via reaction with a thiocarbonylating agent like thiophosgene (B130339) or thiocarbonyldiimidazole.
The final steps would involve the coupling of Intermediate A with Intermediate B, likely through an N-arylation or related C-N bond-forming reaction, followed by deprotection of the aminomethyl group to yield this compound.
Experimental Protocols
Detailed experimental protocols, including specific reagents, reaction conditions, yields, and purification methods, are not available in the reviewed search results. The primary literature, such as the Journal of Medicinal Chemistry, should be consulted for potential disclosure of these methodologies in the synthesis of analogous compounds.[6][7]
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons.[1][2] This inhibition is potent, with IC₅₀ values of approximately 9.0 nM for human DBH.[1]
By blocking this key step in catecholamine biosynthesis, this compound leads to two primary neurochemical changes:
-
A decrease in the levels of norepinephrine (noradrenaline).
-
An increase in the levels of its precursor, dopamine.
This modulation of catecholamine levels in both the central and peripheral nervous systems is the basis for its investigation in conditions characterized by sympathetic overactivity, such as post-traumatic stress disorder (PTSD), cocaine dependence, and congestive heart failure.[2][3]
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the enzymatic action of Dopamine β-Hydroxylase (DBH) in a noradrenergic neuron and the inhibitory effect of this compound.
Caption: Mechanism of this compound as a DBH inhibitor.
Logical Workflow: Therapeutic Rationale for DBH Inhibition
This diagram outlines the logical progression from a pathological state to the therapeutic intervention with a DBH inhibitor like this compound.
Caption: Therapeutic rationale for using a DBH inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. WO2010124089A3 - this compound for treating dependence - Google Patents [patents.google.com]
- 5. molport.com [molport.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
In-Depth Technical Guide: Nepicastat's Journey Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), has garnered significant interest for its therapeutic potential in conditions marked by dysregulated catecholamine signaling, including post-traumatic stress disorder (PTSD) and cocaine dependence. A critical determinant of its efficacy for central nervous system (CNS) disorders is its ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive analysis of this compound's BBB permeability, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. In vitro studies confirm this compound's permeability and identify it as a substrate for the P-glycoprotein (P-gp) efflux transporter. In vivo evidence in animal models further substantiates its CNS penetration, as demonstrated by its modulation of brain neurochemistry. This guide serves as a core resource for researchers engaged in the development of DBH inhibitors and the broader study of drug transport to the CNS.
Core Concepts: Blood-Brain Barrier Permeability of this compound
In Vitro Permeability Characteristics
In vitro cell-based assays are fundamental in predicting a compound's potential to cross the BBB. For this compound, these studies have provided key insights into its passive permeability and its interaction with efflux transporters.
Table 1: In Vitro Permeability and Efflux Data for this compound
| Parameter | Cell Line | Value | Interpretation | Reference |
| Apparent Permeability (Papp) | Caco-2 | >8.49 × 10⁻⁶ cm/s | High intrinsic permeability | [1] |
| Net Flux Ratio (P-gp Substrate) | MDCK-II | 2.01 | Substrate of P-glycoprotein efflux pump | [1] |
In Vivo Evidence of CNS Penetration
In vivo studies in rodents provide indirect but compelling evidence of this compound's ability to cross the BBB and exert its pharmacological effects within the CNS. These studies typically measure changes in neurotransmitter levels in specific brain regions following systemic administration of the compound.
Table 2: In Vivo Effects of this compound on Brain Neurochemistry
| Species | Dose | Brain Region | Effect | Reference |
| Rat | 50 mg/kg | Medial Prefrontal Cortex | Reduced norepinephrine (B1679862) levels by ~40% | [2] |
| Rat | 25, 50, 100 mg/kg (i.p.) | Medial Prefrontal Cortex | Dose-dependent reduction in extracellular noradrenaline | [3] |
| Rat | 50 mg/kg (i.p.) | Medial Prefrontal Cortex | Increased extracellular dopamine | [3] |
| Mouse | 30 mg/kg (p.o.) | Prefrontal Cortex | Reduced noradrenaline levels | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the BBB permeability of this compound.
In Vitro Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption and BBB penetration.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound (this compound) is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.
-
Quantification: The concentration of this compound in the collected samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
P-glycoprotein Substrate Assay (MDCK-II)
This assay determines if a compound is a substrate of the P-gp efflux transporter using Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp).
-
Cell Culture: MDCK-II cells are cultured on permeable supports to form a confluent monolayer.
-
Bidirectional Transport: The transport of this compound is measured in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
Inhibitor Co-incubation: To confirm P-gp mediated efflux, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Quantification: this compound concentrations in the receiver compartments are quantified by LC-MS/MS.
-
Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
In Vivo Microdialysis in Rats
In vivo microdialysis allows for the sampling of unbound drug and neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: The concentrations of norepinephrine, dopamine, and other relevant neurotransmitters in the dialysate are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ED) or LC-MS/MS.
Quantification of this compound in Plasma and Brain Tissue by LC-MS/MS
Accurate quantification of drug concentrations in biological matrices is critical for pharmacokinetic analysis.
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
Brain Tissue: The brain tissue is homogenized in a suitable buffer. This is followed by protein precipitation or liquid-liquid extraction to isolate the drug from the tissue matrix.
-
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. This compound is separated from other matrix components on a C18 or similar reversed-phase column using a gradient of mobile phases, typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized (typically using electrospray ionization in positive mode) and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM), ensuring high selectivity and sensitivity.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a stable isotope-labeled internal standard and referencing a standard curve prepared in the same biological matrix.
Visualizing the Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this compound's pharmacology and its assessment.
Signaling Pathway of this compound's Action in the CNS
Caption: this compound crosses the BBB and inhibits dopamine β-hydroxylase in noradrenergic neurons.
Experimental Workflow for In Vitro Permeability Assay
Caption: Workflow for determining the apparent permeability of this compound using a Caco-2 cell assay.
Logical Relationship of P-glycoprotein Substrate Identification
Caption: Decision-making workflow for identifying this compound as a P-glycoprotein substrate.
Conclusion
References
- 1. Frontiers | Kefir enhances stress resilience and mitigates PTSD-related behavioral and hematological changes in mice [frontiersin.org]
- 2. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. icbas.up.pt [icbas.up.pt]
The Regulation of Norepinephrine Synthesis by Nepicastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepicastat is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the terminal enzyme in the norepinephrine (B1679862) biosynthesis pathway. By blocking the conversion of dopamine to norepinephrine, this compound effectively reduces norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems. This unique mechanism of action has prompted investigation into its therapeutic potential for conditions characterized by dysregulated catecholamine signaling, such as cocaine dependence and post-traumatic stress disorder (PTSD). This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on norepinephrine synthesis, and detailed methodologies for its preclinical and clinical evaluation.
Introduction
Norepinephrine (NE) is a critical catecholamine neurotransmitter involved in a myriad of physiological and psychological processes, including attention, arousal, and the "fight-or-flight" response. The synthesis of norepinephrine is a well-defined enzymatic pathway, with dopamine β-hydroxylase (DBH) catalyzing the final, rate-limiting step.[1][2] Dysregulation of noradrenergic signaling is implicated in the pathophysiology of numerous disorders, making the modulation of norepinephrine synthesis a key target for therapeutic intervention.
This compound (also known as SYN-117 and RS-25560-197) is a reversible and highly selective inhibitor of DBH.[3] Its action leads to a decrease in norepinephrine and a subsequent increase in its precursor, dopamine.[3] This modulation of catecholamine levels has been explored for the treatment of conditions such as congestive heart failure, cocaine addiction, and PTSD.[4][5] Although the development of this compound for most indications has been discontinued, its value as a pharmacological tool for studying the noradrenergic system remains significant.[6]
Mechanism of Action of this compound
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of dopamine β-hydroxylase.[4] DBH is a copper-containing monooxygenase that hydroxylates dopamine to form norepinephrine within the synaptic vesicles of noradrenergic neurons.[2] this compound acts as a competitive inhibitor at the active site of DBH, thereby preventing the synthesis of norepinephrine.[7] This inhibition results in a dose-dependent reduction in norepinephrine levels and an accumulation of dopamine in tissues where DBH is expressed, including the brain, heart, and peripheral arteries.[8]
Norepinephrine Synthesis Pathway and this compound's Point of Intervention
The biosynthesis of norepinephrine from the amino acid tyrosine involves a series of enzymatic steps. The pathway is as follows:
-
Tyrosine → L-DOPA: Catalyzed by Tyrosine Hydroxylase (TH), the rate-limiting enzyme.
-
L-DOPA → Dopamine: Catalyzed by DOPA Decarboxylase (DDC).
-
Dopamine → Norepinephrine: Catalyzed by Dopamine β-Hydroxylase (DBH) within synaptic vesicles.[2]
This compound specifically targets the final step of this pathway.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibition of Dopamine β-Hydroxylase by this compound
| Enzyme Source | IC50 (nM) | Reference |
| Bovine DBH | 8.5 | [8] |
| Human DBH | 9.0 | [8] |
Table 2: Dose-Dependent Effects of this compound on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)
Data presented as percentage change from control after three consecutive oral doses, 12 hours apart.
| Dose (mg/kg, p.o.) | Tissue | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |
| 100 | Mesenteric Artery | 47% | - | [8] |
| 100 | Left Ventricle | 35% | - | [8] |
| 100 | Cerebral Cortex | 42% | - | [8] |
| 30 | Adrenal Gland (4h post-dose) | Significant Reduction | Significant Increase | [9][10] |
| 30 | Adrenal Gland (8h post-dose) | Significant Reduction | Significant Increase | [9][10] |
| 30 | Left Ventricle (4h post-dose) | Significant Reduction | Significant Increase | [9][10] |
| 30 | Left Ventricle (8h post-dose) | Significant Reduction | Significant Increase | [9][10] |
| 30 | Kidney (4h post-dose) | Significant Reduction | Significant Increase | [9][10] |
| 30 | Kidney (8h post-dose) | Significant Reduction | Significant Increase | [9][10] |
Table 3: Effects of this compound on Tissue Catecholamine Levels in Beagle Dogs
Data presented as percentage change from control after oral administration twice daily for 5 days.
| Dose (mg/kg, p.o.) | Tissue | % Decrease in Norepinephrine | Reference |
| 5 | Renal Artery | 88% | [8] |
| 5 | Left Ventricle | 91% | [8] |
| 5 | Cerebral Cortex | 96% | [8] |
Table 4: Human Clinical Trial of this compound in Cocaine Use Disorder
| This compound Dose | Study Population | Key Findings | Reference |
| 80 mg and 160 mg (oral, daily) | Non-treatment seeking individuals with cocaine use disorder | Safe and well-tolerated when co-administered with intravenous cocaine. Reduced some of the positive subjective effects of cocaine. No significant alteration of cocaine's pharmacokinetic properties. | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the pharmacological effects of this compound.
In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of this compound on DBH activity.
Objective: To determine the IC50 value of this compound for DBH.
Materials:
-
Purified bovine or human DBH
-
This compound
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate
-
Copper sulfate (B86663) (Cu2+)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Perchloric acid (to stop the reaction)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, dopamine, ascorbic acid, and other reagents in the appropriate assay buffer.
-
Enzyme Reaction: In a microcentrifuge tube, combine the assay buffer, catalase, fumarate, ascorbic acid, and copper sulfate.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add a standardized amount of purified DBH to each tube and pre-incubate for a specified time at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding dopamine to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a small volume of perchloric acid.
-
Quantification of Norepinephrine: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for norepinephrine content using HPLC-ED.
-
Data Analysis: Calculate the percentage of DBH inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Catecholamine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular levels of norepinephrine and dopamine in the brain of freely moving animals following this compound administration.
Objective: To assess the effect of this compound on extracellular catecholamine concentrations in specific brain regions.
Materials:
-
This compound
-
Experimental animals (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC-ED system
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound to the animal via the desired route (e.g., intraperitoneal, oral).
-
Post-Dose Sample Collection: Continue to collect dialysate samples for several hours following drug administration.
-
Catecholamine Analysis: Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ED.
-
Data Analysis: Express the post-dose catecholamine levels as a percentage of the baseline levels for each animal. Perform statistical analysis to determine the significance of any changes.
Quantification of Tissue Catecholamine Levels
This protocol outlines the procedure for measuring norepinephrine and dopamine concentrations in tissue homogenates.
Objective: To determine the effect of this compound on total catecholamine content in various tissues.
Materials:
-
This compound
-
Experimental animals
-
Tissue homogenization buffer (e.g., perchloric acid with an internal standard)
-
Tissue homogenizer (e.g., sonicator, Potter-Elvehjem)
-
Centrifuge
-
HPLC-ED system
Procedure:
-
Animal Dosing and Tissue Collection: Administer this compound to the animals according to the study design. At the designated time point, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain regions, heart, arteries).
-
Tissue Homogenization: Weigh the tissue samples and homogenize them in a fixed volume of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenates at high speed to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the catecholamines.
-
HPLC-ED Analysis: Inject a known volume of the supernatant into an HPLC-ED system for the separation and quantification of norepinephrine and dopamine.
-
Data Analysis: Calculate the concentration of norepinephrine and dopamine per gram of tissue. Compare the catecholamine levels between this compound-treated and control groups using appropriate statistical tests.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound's In Vivo Effects
Conclusion
This compound is a valuable pharmacological agent for modulating the norepinephrine system through the selective inhibition of dopamine β-hydroxylase. Its ability to decrease norepinephrine synthesis while increasing dopamine levels provides a unique mechanism for investigating the roles of these catecholamines in health and disease. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the study of this compound and the broader field of noradrenergic pharmacology. While its clinical development has faced challenges, the insights gained from studying this compound continue to inform our understanding of catecholamine regulation and its therapeutic potential.
References
- 1. Recent advances in methods for the analysis of catecholamines and their metabolites: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Catecholamines Analytical Detection Methods and Their Pretreatment Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
Nepicastat In Vitro IC50 Values: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepicastat is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This inhibition of norepinephrine synthesis has positioned this compound as a candidate for the treatment of various cardiovascular and psychiatric disorders, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence. A thorough understanding of its in vitro inhibitory activity is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the in vitro IC50 values of this compound against its primary target, DBH, as well as its interactions with key drug transporters, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are provided to facilitate reproducible research.
Data Presentation: this compound In Vitro IC50 Values
The inhibitory potency of this compound has been evaluated against multiple targets in various in vitro systems. The following tables summarize the key IC50 values reported in the literature.
| Target Enzyme | Species/System | IC50 Value (nM) | Reference |
| Dopamine β-hydroxylase | Bovine | 8.5 ± 0.8 | [1] |
| Dopamine β-hydroxylase | Human | 9.0 ± 0.8 | [1] |
| Target Transporter | Cell Line | IC50 Value (µM) | Reference |
| P-glycoprotein (P-gp) | - | Not explicitly reported, weak inhibitor | |
| Breast Cancer Resistance Protein (BCRP) | MDCKII-BCRP | 59.2 ± 9.4 |
Signaling Pathway: Norepinephrine Synthesis and this compound Inhibition
The primary mechanism of action of this compound is the competitive inhibition of dopamine β-hydroxylase, a key enzyme in the catecholamine synthesis pathway. This pathway is fundamental for neurotransmission and hormonal regulation.
References
An In-depth Technical Guide to the Binding Affinity of Nepicastat for Dopamine β-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Nepicastat for its target enzyme, dopamine (B1211576) β-hydroxylase (DBH). This compound is a potent and selective inhibitor of DBH, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). This document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant signaling pathways, presented in a format tailored for scientific and research applications.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity for both bovine and human dopamine β-hydroxylase. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The IC50 values for this compound are summarized in the table below. These values demonstrate a potent, concentration-dependent inhibition of the target enzyme.[1][2]
| Enzyme Source | IC50 (nM) |
| Bovine Dopamine β-Hydroxylase | 8.5 ± 0.8 |
| Human Dopamine β-Hydroxylase | 9.0 ± 0.8 |
Data sourced from Stanley et al., 1997.[1][2]
Mechanism of Action
This compound functions as a direct and selective inhibitor of dopamine β-hydroxylase.[3] It acts through a competitive inhibition mechanism, meaning it binds to the active site of the DBH enzyme, thereby preventing the substrate (dopamine) from binding and being converted to norepinephrine.[3][4][5] This selectivity is a key feature of this compound, as it has been shown to have negligible affinity for a wide range of other enzymes and neurotransmitter receptors.[1][2]
Experimental Protocols
The determination of the IC50 values for this compound's inhibition of dopamine β-hydroxylase involves a series of well-defined experimental steps. The following protocol is a composite representation based on established methodologies for DBH activity assays.
Purification of Dopamine β-Hydroxylase
-
Bovine DBH: The enzyme is typically purified from bovine adrenal medullae. The process involves the isolation of chromaffin granules, followed by solubilization of the enzyme and subsequent purification steps which may include chromatography techniques.
-
Human DBH: Human DBH can be purified from plasma or other tissues. Affinity chromatography is a common method used for the isolation and purification of the human enzyme.[6]
Dopamine β-Hydroxylase Activity Assay
A common method to determine DBH activity is through a spectrophotometric or radiometric assay. The general principle involves incubating the purified enzyme with its substrate and necessary co-factors, and then measuring the rate of product formation.
-
Reaction Mixture: A typical reaction mixture includes:
-
Purified bovine or human DBH
-
Dopamine (substrate)
-
Ascorbic acid (co-factor)
-
Copper sulfate (B86663) (as DBH is a copper-containing enzyme)
-
A suitable buffer to maintain optimal pH
-
Varying concentrations of this compound
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid or by heat denaturation.
-
Product Quantification: The amount of norepinephrine formed is quantified. This can be achieved through various analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection, or by radiolabeling the substrate and measuring the radioactivity of the product.
IC50 Determination
To determine the IC50 value, a dose-response curve is generated.
-
Data Collection: The enzyme activity is measured at a range of this compound concentrations.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to a control with no inhibitor. These data are then plotted with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percentage of inhibition on the y-axis.
-
Curve Fitting: A non-linear regression analysis is performed on the data to fit a sigmoidal dose-response curve. The IC50 value is the concentration of this compound that corresponds to 50% inhibition on this curve.
Visualizations
Signaling Pathway of this compound's Action
The following diagram illustrates the biochemical pathway of norepinephrine synthesis and the point of inhibition by this compound.
Caption: Inhibition of Norepinephrine Synthesis by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for Determining this compound's IC50 for DBH.
References
- 1. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human plasma dopamine beta-hydroxylase. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Biological Activity of Nepicastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), has been a subject of significant research interest for its potential therapeutic applications in conditions characterized by sympathetic nervous system overactivity, such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[[“]] DBH is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). Inhibition of DBH presents a targeted approach to modulate the levels of these crucial neurotransmitters, decreasing norepinephrine while increasing dopamine concentrations in both peripheral and central tissues.[[“]][2]
This compound possesses a chiral center, leading to the existence of two enantiomers: the (S)-enantiomer (this compound, SYN-117, RS-25560-197) and the (R)-enantiomer (RS-25560-198). As is common with chiral molecules, the biological activity of this compound is enantioselective, with the (S)-enantiomer demonstrating significantly higher potency. This technical guide provides an in-depth overview of the biological activity of this compound enantiomers, focusing on their differential effects on DBH, downstream signaling pathways, and includes detailed experimental protocols for their evaluation.
Quantitative Analysis of Enantioselective DBH Inhibition
The primary mechanism of action for this compound is the direct, competitive inhibition of dopamine β-hydroxylase.[3][4] The inhibitory activity is highly dependent on the stereochemistry of the molecule, with the (S)-enantiomer being substantially more potent than the (R)-enantiomer.
Table 1: In Vitro Inhibitory Activity of this compound Enantiomers against Dopamine β-Hydroxylase (DBH)
| Compound | Enantiomer | Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound (SYN-117, RS-25560-197) | (S) | Bovine DBH | 8.5 ± 0.8 | 11 | [2][5] |
| Human DBH | 9.0 ± 0.8 | - | [2] | ||
| SK-N-SH cell homogenate DBH | 40 | - | [5] | ||
| RS-25560-198 | (R) | Bovine DBH | 25.1 | - | [[“]] |
| Human DBH | 18.3 | - | [[“]] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
The data clearly indicates that the (S)-enantiomer, this compound, is approximately 2-3 times more potent in inhibiting both bovine and human DBH compared to its (R)-enantiomer.[2][6] This enantioselectivity is a critical factor in its development as a therapeutic agent.
Signaling Pathways Affected by this compound
By inhibiting DBH, this compound directly alters the balance of dopamine and norepinephrine, leading to a cascade of downstream effects on various signaling pathways. The increased availability of dopamine and decreased levels of norepinephrine modulate the activity of their respective receptors, primarily G-protein coupled receptors (GPCRs), which are widely distributed throughout the central and peripheral nervous systems.
Dopaminergic Signaling Pathway
The elevation of dopamine levels by this compound primarily impacts D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. These receptors have opposing effects on adenylyl cyclase and cyclic AMP (cAMP) production, a key second messenger.
References
- 1. consensus.app [consensus.app]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. chromsoc.jp [chromsoc.jp]
- 4. graphviz.org [graphviz.org]
- 5. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha & Beta Adrenergic Receptors | Overview & Difference - Lesson | Study.com [study.com]
An In-Depth Technical Guide to the Investigation of Nepicastat's Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the off-target effects of Nepicastat (also known as SYN-117 or RS-25560-197). This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1] Understanding its selectivity and potential off-target interactions is critical for assessing its therapeutic potential and safety profile.
Quantitative Assessment of Off-Target Profile
This compound is characterized by its high affinity for its primary target, dopamine β-hydroxylase, and markedly low affinity for a wide range of other receptors and enzymes. This high degree of selectivity is a key feature of its pharmacological profile.[2][3]
Summary of Binding Affinity and Inhibitory Activity
The following table summarizes the quantitative data available for this compound's interaction with its primary target and other biological molecules.
| Target | Species | Assay Type | Value (IC50) | Reference |
| Dopamine β-hydroxylase (DBH) | Bovine | Enzyme Inhibition | 8.5 nM | [2][4] |
| Dopamine β-hydroxylase (DBH) | Human | Enzyme Inhibition | 9.0 nM | [2][4] |
| Panel of 13 Neurotransmitter Receptors | Various | Radioligand Binding | > 10,000 nM | [2][4] |
| Panel of 12 Other Enzymes | Various | Enzyme Activity | > 10,000 nM | [2][4] |
| Acetylcholinesterase (AChE) | Not Specified | Enzyme Inhibition | Activity noted | [5] |
Note: The specific constituents of the 13 neurotransmitter receptors and 12 other enzymes are not detailed in the cited public literature, but the consistent reporting of negligible affinity above 10 µM underscores the high selectivity of this compound.[2][4] An intriguing finding is the observed interaction with acetylcholinesterase, although quantitative IC50 values are not yet publicly available, the inhibitory effect was reported as statistically significant and concentration-dependent.[5]
Key Signaling Pathway Modulation
The primary pharmacological effect of this compound is the modulation of the catecholamine synthesis pathway. By inhibiting dopamine β-hydroxylase, it prevents the conversion of dopamine to norepinephrine, leading to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in tissues where this pathway is active.[2][6]
Experimental Methodologies
A thorough investigation of off-target effects requires a systematic approach employing a battery of in vitro assays. Below are detailed protocols representative of those used to characterize the selectivity profile of a compound like this compound.
General Workflow for Off-Target Profiling
The logical progression for assessing off-target effects typically moves from broad screening panels to more specific, functional assays for any identified "hits."
References
- 1. This compound | C14H15F2N3S | CID 9796181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nepicastat in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase, for use in preclinical rat models. This document outlines its mechanism of action, provides detailed experimental protocols for various research applications, and presents key quantitative data from published studies.
Introduction
This compound (also known as RS-25560-197) is an experimental therapeutic agent that functions as a potent and selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2][3][4] DBH is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[2][5] By inhibiting this enzyme, this compound effectively reduces levels of norepinephrine while simultaneously increasing levels of dopamine in both the central and peripheral nervous systems.[1][3][6][7] This dual action makes it a valuable tool for investigating the roles of these neurotransmitters in a variety of physiological and pathological processes.
This compound has been investigated in rat models for its potential therapeutic applications in conditions associated with sympathetic nervous system overactivity, such as hypertension and congestive heart failure, as well as in models of post-traumatic stress disorder (PTSD), cocaine dependence, and other addiction-related behaviors.[1][2][5][8][9][10]
Mechanism of Action: Dopamine β-Hydroxylase Inhibition
This compound exerts its effects by directly binding to and inhibiting the activity of dopamine β-hydroxylase. This enzyme is located within the synaptic vesicles of noradrenergic neurons. The inhibition of DBH by this compound leads to a decrease in the synthesis of norepinephrine from its precursor, dopamine. Consequently, there is an accumulation of dopamine and a reduction of norepinephrine in tissues innervated by the sympathetic nervous system, including cardiovascular tissues and various brain regions.[1][3][6][7]
Caption: Signaling pathway illustrating this compound's inhibition of dopamine β-hydroxylase.
Quantitative Data from Rat Studies
The following tables summarize key quantitative data from various experimental studies of this compound in rats.
Table 1: Cardiovascular Effects in Spontaneously Hypertensive Rats (SHRs)
| Administration Route | Dose | Duration | Key Findings |
| Oral (Acute) | 0.3, 1, 3, 10, 30 mg/kg | Single Dose | Attenuation of pressor and chronotropic responses to sympathetic nerve stimulation.[1] |
| Intravenous | 3 mg/kg | Single Dose | 38% decrease in renal vascular resistance; 22% increase in renal blood flow.[1] |
| Oral (Chronic) | 30 and 100 mg/kg/day | 30 days | Dose-dependent decreases in mean arterial blood pressure (peak decrease of 20 and 42 mm Hg, respectively).[1] |
| Oral | 30 mg/kg | 7 or 14 days | Decreased systolic blood pressure.[11] |
Table 2: Catecholamine Modulation in Spontaneously Hypertensive Rats (SHRs)
| Administration Route | Dose | Duration | Tissue | Change in Norepinephrine | Change in Dopamine |
| Oral | 3, 10, 30, 100 mg/kg | 3 doses, 12h apart | Mesenteric Artery | Dose-dependent decrease | Dose-dependent increase |
| Oral | 100 mg/kg (highest dose) | 3 doses, 12h apart | Mesenteric Artery | 47% decrease | - |
| Oral | 100 mg/kg (highest dose) | 3 doses, 12h apart | Left Ventricle | 35% decrease | - |
| Oral | 100 mg/kg (highest dose) | 3 doses, 12h apart | Cerebral Cortex | 42% decrease | - |
| Oral | 30 mg/kg | Single Dose | Adrenal Gland | Significant reduction | Significant increase |
| Oral | 30 mg/kg | Single Dose | Left Ventricle | Significant reduction | Significant increase |
| Oral | 30 mg/kg | Single Dose | Kidney | Significant reduction | Significant increase |
Table 3: Behavioral Effects in Rats
| Study Focus | Administration Route | Dose | Key Findings |
| Chocolate Self-Administration | Intraperitoneal | 25, 50, 100 mg/kg | Dose-related inhibition of operant self-administration (17%, 45%, and 74% reduction, respectively).[9][12] |
| Alcohol Intake | Intraperitoneal | 25, 50, 100 mg/kg/day | Dose-related reduction in daily alcohol intake.[10] |
| Cocaine-Seeking Behavior | Intraperitoneal | 50 mg/kg | Attenuated cue-, footshock-, and yohimbine-induced reinstatement of cocaine-seeking.[13] |
| Pain Modulation (with Morphine) | Intraperitoneal | 6.25, 12.5, 25 mg/kg | Dose- and time-dependent enhancement of morphine-induced analgesia and attenuation of tolerance.[8] |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Spontaneously Hypertensive Rats (SHRs)
Objective: To assess the acute and chronic effects of orally administered this compound on blood pressure in SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
This compound.
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) in water).
-
Oral gavage needles.
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography equipment.
Procedure:
-
Animal Acclimation: House rats individually in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline mean arterial blood pressure and heart rate for at least 3 consecutive days before drug administration.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/mL).
-
Administration:
-
Data Collection:
-
Acute Study: Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.
-
Chronic Study: Monitor blood pressure and heart rate at regular intervals throughout the 30-day period.
-
-
Data Analysis: Calculate the change in mean arterial blood pressure and heart rate from baseline for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Effects on Cocaine-Seeking Behavior
Objective: To determine the effect of this compound on the reinstatement of cocaine-seeking behavior in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
This compound.
-
Cocaine hydrochloride.
-
Vehicle (e.g., saline or a suitable solvent for this compound).
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters.
Procedure:
-
Surgical Catheter Implantation: Surgically implant chronic indwelling intravenous catheters into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Cocaine Self-Administration Training: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing an active lever in the operant chamber. Each active lever press results in a cocaine infusion and the presentation of a cue light. Sessions are typically 2 hours daily.
-
Extinction Training: Once a stable baseline of self-administration is achieved, begin extinction sessions where active lever presses no longer result in cocaine infusion or the cue light presentation. Continue until responding on the active lever is significantly reduced.
-
Reinstatement Test:
-
Divide the rats into treatment groups (e.g., vehicle, 25 mg/kg, 50 mg/kg, 100 mg/kg this compound).
-
Administer the assigned treatment via intraperitoneal injection.
-
After a pre-treatment time (e.g., 90 minutes), induce reinstatement of cocaine-seeking behavior using a priming injection of cocaine, presentation of the conditioned cue, or a stressor like a mild footshock.[13]
-
Record the number of active and inactive lever presses during the reinstatement session.
-
-
Data Analysis: Compare the number of active lever presses between the different treatment groups using appropriate statistical tests.
Caption: A typical experimental workflow for studying this compound's effect on cocaine-seeking behavior in rats.
Safety and Handling
This compound is an experimental compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For administration to animals, ensure proper handling and restraint techniques are used. Consult the material safety data sheet (MSDS) for detailed safety information.
Disclaimer: The information provided in these application notes is for research purposes only and is based on published scientific literature. Researchers should carefully design their own experiments, including appropriate controls, and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Nepicastat in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Nepicastat in mice, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH). The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
This compound hydrochloride (also known as SYN117 or RS-25560-197) is a crucial tool for studying the roles of norepinephrine (B1679862) and dopamine in various physiological and pathological processes. By inhibiting DBH, the enzyme responsible for converting dopamine to norepinephrine, this compound administration leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in both central and peripheral nervous systems.[1][2][3] This modulation of catecholamine levels makes it a valuable compound for investigating conditions associated with sympathetic nervous system over-activity, such as cardiovascular disorders, post-traumatic stress disorder (PTSD), and substance use disorders.[1][2][4][5]
Data Presentation: Quantitative Effects of this compound in Rodents
The following tables summarize the quantitative data on the effects of this compound administration on catecholamine levels and DBH activity in mice and rats.
Table 1: Effect of this compound on Norepinephrine (NE) Levels in Rodents
| Species | Dose & Route | Tissue/Region | Time Point | % Decrease in NE (Mean ± SEM) | Reference |
| Mouse | 50 mg/kg, i.p. (3 doses, 2h apart) | Frontal Cortex | 2h after last dose | ~75% | [6] |
| Male California Mouse | 75 mg/kg, i.p. | Prefrontal Cortex | 2h post-injection | Significant reduction (p < 0.0001) | [7] |
| Male California Mouse | 75 mg/kg, i.p. | Amygdala | 2h post-injection | Significant reduction (p = 0.0018) | [7] |
| Rat (SHR) | 100 mg/kg, p.o. (3 doses, 12h apart) | Mesenteric Artery | Not Specified | 47% | [1] |
| Rat (SHR) | 100 mg/kg, p.o. (3 doses, 12h apart) | Left Ventricle | Not Specified | 35% | [1] |
| Rat (SHR) | 100 mg/kg, p.o. (3 doses, 12h apart) | Cerebral Cortex | Not Specified | 42% | [1] |
| Rat | 30 mg/kg, p.o. | Adrenal Gland | 4h post-administration | Significant reduction | [8] |
| Rat | 30 mg/kg, p.o. | Left Ventricle | 4h post-administration | Significant reduction | [8] |
| Rat | 30 mg/kg, p.o. | Kidney | 4h post-administration | Significant reduction | [8] |
| Rat | 50 mg/kg, i.p. | Nucleus Accumbens | Not Specified | Significant reduction | [9] |
| Rat | 50 mg/kg, i.p. | Medial Prefrontal Cortex | Not Specified | Significant reduction | [9] |
Table 2: Effect of this compound on Dopamine (DA) and DA/NE Ratio in Rodents
| Species | Dose & Route | Tissue/Region | Time Point | Observation | Reference |
| Rat (SHR) | 3-100 mg/kg, p.o. (3 doses, 12h apart) | Artery, Left Ventricle, Cerebral Cortex | Not Specified | Dose-dependent increase in DA content and DA/NE ratio | [1] |
| Rat | 30 mg/kg, p.o. | Adrenal Gland | 4h & 8h post-administration | Significant increase in DA levels and DA/NE ratio | [8] |
| Rat | 30 mg/kg, p.o. | Left Ventricle & Kidney | 4h & 8h post-administration | Significant increase in DA/NE ratio | [8] |
| Rat | 50 mg/kg, i.p. | Medial Prefrontal Cortex | Not Specified | Increased DA release | [9] |
| Male California Mouse | 75 mg/kg, i.p. | Hypothalamus | 2h post-injection | Increased DA/NE ratio (p < 0.0022) | [7] |
Table 3: Effect of this compound on Dopamine β-Hydroxylase (DBH) Activity in Rats
| Species | Dose & Route | Tissue/Region | Time Point | % Inhibition of DBH Activity (Mean) | Reference |
| Rat | 30 mg/kg, p.o. | Adrenal Gland | 4h post-administration | 93% | [8] |
| Rat | 30 mg/kg, p.o. | Adrenal Gland | 8h post-administration | 80% | [8] |
Experimental Protocols
Protocol 1: Acute Intraperitoneal (i.p.) Administration for Behavioral Studies in Mice
This protocol is adapted from studies investigating the effects of acute this compound administration on behavior.[7][10]
1. Materials:
- This compound hydrochloride (Adooq Bioscience or other reputable supplier)
- Vehicle solution: 5% Tween 80, 30% Polyethylene glycol (PEG), and 65% sterile distilled water[7]
- Sterile syringes and needles (e.g., 27-gauge)
- Animal balance
- Appropriate mouse strain (e.g., C57BL/6J, Peromyscus californicus)[7]
2. Procedure:
- Preparation of this compound Suspension:
- On the day of the experiment, weigh the required amount of this compound.
- Prepare the vehicle solution.
- Suspend this compound in the vehicle solution to the desired concentration (e.g., for a 75 mg/kg dose in a mouse receiving a 10 mL/kg injection volume, the concentration would be 7.5 mg/mL).[7] Vortex thoroughly to ensure a uniform suspension.
- Animal Handling and Dosing:
- Weigh each mouse to determine the precise injection volume.
- Administer this compound or vehicle solution via intraperitoneal (i.p.) injection.
- Behavioral Testing:
- Conduct behavioral tests approximately 2 hours post-injection, which is within the timeframe of maximal brain concentrations of this compound.[7]
- Example behavioral paradigms include elevated plus maze, open field test, or pup interaction tests.[4][10]
3. Post-Procedure:
- Following behavioral testing, animals can be euthanized for tissue collection (e.g., brain regions, adrenal glands) for neurochemical analysis.
Protocol 2: Chronic Oral (p.o.) Administration for Long-Term Studies in Mice
This protocol is based on studies evaluating the effects of repeated this compound administration.[4][5]
1. Materials:
- This compound hydrochloride
- Vehicle solution: 0.2% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water[4][5]
- Oral gavage needles
- Sterile syringes
- Animal balance
2. Procedure:
- Preparation of this compound Solution/Suspension:
- Prepare the vehicle solution (0.2% HPMC).
- Dissolve or suspend the required amount of this compound in the vehicle to achieve the desired dosage (e.g., 30 mg/kg).[4][5]
- Animal Dosing:
- Administer this compound or vehicle solution orally once daily using a gavage needle.[4][5] The duration of treatment can range from several days to weeks depending on the experimental design.
- On days when behavioral testing is performed, administer this compound approximately 1 hour before the test.[4]
3. Post-Procedure:
- At the end of the treatment period, blood and tissue samples can be collected for analysis. For plasma this compound concentration, blood can be collected approximately 1.5 hours after the final dose.[4]
Protocol 3: Quantification of Catecholamines by HPLC-ED
This is a general protocol for the analysis of dopamine and norepinephrine in tissue samples.[8]
1. Materials:
- High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ED)
- Appropriate HPLC column (e.g., C18 reverse-phase)
- Mobile phase (composition will vary, but typically includes a buffer, ion-pairing agent, and organic modifier)
- Perchloric acid
- Tissue homogenizer
- Centrifuge
2. Procedure:
- Sample Preparation:
- Dissect and weigh the tissue of interest (e.g., prefrontal cortex, adrenal gland).
- Homogenize the tissue in a solution of perchloric acid.
- Centrifuge the homogenate to pellet proteins and cellular debris.
- Filter the supernatant before injection into the HPLC system.
- HPLC-ED Analysis:
- Inject the prepared sample into the HPLC system.
- Separate dopamine and norepinephrine on the analytical column.
- Detect the analytes using the electrochemical detector set at an appropriate potential.
- Data Analysis:
- Quantify the concentrations of dopamine and norepinephrine by comparing the peak areas to a standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 5. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acute inhibition of dopamine β-hydroxylase on neural responses to pups in adult virgin male California mice (Peromyscus californicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nepicastat Dosage in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepicastat is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting DBH, this compound effectively reduces norepinephrine levels while increasing dopamine levels in both the central nervous system and peripheral tissues.[1] This mechanism of action has led to its investigation in various therapeutic areas, including cardiovascular diseases such as congestive heart failure. These application notes provide a comprehensive overview of this compound dosage regimens used in canine research, detailed experimental protocols, and an exploration of its underlying signaling pathway.
Data Presentation: this compound Dosage in Canine Studies
The following table summarizes the oral dosages of this compound that have been utilized in canine studies for different research purposes.
| Study Focus | Dog Model | This compound Dosage | Dosing Regimen | Study Duration | Key Findings | Reference |
| Chronic Heart Failure | Induced Heart Failure (Intracoronary Microembolization) | 0.5 mg/kg | Twice Daily | 3 Months | Prevented progressive left ventricular (LV) dysfunction and remodeling. | [2] |
| Chronic Heart Failure | Induced Heart Failure (Intracoronary Microembolization) | 2 mg/kg | Twice Daily | 3 Months | Reduced transmyocardial norepinephrine levels to below normal. | [2] |
| Cardiovascular Effects | Normal Healthy Dogs | 5.0 mg/kg | Twice Daily | 4.5 Days | Blunted the positive chronotropic and pressor response to tyramine. | [3] |
| Catecholamine Modulation | Beagle Dogs | 2 mg/kg | Twice Daily | 15 Days | Significantly decreased plasma noradrenaline and increased plasma dopamine. | [1] |
Signaling Pathway of this compound
This compound's primary mechanism of action is the competitive inhibition of dopamine β-hydroxylase. This enzyme is crucial for the biosynthesis of catecholamines, specifically the conversion of dopamine to norepinephrine within the synaptic vesicles of noradrenergic neurons. The inhibition of DBH leads to a significant shift in the balance of these neurotransmitters, resulting in decreased norepinephrine and an accumulation of dopamine. This alteration in the dopamine-to-norepinephrine ratio is the foundation of this compound's pharmacological effects.
Experimental Protocols
Induction of Chronic Heart Failure via Intracoronary Microembolization
This protocol describes a method for creating a canine model of chronic heart failure that is stable and reproducible.[4]
Materials:
-
Healthy mongrel dogs (20-25 kg)
-
Anesthetic agents (e.g., oxymorphone, diazepam, sodium pentobarbital)
-
Fluoroscopy equipment
-
Catheters for coronary artery access
-
Microspheres (e.g., 50 µm plastic microspheres) suspended in saline with Tween 80
-
Ventricular angiography equipment and contrast medium
Procedure:
-
Anesthetize the dog and maintain a sterile surgical field.
-
Under fluoroscopic guidance, advance a catheter to the left main coronary artery.
-
Perform baseline left ventricular angiography to determine the ejection fraction (LVEF).
-
Inject a suspension of microspheres into the coronary artery. The number of microspheres should be carefully controlled to induce a gradual reduction in cardiac function.
-
Repeat the microembolization procedure every 1-3 weeks.
-
Monitor LVEF by angiography before each subsequent embolization.
-
Discontinue the embolization procedures when the LVEF is reduced to the desired level (e.g., less than 35%) to establish a model of chronic heart failure.[4]
Measurement of Left Ventricular Function
Accurate assessment of left ventricular function is critical in studies investigating the effects of this compound on heart failure.
Method: Left Ventricular Angiography
-
Following the heart failure induction or treatment period, perform a left ventriculogram.
-
Position a pigtail catheter in the left ventricle under fluoroscopic guidance.
-
Inject a contrast agent into the left ventricle.
-
Record cineangiograms in the 30° right anterior oblique projection.
-
Analyze the end-diastolic and end-systolic silhouettes of the left ventricle from the angiograms.
-
Calculate left ventricular end-diastolic volume (LVEDV) and end-systolic volume (LVESV) using a validated method (e.g., the area-length method).
-
Calculate the Left Ventricular Ejection Fraction (LVEF) using the formula: LVEF (%) = [(LVEDV - LVESV) / LVEDV] x 100.
Measurement of Plasma Norepinephrine
Quantifying changes in plasma norepinephrine is a key indicator of this compound's pharmacodynamic effect.
Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
-
Blood Collection:
-
Collect blood samples from a catheterized artery and the coronary sinus.
-
Use chilled tubes containing a suitable anticoagulant (e.g., heparin).[5]
-
Immediately place the samples on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at a low temperature to separate the plasma.
-
Store the plasma at -70°C until analysis.[5]
-
-
Sample Preparation:
-
Thaw the plasma samples.
-
Perform an extraction procedure (e.g., using alumina) to isolate the catecholamines.
-
-
HPLC Analysis:
-
Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an electrochemical detector to quantify the norepinephrine concentration.
-
Run standards with known norepinephrine concentrations to generate a standard curve for accurate quantification.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a canine study investigating the effects of this compound on chronic heart failure.
Formulation of this compound for Oral Administration
For research purposes, this compound hydrochloride can be formulated for oral administration. The following provides an example of a vehicle that can be used for preparing a solution.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Protocol:
-
Dissolve the required amount of this compound hydrochloride in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Add saline to reach the final desired volume and concentration.
Note: The stability and solubility of the formulation should be confirmed before use.
Safety and Toxicology
While specific, detailed public data on the toxicology of this compound in canines is limited, studies have generally indicated that it is well-tolerated at therapeutic doses.[6] As with any experimental compound, it is crucial to monitor for any adverse effects during the study period. Standard toxicology assessments in preclinical studies typically involve monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. Researchers should consult relevant safety data sheets and institutional animal care and use committee (IACUC) guidelines before initiating any study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of dopamine beta-hydroxylase inhibition with this compound on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of collection methods and storage on the in vitro stability of canine plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Oral Gavage Administration of Nepicastat
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the oral gavage administration of Nepicastat (SYN-117, RS-25560-197), a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH).[1][2] this compound's mechanism of action involves the inhibition of the enzyme responsible for converting dopamine to norepinephrine (B1679862), leading to a decrease in norepinephrine levels and a subsequent increase in dopamine levels.[1][3] This document outlines the mechanism of action, summarizes key experimental data, and offers detailed protocols for the preparation and oral gavage administration of this compound in rodent models. The information is intended to support preclinical research in areas such as cardiovascular disease, post-traumatic stress disorder (PTSD), and cocaine dependence, where this compound has been investigated.[1]
Mechanism of Action
This compound is a selective and orally active inhibitor of dopamine β-hydroxylase (DBH), a copper-containing enzyme that catalyzes the final step in the biosynthesis of norepinephrine from dopamine.[3][4] By inhibiting DBH, this compound effectively reduces the levels of norepinephrine in both central and peripheral tissues, while simultaneously increasing the levels of its precursor, dopamine.[5][6] This modulation of catecholamine levels is the primary mechanism underlying its pharmacological effects.[3][6] Studies have shown that this compound can cross the blood-brain barrier, allowing it to exert its effects within the central nervous system.[2]
Data Presentation
The following tables summarize the quantitative data from various preclinical studies involving the oral administration of this compound.
Table 1: Effects of Oral this compound on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)
| Tissue | Dose (mg/kg, p.o.) | Dosing Regimen | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |
| Mesenteric Artery | 30 | Three consecutive doses, 12h apart | 47% | - | [3] |
| Left Ventricle | 30 | Three consecutive doses, 12h apart | 35% | - | [3] |
| Cerebral Cortex | 30 | Three consecutive doses, 12h apart | 42% | - | [3] |
| Left Ventricle | 30 | Single dose | 24.5% (at 4h) | 18.9% (at 4h) | [7] |
| Kidney | 30 | Single dose | 26.7% (at 4h) | 20.0% (at 4h) | [7] |
| Adrenal Gland | 30 | Single dose | 28.2% (at 8h) | 347% (at 8h) | [7] |
Table 2: Effects of Oral this compound on Tissue Catecholamine Levels in Beagle Dogs
| Tissue | Dose (mg/kg, p.o.) | Dosing Regimen | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |
| Renal Artery | 5 | b.i.d. for 5 days | 88% | - | [3] |
| Left Ventricle | 5 | b.i.d. for 5 days | 91% | - | [3] |
| Cerebral Cortex | 5 | b.i.d. for 5 days | 96% | - | [3] |
| Plasma | 2 | b.i.d. for 15 days | 52% (peak) | 646% (peak) | [3] |
Table 3: Cardiovascular Effects of Oral this compound in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Dose (mg/kg/day, p.o.) | Duration | Peak Effect | Reference |
| Mean Arterial Blood Pressure | 30 | 30 days | 20 mmHg decrease | [6] |
| Mean Arterial Blood Pressure | 100 | 30 days | 42 mmHg decrease | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is based on a vehicle used in a study with wild-type mice.
Materials:
-
This compound powder
-
0.2% Hydroxypropyl methylcellulose (B11928114) (HPMC) solution
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for trituration)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes or vials
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 30 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed. The volume to be administered should not exceed 10 mL/kg for mice and 20 mL/kg for rats.
-
Weigh the this compound powder accurately using a calibrated scale.
-
Prepare the 0.2% HPMC vehicle.
-
Suspend the this compound.
-
Place the weighed this compound powder in a sterile conical tube or beaker.
-
Add a small amount of the 0.2% HPMC vehicle to the powder to create a paste. This can be done by trituration with a mortar and pestle for better dispersion.
-
Gradually add the remaining volume of the 0.2% HPMC vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.
-
-
Store the suspension. It is recommended to prepare the suspension fresh daily. If temporary storage is necessary, store it at 2-8°C, protected from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Rodents
This protocol provides a generalized procedure for oral gavage in mice and rats. Please refer to your institution's specific animal care and use guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (feeding needles):
-
Mice: 20-22 gauge, 1.5 inches long with a rounded tip.
-
Rats: 16-18 gauge, 3 inches long with a rounded tip.
-
-
Syringes (1 mL or 3 mL, depending on the volume)
-
Weighing scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct volume of the this compound suspension to administer.
-
Properly restrain the animal. For mice, this is typically done by scruffing the neck to immobilize the head. For rats, a towel wrap or a firm grip over the shoulders can be used. Ensure the animal can breathe freely throughout the procedure.
-
-
Measuring the Gavage Needle Insertion Depth:
-
Before the first administration for a group of similarly sized animals, measure the correct insertion depth. Place the gavage needle externally from the tip of the animal's nose to the last rib or the xiphoid process (the tip of the sternum).
-
Mark this depth on the needle with a permanent marker or a small piece of tape. This ensures the needle reaches the stomach without causing injury.
-
-
Loading the Syringe:
-
Vortex the this compound suspension thoroughly to ensure a uniform mixture.
-
Draw the calculated volume into the syringe.
-
Attach the gavage needle to the syringe.
-
Expel any air bubbles from the syringe and needle.
-
-
Gavage Administration:
-
With the animal securely restrained in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth towards the back of the throat. The animal should swallow as the needle passes into the esophagus.
-
Do not force the needle. If resistance is met, withdraw the needle and reposition. Forcing the needle can cause esophageal or tracheal perforation.
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the suspension. Administer the liquid over 2-3 seconds.
-
After administration, gently and slowly withdraw the needle in the same path it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Gavage
Caption: Experimental workflow for this compound oral gavage.
References
Application Notes and Protocols for Intraperitoneal Injection of Nepicastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of Nepicastat in preclinical research settings. This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] By inhibiting DBH, this compound effectively reduces norepinephrine levels while increasing dopamine levels in both central and peripheral tissues.[3][4][5] This modulation of catecholamine levels makes this compound a valuable tool for investigating the role of the sympathetic nervous system in various physiological and pathological processes.
Mechanism of Action
This compound hydrochloride is a selective inhibitor of both bovine and human dopamine-β-hydroxylase with an IC50 of 8.5 nM and 9 nM, respectively.[6][7] It has been shown to have negligible affinity for other enzymes and neurotransmitter receptors.[6] Its ability to cross the blood-brain barrier allows for the modulation of catecholamine levels in the central nervous system.[2][7] The primary mechanism of action involves the direct inhibition of DBH, leading to a decrease in the synthesis of norepinephrine and a subsequent accumulation of its precursor, dopamine.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound administration from various preclinical studies.
| Animal Model | Dosage and Route | Vehicle | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg, p.o. | Not Specified | Reduced adrenal DBH activity by 93% at 4h and 80% at 8h. Significantly reduced norepinephrine and epinephrine (B1671497) tissue levels and increased dopamine levels. | [8] |
| Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg, i.p. (daily for 5 days) | 5% DMSO | Significantly decreased systolic blood pressure. | [9] |
| Spontaneously Hypertensive Rats (SHRs) | 3, 10, 30, 100 mg/kg, p.o. | Not Specified | Dose-dependent decreases in mean arterial blood pressure. | [3] |
| Rats | 25, 50, 100 mg/kg, i.p. | Not Specified | Dose-related inhibition of operant self-administration of a chocolate solution. | [10] |
| Rats | 6.25, 12.5, 25 mg/kg, i.p. (subacute, 17 days) | Methylcellulose | No significant analgesic effect on its own but enhanced morphine-induced analgesia. | [11] |
| Mice (PTSD model) | 30 mg/kg, once daily | 0.2% HPMC | Effective in reducing signs of PTSD. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in rodents.
Materials:
-
This compound hydrochloride (e.g., SYN-117 HCl)
-
Tween 80
-
Polyethylene glycol 300 (PEG 300)
-
Sterile distilled water (ddH2O) or saline
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a sterile vial, prepare the vehicle solution consisting of 5% Tween 80, 35% PEG 300, and 60% sterile ddH2O or saline.
-
For example, to prepare 10 mL of vehicle, add 0.5 mL of Tween 80, 3.5 mL of PEG 300, and 6.0 mL of ddH2O.
-
Vortex the solution until it is clear and homogenous.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound hydrochloride powder using an analytical balance.
-
To prepare a 10 mg/mL stock solution, for example, dissolve 10 mg of this compound HCl in 1 mL of the prepared vehicle.
-
Add the vehicle to the this compound powder incrementally while vortexing to ensure complete dissolution. The solution should be clear.
-
It is recommended to prepare the solution fresh before each use.[6]
-
-
Dosage Calculation:
-
Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dose.
-
For example, for a 25 g mouse and a target dose of 30 mg/kg:
-
Dose = 30 mg/kg * 0.025 kg = 0.75 mg
-
Volume to inject (from a 10 mg/mL stock) = 0.75 mg / 10 mg/mL = 0.075 mL or 75 µL.
-
-
Protocol 2: Intraperitoneal Injection Procedure in Mice or Rats
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to rodents. This technique is minimally stressful and allows for the rapid absorption of the compound.[12]
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[13][14]
-
Animal scale
-
70% ethanol
-
Clean cage for recovery
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the rodent. For a one-person technique, grasp the loose skin over the neck and shoulders to secure the head and torso. For a two-person technique, one person restrains the animal while the other performs the injection.[14]
-
Position the animal so its head is tilted downwards. This will cause the abdominal organs to shift towards the diaphragm, creating a safer injection site in the lower abdomen.[12]
-
-
Injection Site Identification:
-
The recommended injection site is the lower right or left quadrant of the abdomen.[14] This helps to avoid puncturing the cecum, urinary bladder, or other vital organs.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-40 degree angle into the peritoneal cavity.[12][14] The depth of insertion will depend on the size of the animal.
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is observed, withdraw the needle and re-insert at a different site.
-
Slowly depress the plunger to administer the this compound solution. The maximum recommended injection volume is typically less than 10 mL/kg.[12][13][14]
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the animal to a clean recovery cage.
-
Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Intraperitoneal injection workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for In Vivo Studies with Nepicastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), for use in in vivo research. Detailed protocols for formulation, administration, and relevant experimental procedures are outlined to guide researchers in their study design.
Introduction to this compound
This compound is a selective inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] By inhibiting DBH, this compound effectively reduces norepinephrine levels while increasing dopamine levels in both central and peripheral tissues.[3][4] This mechanism of action makes it a valuable tool for investigating the roles of dopamine and norepinephrine in various physiological and pathological processes. This compound is orally bioavailable and can cross the blood-brain barrier, allowing for the study of its effects on the central nervous system.[2]
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase (DBH). This enzyme is critical in the catecholamine synthesis pathway. The inhibition of DBH by this compound leads to a decrease in the synthesis of norepinephrine from dopamine. Consequently, there is an accumulation of dopamine and a reduction of norepinephrine in tissues where DBH is expressed, such as the brain, adrenal medulla, and sympathetically innervated organs.[5] This modulation of catecholamine levels is the basis for its therapeutic potential in conditions associated with sympathetic nervous system overactivity.[6][7]
Caption: Mechanism of action of this compound.
Formulation for In Vivo Studies
The appropriate formulation of this compound is crucial for achieving consistent and reliable results in in vivo experiments. Due to its physicochemical properties, this compound hydrochloride has low solubility in water.[8] Therefore, suspension formulations are commonly used for oral and intraperitoneal administration.
Table 1: Example Formulations for this compound in In Vivo Studies
| Vehicle | Concentration of Vehicle | Route of Administration | Animal Model | Reference |
| Methylcellulose (B11928114) | 0.1% in saline | Intraperitoneal (i.p.) | Rat | [5] |
| Hydroxypropyl methylcellulose (HPMC) | 0.2% in water | Oral (p.o.) | Mouse | [9] |
Protocol 1: Preparation of this compound Suspension in Methylcellulose (0.1%)
Materials:
-
This compound hydrochloride
-
Methylcellulose
-
0.9% Saline solution
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the 0.1% methylcellulose vehicle:
-
Weigh the required amount of methylcellulose.
-
Heat a portion of the saline to 60-70°C.
-
Disperse the methylcellulose in the hot saline with stirring.
-
Add the remaining volume of cold saline and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound suspension:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Triturate the powder in a mortar with a pestle to a fine consistency.
-
Add a small volume of the 0.1% methylcellulose vehicle to the powder and mix to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
The suspension should be prepared fresh on the day of the experiment.[5]
-
Experimental Protocols
The following are example protocols for in vivo studies using this compound. Dosing, timing, and specific procedures should be optimized based on the experimental goals and animal model.
Protocol 2: Intraperitoneal Administration in Rats
This protocol is adapted from a study investigating the effects of this compound on pain perception.[5]
Animal Model: Male Wistar rats.
Dosing:
-
This compound was administered at doses of 6.25, 12.5, and 25 mg/kg.[5]
-
The control group received the 0.1% methylcellulose vehicle.[5]
Procedure:
-
Prepare the this compound suspension as described in Protocol 1.
-
Administer the suspension or vehicle intraperitoneally (i.p.) to the rats.
-
For chronic studies, administer the treatment for the specified number of consecutive days (e.g., 17 days).[5]
-
Conduct behavioral or physiological assessments at predetermined time points following administration.
Protocol 3: Oral Administration in Mice
This protocol is based on a study evaluating the effect of this compound on post-traumatic stress disorder signs.[9]
Animal Model: Wild-type female mice.
Dosing:
-
This compound was administered orally (p.o.) at a dose of 30 mg/kg.[9]
-
The vehicle control group received a 0.2% solution of hydroxypropyl methylcellulose (HPMC).[9]
Procedure:
-
Prepare the this compound suspension in 0.2% HPMC.
-
Administer the suspension or vehicle orally once a day for the duration of the study (e.g., 7 to 12 days).[9]
-
On testing days, administer this compound or vehicle 1 hour before the behavioral test.[9]
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic and pharmacodynamic profile of this compound is essential for designing and interpreting in vivo studies.
Table 2: Pharmacokinetic and Pharmacodynamic Data for this compound
| Parameter | Animal Model | Dose and Route | Observation | Reference |
| Plasma Concentration | Mouse | 30 mg/kg, p.o. | 10,046 ± 767 ng/mL approximately 1.5 hours after the last administration on day 7.[9] | [9] |
| DBH Inhibition | Rat | 30 mg/kg, p.o. | Significant inhibition of adrenal DBH activity. | [10] |
| Tissue Catecholamine Levels | Rat | 3-100 mg/kg, p.o. | Dose-dependent decrease in noradrenaline and increase in dopamine in the artery, left ventricle, and cerebral cortex.[3][7] | [3][7] |
| Tissue Catecholamine Levels | Dog | 0.05-5 mg/kg, p.o. | Dose-dependent decrease in noradrenaline and increase in dopamine in the artery, left ventricle, and cerebral cortex.[3][7] | [3][7] |
| Plasma Catecholamine Levels | Dog | 2 mg/kg, p.o. (b.i.d. for 15 days) | Peak reduction in plasma noradrenaline (52%) on day 6 and peak increase in plasma dopamine (646%) on day 7.[3][7] | [3][7] |
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving this compound.
Caption: General experimental workflow for in vivo studies.
Safety and Handling
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: These application notes and protocols are intended for guidance only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Exploring this compound Activity: Beyond DβH [mdpi.com]
- 6. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 10. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Catecholamines Following Nepicastat Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepicastat is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2][3][4] By inhibiting this enzyme, this compound administration leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in both peripheral and central tissues.[2][4][5][6] This modulation of catecholamine levels is being explored for therapeutic applications in conditions such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[1][7]
Accurate and sensitive quantification of catecholamines—dopamine, norepinephrine, and epinephrine (B1671497)—in biological matrices is crucial for understanding the pharmacodynamics of this compound and its therapeutic effects. High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) or Tandem Mass Spectrometry (MS/MS) are the methods of choice for this analysis due to their high sensitivity and specificity.[8][9][10][11]
These application notes provide detailed protocols for the analysis of catecholamines in plasma samples following the administration of this compound, covering sample preparation, and analysis by HPLC-ECD and HPLC-MS/MS.
Mechanism of Action of this compound
This compound selectively inhibits dopamine β-hydroxylase, leading to a shift in the catecholamine synthesis pathway. This results in reduced production of norepinephrine and an accumulation of its precursor, dopamine.
Experimental Protocols
General Experimental Workflow
The analysis of catecholamines from biological samples is a multi-step process that requires careful handling to prevent degradation and ensure accurate quantification.
Sample Collection and Stabilization
Due to their susceptibility to oxidation, proper collection and stabilization of samples are critical for accurate catecholamine measurement.[12]
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Stabilization: Immediately after collection, add a stabilizer solution. A common stabilizer consists of EDTA (0.5M) and sodium metabisulfite (B1197395) (317 mg/mL). Add 2% v/v of the stabilizer solution to the plasma samples.[9]
-
Centrifugation: Centrifuge the blood samples at 2,000-3,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma to a clean tube and store at -80°C until analysis.[9]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for cleaning up and concentrating catecholamines from plasma.[13][14][15] A mixed-mode or weak cation exchange (WCX) sorbent is often employed.[13][16]
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Deionized water
-
0.1% Formic acid in water
-
5% Formic acid in methanol
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Thaw plasma samples on ice. To 500 µL of plasma, add an internal standard (e.g., dihydroxybenzylamine - DHBA) and 500 µL of water.[16] Load the diluted plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the catecholamines from the cartridge with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase for HPLC analysis.[9][12]
HPLC-ECD Analysis Protocol
HPLC with electrochemical detection is a sensitive and cost-effective method for catecholamine analysis.[8][10][17][18][19]
Instrumentation:
-
HPLC system with a refrigerated autosampler
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Electrochemical detector with a glassy carbon working electrode
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1 M Sodium Acetate, 0.1 M Citric Acid, 0.5 mM Sodium Octyl Sulfate, 0.15 mM EDTA, 5% Methanol, pH 3.9[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector |
| Working Electrode Potential | +0.65 to +0.80 V vs. Ag/AgCl reference electrode[16][17] |
Expected Results: Following this compound administration, a significant decrease in the norepinephrine peak area and a significant increase in the dopamine peak area are expected compared to baseline samples. The epinephrine peak may also show a decrease.
HPLC-MS/MS Analysis Protocol
HPLC coupled with tandem mass spectrometry offers the highest specificity and sensitivity for catecholamine quantification.[9][20]
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
C18 or PFP (pentafluorophenyl) reverse-phase column (e.g., 150 x 2.0 mm, 3 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | PFP Reverse-Phase (150 x 2.0 mm, 3 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 5 |
| 2.7 | 95 |
| 3.2 | 95 |
| 3.3 | 2 |
| 6.0 | 2 |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dopamine | 154.1 | 137.1 |
| Norepinephrine | 170.1 | 152.1 |
| Epinephrine | 184.1 | 166.1 |
| DHBA (Internal Standard) | 156.1 | 139.1 |
Note: These MRM transitions are examples and should be optimized for the specific instrument used.
Data Presentation
The quantitative results from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison between treatment groups.
Table 1: Plasma Catecholamine Concentrations (pg/mL) Before and After this compound Administration
| Sample ID | Treatment | Dopamine (pg/mL) | Norepinephrine (pg/mL) | Epinephrine (pg/mL) | Dopamine/Norepinephrine Ratio |
| 001 | Baseline | Value | Value | Value | Value |
| 001 | Post-Nepicastat | Value | Value | Value | Value |
| 002 | Baseline | Value | Value | Value | Value |
| 002 | Post-Nepicastat | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Conclusion
The protocols outlined in these application notes provide a robust framework for the HPLC-based analysis of catecholamines in plasma samples following the administration of this compound. The choice between HPLC-ECD and HPLC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. Proper sample handling and preparation are paramount for obtaining accurate and reproducible results, which are essential for evaluating the pharmacodynamic effects of this compound. The expected outcome of such analysis is a measurable decrease in norepinephrine and an increase in dopamine, consistent with the mechanism of action of this dopamine β-hydroxylase inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 14. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. glsciences.com [glsciences.com]
- 18. Research Portal [scholarship.miami.edu]
- 19. HPLC-ED determination of catecholamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
Application Notes and Protocols for Brain Microdialysis of Nepicastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to assess the pharmacokinetic and pharmacodynamic effects of Nepicastat in brain tissue. This compound, a selective inhibitor of dopamine-β-hydroxylase (DBH), modulates catecholamine levels by decreasing norepinephrine (B1679862) and increasing dopamine (B1211576) concentrations.[1] Microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals, offering valuable insights into target engagement and neurochemical modulation.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from preclinical studies involving this compound administration and microdialysis.
Table 1: this compound Administration Parameters in Rodent Models
| Parameter | Specification | Animal Model | Reference |
| Dosage (Intraperitoneal) | 25, 50, 100 mg/kg | Rat | [3] |
| Dosage (Oral) | 30 mg/kg | Mouse | [4][5] |
| Vehicle | 0.2% Hydroxypropyl methylcellulose (B11928114) (HPMC) | Mouse | [4] |
Table 2: Effects of this compound on Brain Catecholamine Levels (Microdialysis)
| Brain Region | This compound Effect | Observation | Animal Model | Reference |
| Medial Prefrontal Cortex | ↓ Norepinephrine | Significant reduction in extracellular levels. | Rat | [6] |
| ↑ Dopamine | Significant increase in extracellular levels. | Rat | [6] | |
| Nucleus Accumbens | ↓ Norepinephrine | Significant reduction in extracellular levels. | Rat | [6] |
| ↔ Dopamine | No significant change in extracellular levels. | Rat | [6] |
Experimental Protocols
This section details the methodologies for performing in vivo microdialysis to study this compound in the rodent brain. The protocol is a composite of established microdialysis procedures adapted for this specific application.
I. Animal Model and Surgical Preparation
-
Animal Model: Male Sprague-Dawley rats (250-350 g) are a suitable model.[2] Acclimatize animals to the housing facilities for at least one week before surgery.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture.[2] Maintain body temperature at 37°C throughout the surgical procedure.[2]
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.[2]
-
Make a midline incision on the scalp to expose the skull.[2]
-
Use a dental drill to create a burr hole over the target brain region (e.g., medial prefrontal cortex).
-
Slowly lower a guide cannula to the desired stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesia (e.g., carprofen (B1668582) 5 mg/kg, s.c.).[2]
-
Allow a recovery period of 24-48 hours post-surgery.[2]
-
II. Microdialysis Procedure
-
Probe Preparation:
-
Use a microdialysis probe with a molecular weight cut-off appropriate for small molecules (e.g., 6 kDa).[7]
-
Prior to insertion, flush the probe with 70% ethanol (B145695) and then with artificial cerebrospinal fluid (aCSF).
-
-
In Vivo Setup:
-
Perfusion and Equilibration:
-
Baseline Sample Collection:
-
Collect baseline dialysate samples every 20-30 minutes for at least 1-2 hours.
-
Store samples on ice or in a refrigerated fraction collector immediately after collection.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route (e.g., 50 mg/kg, i.p.).[3]
-
-
Post-Dosing Sample Collection:
-
Continue collecting dialysate samples at regular intervals for several hours to monitor the drug's effects on neurotransmitter levels.
-
III. Sample Analysis: HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for the simultaneous analysis of dopamine and norepinephrine.[8][9]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is suitable for separating catecholamines.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol) and an ion-pairing agent.
-
Flow Rate: Typically 0.2-1.0 mL/min.[8]
-
-
Electrochemical Detection:
-
Set the electrode potential to optimize the detection of dopamine and norepinephrine.[8] A dual-electrode setup can enhance selectivity.
-
-
Quantification:
-
Generate a standard curve with known concentrations of dopamine, norepinephrine, and this compound.
-
Calculate the concentrations in the dialysate samples by comparing their peak areas to the standard curve.
-
Correct for in-probe recovery, which should be determined in vitro before the experiment.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a DBH inhibitor.
Experimental Workflow for Brain Microdialysis
Caption: Workflow for in vivo microdialysis of this compound.
References
- 1. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis for sample collection. [bio-protocol.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nepicastat in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), in behavioral pharmacology research. Detailed protocols for key experimental paradigms are provided to facilitate the investigation of its effects on conditions such as Post-Traumatic Stress Disorder (PTSD), addiction, and anxiety.
Introduction to this compound
This compound is a reversible inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons.[1][2] By blocking this enzyme, this compound effectively reduces norepinephrine levels in both the central and peripheral nervous systems while increasing dopamine levels.[1][3][4][5] This modulation of catecholamine systems makes it a valuable tool for studying the role of norepinephrine and dopamine in various behaviors and a potential therapeutic agent for disorders characterized by dysregulated noradrenergic signaling.[1][6][7]
Mechanism of Action
This compound selectively binds to and inhibits dopamine β-hydroxylase, thereby decreasing the synthesis of norepinephrine from dopamine.[2][8][9] This leads to a reduction in norepinephrine release and an accumulation of dopamine within noradrenergic terminals.[3][7] The increased dopamine can then act on presynaptic α2-adrenoceptors, further inhibiting norepinephrine release in a feedback loop.[3]
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Nepicastat Treatment in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Nepicastat, a selective dopamine (B1211576) β-hydroxylase (DBH) inhibitor, in long-term studies with research animals. The protocols and data presented are intended to guide researchers in designing and conducting their own investigations into the effects of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in the catecholamine synthesis pathway.[1] By inhibiting DBH, this compound administration leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in both the central and peripheral nervous systems.[2][3] This modulation of catecholamine levels is the primary mechanism underlying the physiological and behavioral effects observed in research animals.
Signaling Pathway
The following diagram illustrates the effect of this compound on the catecholamine synthesis pathway.
Caption: this compound inhibits Dopamine β-hydroxylase (DBH).
Quantitative Data Summary
The following tables summarize the quantitative effects of long-term this compound treatment observed in various studies involving research animals.
Table 1: Effects of this compound on Plasma Catecholamine Levels in Beagle Dogs
| Treatment Group | Duration | Peak Norepinephrine Reduction | Peak Dopamine Increase | Reference |
| This compound (2 mg/kg, b.i.d., p.o.) | 15 days | 52% (Day 6) | 646% (Day 7) | [2] |
Table 2: Effects of this compound on Tissue Catecholamine Content
| Animal Model | Tissue | Dose (p.o.) | Duration | Norepinephrine Reduction | Dopamine Increase | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Mesenteric Artery | 30 mg/kg (12h apart, 3 doses) | 1.5 days | 47% | Significant Increase | [2] |
| SHRs | Left Ventricle | 30 mg/kg (12h apart, 3 doses) | 1.5 days | 35% | Significant Increase | [2] |
| SHRs | Cerebral Cortex | 30 mg/kg (12h apart, 3 doses) | 1.5 days | 42% | Significant Increase | [2] |
| Beagle Dogs | Renal Artery | 5 mg/kg (b.i.d.) | 5 days | 88% | Significant Increase | [2] |
| Beagle Dogs | Left Ventricle | 5 mg/kg (b.i.d.) | 5 days | 91% | Significant Increase | [2] |
| Beagle Dogs | Cerebral Cortex | 5 mg/kg (b.i.d.) | 5 days | 96% | Significant Increase | [2] |
Table 3: Cardiovascular Effects of Long-Term this compound Treatment in SHRs
| Treatment Group | Duration | Peak Mean Arterial Blood Pressure Decrease | Heart Rate Change | Reference |
| This compound (30 mg/kg/day, p.o.) | 30 days | 20 mm Hg | No reflex tachycardia | [2][4] |
| This compound (100 mg/kg/day, p.o.) | 30 days | 42 mm Hg | No reflex tachycardia | [2][4] |
Table 4: Effects of this compound on DBH Activity and Catecholamine Levels in Rat Tissues (30 mg/kg, p.o.)
| Tissue | Time Post-Administration | DBH Activity Reduction | Norepinephrine Reduction | Dopamine Increase | Reference |
| Adrenal Glands | 4 hours | 93% | Significant | Significant | [3][5] |
| Adrenal Glands | 8 hours | 80% | Significant | Significant | [3][5] |
| Left Ventricle | 4 hours | - | Significant | Significant | [3][5] |
| Kidney | 4 hours | - | Significant | Significant | [3][5] |
Experimental Protocols
Long-Term Oral Administration and Cardiovascular Monitoring in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the long-term oral administration of this compound to conscious, unrestrained SHRs with continuous cardiovascular monitoring via telemetry.[2][4]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) in water)
-
Spontaneously Hypertensive Rats (SHRs)
-
Telemetry implants for blood pressure and heart rate monitoring
-
Oral gavage needles
-
Data acquisition system
Protocol:
-
Animal Preparation: Surgically implant telemetry devices in SHRs according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline mean arterial blood pressure (MAP) and heart rate (HR) for at least 24 hours before the start of treatment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 30 mg/mL and 100 mg/mL for doses of 30 and 100 mg/kg/day, respectively).
-
Dosing: Administer this compound or vehicle orally via gavage once daily for 30 consecutive days.
-
Data Collection: Continuously monitor and record MAP and HR throughout the 30-day treatment period.
-
Data Analysis: Analyze the changes in MAP and HR compared to baseline and to the vehicle-treated control group.
Caption: Workflow for long-term this compound administration in SHRs.
Intraperitoneal Administration and Behavioral Assessment in Rats
This protocol outlines the procedure for administering this compound via intraperitoneal injection and subsequently assessing its effects on operant self-administration behavior.[6][7]
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Wistar or Sprague-Dawley rats
-
Operant conditioning chambers equipped with levers and a reward dispenser (e.g., for food pellets or a liquid reward)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Animal Habituation and Training: Habituate rats to the operant conditioning chambers. Train them to press a lever for a reward (e.g., food pellet) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement until a stable baseline of responding is achieved.
-
Drug Preparation: Dissolve this compound in saline to achieve the desired concentrations for injection (e.g., 12.5, 25, and 50 mg/mL for doses of 25, 50, and 100 mg/kg, respectively, with an injection volume of 2 mL/kg).
-
Dosing: On the test day, administer the prepared this compound solution or vehicle (saline) via intraperitoneal injection. A common pre-treatment time is 3 hours before the behavioral session.
-
Behavioral Testing: Place the rats in the operant conditioning chambers and record the number of lever presses and rewards earned over a set session duration.
-
Data Analysis: Compare the response rates between the different this compound dose groups and the vehicle control group.
References
- 1. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetbuddyexpert.com [vetbuddyexpert.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dopamine beta-hydroxylase inhibition with this compound on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nepicastat in Sympathetic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepicastat is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2][3][4] This mechanism of action makes this compound a valuable pharmacological tool for investigating the role of the sympathetic nervous system in various physiological and pathological processes. By reducing norepinephrine synthesis, this compound allows for the study of physiological states characterized by sympathetic overactivity, such as hypertension, congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine addiction.[1][2][4][5][6] These application notes provide detailed information on the use of this compound in preclinical research, including its mechanism of action, quantitative data from key studies, and comprehensive experimental protocols.
Mechanism of Action
This compound competitively and reversibly inhibits dopamine β-hydroxylase, leading to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in both central and peripheral tissues.[3][4][7][8] This modulation of catecholamine levels alters sympathetic tone and has been shown to have functional effects on the cardiovascular system and on behaviors associated with stress and addiction.[2][5][6]
Signaling Pathway of Norepinephrine Synthesis and Inhibition by this compound
The synthesis of norepinephrine from tyrosine involves a series of enzymatic steps. This compound specifically targets and inhibits Dopamine β-hydroxylase, the final enzyme in this pathway that converts dopamine to norepinephrine.
Quantitative Data
The following tables summarize the in vitro and in vivo effects of this compound from key preclinical studies.
In Vitro Efficacy of this compound
| Enzyme Source | IC50 (nM) | Reference |
| Bovine Dopamine β-hydroxylase | 8.5 ± 0.8 | [3][4][9] |
| Human Dopamine β-hydroxylase | 9.0 ± 0.8 | [3][4][9] |
In Vivo Effects of this compound on Tissue Catecholamine Levels
Spontaneously Hypertensive Rats (SHRs)
| Tissue | Dose (mg/kg, p.o.) | Dosing Regimen | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |
| Mesenteric Artery | 30 | 3 doses, 12h apart | 47% | - | [4][10] |
| Left Ventricle | 30 | 3 doses, 12h apart | 35% | - | [4][10] |
| Cerebral Cortex | 30 | 3 doses, 12h apart | 42% | - | [4][10] |
| Adrenal Gland | 30 | Single dose | 93% (at 4h) | Significant Increase | [11][12] |
Beagle Dogs
| Tissue | Dose (mg/kg, p.o.) | Dosing Regimen | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |
| Artery | 5 | b.i.d. for 5 days | 88% | - | [4][10] |
| Left Ventricle | 5 | b.i.d. for 5 days | 91% | - | [4][10] |
| Cerebral Cortex | 5 | b.i.d. for 5 days | 96% | - | [4][10] |
| Plasma | 2 | b.i.d. for 15 days | 52% (peak) | 646% (peak) | [4][10] |
In Vivo Effects of this compound on Cardiovascular Parameters in SHRs
| Parameter | Dose (mg/kg) | Route | Dosing Regimen | Effect | Reference |
| Mean Arterial Pressure | 30 | p.o. | 30 days | Peak decrease of 20 mmHg | [2] |
| Mean Arterial Pressure | 100 | p.o. | 30 days | Peak decrease of 42 mmHg | [2] |
| Renal Vascular Resistance | 3 | i.v. | Acute | 38% decrease | [2][9] |
| Renal Blood Flow | 3 | i.v. | Acute | 22% increase (tendency) | [2][9] |
| Systolic Blood Pressure | 30 | p.o. | 7 and 14 days | Significant decrease | [13][14] |
Experimental Protocols
The following are detailed protocols for common experimental procedures involving this compound.
Experimental Workflow for Cardiovascular Studies in SHRs
1. Drug Preparation and Administration (Oral Gavage)
-
Vehicle: this compound can be suspended in a vehicle such as 0.2% HPMC (hydroxypropyl methylcellulose) or sterile saline containing 1.5% DMSO and 1.5% Cremophor EL.[15][16]
-
Preparation: Sonicate the this compound suspension to ensure uniform distribution before administration.
-
Administration: Administer orally (p.o.) using a gavage needle. The volume should be minimized to reduce stress, typically 5 mL/kg for rodents.[17]
2. In Vivo Cardiovascular Monitoring in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male SHRs are a common model for hypertension studies.[2][13][14]
-
Telemetry Implantation:
-
Anesthetize the rat with isoflurane.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Insert the catheter of the telemetric device into the abdominal aorta.
-
Secure the catheter with tissue adhesive.
-
Place the body of the transmitter in the abdominal cavity and suture it to the abdominal musculature.
-
Close the muscle and skin layers.
-
Allow a post-operative recovery period of at least 7-10 days before starting the experiment.[4]
-
-
Dosing: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 30 days).
-
Data Acquisition: Continuously record mean arterial blood pressure and heart rate using the telemetry system.
3. Measurement of Catecholamines in Tissues using HPLC-ED
-
Tissue Collection and Preparation:
-
Euthanize the animal at the designated time point after the final this compound dose.
-
Rapidly dissect the tissues of interest (e.g., heart, brain regions, arteries, adrenal glands).
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
For analysis, homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
-
HPLC with Electrochemical Detection (HPLC-ED):
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., methanol). The exact composition should be optimized for the specific column and analytes.
-
Column: A reverse-phase C18 column is typically used for catecholamine separation.
-
Detection: Use an electrochemical detector with a glassy carbon working electrode. The potential should be set to optimize the detection of dopamine and norepinephrine.
-
Quantification: Calculate the concentrations of dopamine and norepinephrine by comparing the peak areas in the samples to those of a standard curve.
-
4. In Vivo Microdialysis for Measuring Extracellular Catecholamines
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Secure the cannula to the skull with dental cement.
-
Allow for a post-operative recovery period.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration: Administer this compound (e.g., intraperitoneally) after a baseline collection period.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using a highly sensitive HPLC-ED system, as the concentrations in dialysates are very low.
Conclusion
This compound is a powerful and selective tool for modulating the sympathetic nervous system by inhibiting norepinephrine synthesis. The data and protocols presented here provide a foundation for researchers to design and execute robust experiments to investigate the role of norepinephrine in a variety of physiological and pathological conditions. Careful consideration of the experimental model, drug administration protocol, and analytical methods is crucial for obtaining reliable and reproducible results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adinstruments.com [adinstruments.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis Coupled with LC-MS/MS for In Vivo Neurochemical Monitoring [pubmed.ncbi.nlm.nih.gov]
- 13. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downstate.edu [downstate.edu]
Application Notes and Protocols for Nepicastat Solution Preparation and Experimentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nepicastat solutions for experimental use, along with a summary of its biological activity and relevant quantitative data.
This compound is a potent and selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine (B1211576) to norepinephrine (B1679862).[1][2][3][4] This inhibitory action leads to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in various tissues and plasma.[2][4][5] It is an orally bioavailable compound that can cross the blood-brain barrier.[1]
Data Presentation
This compound Potency and Selectivity
| Target Enzyme | Species | IC50 Value | Notes |
| Dopamine-β-hydroxylase (DBH) | Bovine | 8.5 nM | - |
| Dopamine-β-hydroxylase (DBH) | Human | 9.0 nM | Highly selective over 12 other enzymes and 13 neurotransmitter receptors.[2][6] |
| R-enantiomer (RS-25560-198) | Bovine | 25.1 nM | Approximately 2-3 fold less potent than this compound.[2][7] |
| R-enantiomer (RS-25560-198) | Human | 18.3 nM | Approximately 2-3 fold less potent than this compound.[7] |
Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes |
| DMSO | 66 mg/mL (198.9 mM) | Use fresh DMSO as moisture can reduce solubility. |
| DMSO | 100 mM | - |
| DMSO | 2 mg/mL | - |
| DMF | 10 mg/mL | - |
| Water | Insoluble | [7] |
| Ethanol | Insoluble | [7] |
In Vivo Administration and Dosage
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects |
| Spontaneously Hypertensive Rats (SHRs) | 3, 10, 30, or 100 mg/kg (three consecutive doses, 12h apart) | Oral (p.o.) | Dose-dependent decrease in noradrenaline and increase in dopamine in artery, left ventricle, and cerebral cortex.[1][2] |
| Beagle Dogs | 0.05, 0.5, 1.5, or 5 mg/kg (b.i.d. for 5 days) | Oral (p.o.) | Dose-dependent decrease in noradrenaline and increase in dopamine in artery, left ventricle, and cerebral cortex.[2] |
| Beagle Dogs | 2 mg/kg (b.i.d. for 15 days) | Oral (p.o.) | Significant decrease in plasma noradrenaline and increase in plasma dopamine.[2] |
| Mice | 30 mg/kg (daily) | Oral (p.o.) | Used in a PTSD model to evaluate traumatic contextual memory.[8] |
| Rats | 25, 50, and 100 mg/kg | Intraperitoneal (i.p.) | Dose-related inhibition of chocolate self-administration.[9] |
| Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg (daily for 5 days) | Intraperitoneal (i.p.) | Decrease in systolic blood pressure.[10] |
| Humans | 80 mg and 160 mg | Oral | Evaluated for effects on cocaine administration.[11][12] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening to prevent moisture absorption.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). It is recommended to use fresh DMSO as absorbed moisture can decrease solubility.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -80°C for up to one year or at -20°C for up to one month.
Preparation of this compound for In Vivo Oral Administration (Suspension)
Materials:
-
This compound hydrochloride powder
-
0.1% or 0.2% solution of methylcellulose (B11928114) or Carboxymethyl cellulose (B213188) sodium (CMC-NA)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Calibrated pipettes and tubes
Protocol:
-
Weigh the required amount of this compound hydrochloride powder.
-
Prepare the vehicle solution (e.g., 0.1% methylcellulose in sterile water).[13]
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension.[7]
-
Prepare the suspension fresh on the day of the experiment.[13]
Preparation of this compound for In Vivo Intraperitoneal Administration (Solution/Suspension)
Materials:
-
This compound hydrochloride powder
-
Vehicle (e.g., 5% DMSO in saline, or a mixture of DMSO, PEG300, Tween 80, and corn oil)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
Protocol for a 5% DMSO in Saline Vehicle:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Bring the solution to the final volume with sterile saline to achieve a final DMSO concentration of 5%.[10]
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
Protocol for a Co-solvent Formulation (Example):
-
For a 1 mg/mL solution: Add 10 mg of this compound to a tube.
-
Add 1 mL of a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex thoroughly until the compound is fully dissolved. The percentages of the co-solvents may need to be optimized depending on the required final concentration.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]
- 5. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 9. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Tissue Harvesting Following Nepicastat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to tissue harvesting and subsequent analysis following treatment with Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH). The protocols outlined below are intended to ensure optimal sample quality for various downstream applications, including High-Performance Liquid Chromatography (HPLC), Western blotting, and immunohistochemistry (IHC).
Introduction
This compound hydrochloride (also known as SYN-117) is a selective, potent, and orally active inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] By inhibiting DBH, this compound effectively reduces norepinephrine levels while increasing dopamine levels in sympathetically innervated tissues and the central nervous system.[1][3][4] This mechanism of action makes it a valuable tool for studying the roles of dopamine and norepinephrine in various physiological and pathological processes, including cardiovascular diseases and neuropsychiatric disorders.[4][5]
Mechanism of Action: Catecholamine Synthesis Pathway
This compound's primary action is the inhibition of dopamine β-hydroxylase, a key enzyme in the catecholamine synthesis pathway. This pathway begins with the amino acid tyrosine and involves several enzymatic steps to produce dopamine, norepinephrine, and epinephrine.[6][7][8][9]
Experimental Workflow
A typical experimental workflow for studying the effects of this compound involves drug administration, a defined waiting period, tissue harvesting, and subsequent analysis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on catecholamine levels in various tissues from animal studies.
Table 1: Effect of this compound on Tissue Norepinephrine Content in Spontaneously Hypertensive Rats (SHRs) [1][2]
| Tissue | Dose (mg/kg, p.o., 3 doses, 12h apart) | % Decrease in Norepinephrine |
| Mesenteric/Renal Artery | 100 | 47% |
| Left Ventricle | 100 | 35% |
| Cerebral Cortex | 100 | 42% |
Table 2: Effect of this compound on Catecholamine Levels in Rat Tissues (30 mg/kg, p.o.) [3][10]
| Tissue | Time Post-Administration | Analyte | Change |
| Adrenal Glands | 4 hours | DBH Activity | ↓ 93% |
| 8 hours | DBH Activity | ↓ 80% | |
| 4 hours | Norepinephrine | Significant ↓ | |
| 8 hours | Norepinephrine | Significant ↓ | |
| 4 hours | Dopamine | Significant ↑ | |
| 8 hours | Dopamine | Significant ↑ | |
| Left Ventricle | 4 hours | Norepinephrine | Significant ↓ |
| 8 hours | Norepinephrine | Significant ↓ | |
| 4 hours | Dopamine | Significant ↑ | |
| 8 hours | Dopamine | Significant ↑ | |
| Kidney | 4 hours | Norepinephrine | Significant ↓ |
| 8 hours | Norepinephrine | Significant ↓ | |
| 4 hours | Dopamine | Significant ↑ | |
| 8 hours | Dopamine | Significant ↑ |
Experimental Protocols
I. Animal Dosing and Tissue Harvesting
A. This compound Administration
-
Preparation of Dosing Solution: this compound can be suspended in a vehicle such as 0.2% hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Administration Route: Oral gavage (p.o.) is a common route of administration for this compound.[3][10] Intraperitoneal (i.p.) injections have also been used.[11]
-
Dosage: Effective doses in rats range from 25 to 100 mg/kg.[11] A common dose used to elicit significant changes in catecholamine levels is 30 mg/kg.[3][10][12]
-
Timing: Tissues are typically harvested at time points where the peak effect is observed, commonly 4 to 8 hours post-administration.[3][10]
B. Tissue Harvesting Protocol
-
Euthanasia: Euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Rapidly dissect the tissues of interest (e.g., heart, brain, kidneys, adrenal glands, and specific arteries).
-
Tissue Processing for Specific Analyses:
-
For HPLC: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.[13]
-
For Western Blot: Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry:
-
Perfusion: For brain tissue, transcardially perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the tissue to a 30% sucrose (B13894) solution in PBS until it sinks.
-
Freezing: Freeze the tissue in an appropriate embedding medium (e.g., OCT compound) on dry ice and store at -80°C.
-
-
II. High-Performance Liquid Chromatography (HPLC) for Catecholamine Quantification
This protocol is for the analysis of dopamine and norepinephrine levels in tissue homogenates.
-
Sample Preparation:
-
Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M perchloric acid).[13]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase can consist of a buffer such as 0.05% formic acid and acetonitrile (B52724) (90:10, v/v).[14]
-
Set the electrochemical detector (ECD) at an appropriate potential to detect dopamine and norepinephrine.
-
-
Data Analysis:
-
Quantify the concentrations of dopamine and norepinephrine by comparing the peak areas to a standard curve.
-
Normalize the results to the tissue weight or protein concentration of the homogenate.
-
III. Western Blot for Protein Analysis
This protocol is for the detection of DBH and Tyrosine Hydroxylase (TH).
-
Protein Extraction:
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DBH or TH overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
IV. Immunohistochemistry (IHC) for Protein Localization
This protocol is for the visualization of TH-positive neurons in brain tissue.[15][16][17][18][19]
-
Sectioning:
-
Cut the frozen, cryoprotected brain tissue into thin sections (e.g., 30-40 µm) using a cryostat.
-
Mount the sections on charged glass slides or use free-floating sections.
-
-
Staining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation).
-
Block non-specific binding with a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.
-
Wash the sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
-
Mounting and Imaging:
-
Wash the sections and mount them on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence or confocal microscope.
-
Troubleshooting
-
High variability in catecholamine levels: Ensure rapid tissue harvesting and immediate snap-freezing to minimize degradation.
-
Weak signal in Western blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer.
-
High background in IHC: Increase the stringency of washes and ensure adequate blocking.
By following these detailed protocols, researchers can effectively investigate the in vivo effects of this compound on the catecholaminergic system, leading to a better understanding of its therapeutic potential.
References
- 1. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 7. benchchem.com [benchchem.com]
- 8. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemical changes of nigrostriatal tyrosine hydroxylase and dopamine transporter in the golden hamster after a single intrastriatal injection of 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nepicastat Side Effects in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the observed side effects of Nepicastat in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). DBH is responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons. By inhibiting this enzyme, this compound leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in various tissues, including the brain and cardiovascular system.[1][2][3][4] This modulation of catecholamine levels is the basis for its therapeutic potential and also underlies its side effect profile.
Q2: What are the most commonly reported side effects of this compound in rats?
A2: In rats, the most frequently observed side effects are behavioral and cardiovascular. At higher doses (e.g., 25 mg/kg, intraperitoneally), researchers have reported visible abnormalities in motor behavior, such as crawling and immobility.[5] Dose-dependent decreases in blood pressure have also been documented, particularly in spontaneously hypertensive rats (SHRs).[6]
Q3: What are the known cardiovascular side effects of this compound in dogs?
A3: In dogs, this compound has been shown to cause a blunting of the positive chronotropic and pressor responses to tyramine (B21549) at a dose of 5.0 mg/kg, administered orally twice daily.[6] This indicates a modulation of the sympathetic nervous system's influence on the cardiovascular system.
Q4: Is there established No-Observed-Adverse-Effect-Level (NOAEL) data for this compound?
Quantitative Data Summary
The following tables summarize the quantitative data on the side effects of this compound observed in animal research.
Table 1: Behavioral Side Effects of this compound in Rats
| Dose (mg/kg, i.p.) | Species | Duration of Administration | Observed Side Effects | Source |
| 25 | Rat | Chronic | Visible abnormalities of motor behavior (crawling, immobility) | [5] |
| 100 | Rat | Acute | Significant suppression of exploratory behavior in a novel environment | [2] |
| 5, 50 | Rat | Acute | No significant effect on novelty-induced locomotion | [2] |
Table 2: Cardiovascular Side Effects of this compound in Rats and Dogs
| Dose | Species | Route of Administration | Duration of Administration | Observed Side Effects | Source |
| 30 and 100 mg/kg/day | Spontaneously Hypertensive Rat (SHR) | Oral | 30 days | Dose-dependent decreases in mean arterial blood pressure (peak decrease of 20 and 42 mm Hg, respectively) without reflex tachycardia. | [6] |
| 3 mg/kg | Spontaneously Hypertensive Rat (SHR) | Intravenous | Acute | Significant decrease in renal vascular resistance (38%). | [6] |
| 5.0 mg/kg, b.i.d. | Dog | Oral | 4.5 days | Blunted positive chronotropic and pressor response to tyramine. | [6] |
Experimental Protocols and Troubleshooting Guides
Behavioral Assessment in Rats (Open Field Test)
Objective: To assess spontaneous locomotor activity and exploratory behavior in rats following this compound administration. This can help quantify potential sedative or motor-impairing effects.
Detailed Methodology:
-
Animal Habituation: Acclimate male Wistar rats (or other appropriate strain) to the testing room for at least 60 minutes before the experiment.[4]
-
Apparatus: Use a square open field arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The arena floor should be divided into a grid of equal squares.
-
Drug Administration: Administer this compound or vehicle control via the intended route (e.g., intraperitoneal injection). Doses can range from 5 to 100 mg/kg.[2] The timing between administration and testing should be consistent and based on the pharmacokinetic profile of the compound.
-
Test Procedure:
-
Gently place the rat in the center of the open field arena.
-
Record the animal's activity for a set duration, typically 5 to 10 minutes, using an overhead video camera connected to a tracking software.[4]
-
-
Parameters to Measure:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Time spent in the center of the arena versus the periphery, frequency of rearing (standing on hind legs).
-
Anxiety-like Behavior: Frequency of defecation and urination.
-
Adverse Behaviors: Observe for any abnormal behaviors such as crawling, immobility, or stereotypies.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
Troubleshooting Guide: Behavioral Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in baseline locomotor activity. | Inadequate habituation to the testing room or apparatus. Stress from handling. | Ensure a consistent and sufficient habituation period for all animals. Handle animals gently and consistently. |
| No significant effect of this compound on behavior. | Dose is too low. Timing of the test does not coincide with the peak effect of the drug. | Conduct a dose-response study to determine the effective dose range. Perform a time-course study to identify the time to peak effect. |
| Unexpected sedative or hyperactive effects. | Off-target effects of the compound. Interaction with other experimental conditions. | Review the known pharmacology of this compound and consider potential off-target activities. Ensure all other experimental variables are tightly controlled. |
| Animals exhibit freezing behavior. | High anxiety levels in the test environment. | Reduce the lighting intensity in the open field arena. Ensure the testing room is quiet and free from sudden noises. |
Cardiovascular Assessment in Dogs (Telemetry)
Objective: To continuously monitor cardiovascular parameters (blood pressure, heart rate, and ECG) in conscious, freely moving dogs following this compound administration.
Detailed Methodology:
-
Animal Model: Use purpose-bred male Beagle dogs instrumented with a dual-pressure telemetry transmitter.[7]
-
Surgical Implantation: Surgically implant the telemetry device according to established veterinary surgical procedures. Allow for a sufficient recovery period post-surgery.
-
Acclimation: Acclimate the dogs to the housing and experimental procedures to minimize stress-related cardiovascular changes.[7]
-
Drug Administration: Administer this compound or vehicle control orally (e.g., in a gelatin capsule). A typical dose for cardiovascular assessment in dogs is 5.0 mg/kg, twice daily.[6]
-
Data Acquisition:
-
Continuously record cardiovascular data using a telemetry system.
-
Monitor key parameters including systolic and diastolic blood pressure, mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT).
-
-
Data Analysis: Analyze the telemetry data to identify any significant changes from baseline and between treatment groups. Pay close attention to dose-dependent effects and the time course of any observed changes.
Troubleshooting Guide: Cardiovascular Telemetry Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Noisy or artifact-prone telemetry signal. | Poor electrode contact. Animal movement. | Check the surgical implantation site and ensure good tissue contact with the electrodes. Allow for a proper recovery and acclimation period to reduce stress-induced movement. |
| High baseline heart rate and blood pressure. | Animal stress or anxiety. Inadequate acclimation. | Ensure a calm and quiet environment for the animals. Extend the acclimation period to allow the animals to adjust to the experimental setup. |
| Unexpected cardiovascular responses. | Off-target effects of this compound. Interaction with other medications or experimental conditions. | Review the complete pharmacological profile of this compound. Ensure no other confounding substances are being administered. |
| Difficulty in achieving stable oral absorption. | Formulation issues. First-pass metabolism. | Consider different formulations to improve bioavailability. Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in dogs. |
Visualizations
Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Open field test in rats [protocols.io]
- 5. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: High-Dose Nepicastat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing high-doses of Nepicastat in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SYN117 or RS-25560-197) is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] DBH is responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons. By inhibiting DBH, this compound effectively reduces the levels of norepinephrine and increases the levels of dopamine in both the central and peripheral nervous systems.[1]
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for a variety of conditions, primarily those associated with dysregulation of the noradrenergic system. These include congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[1]
Q3: What are the known adverse effects of high-dose this compound in preclinical studies?
High-dose administration of this compound in animal models has been associated with several adverse effects. In rats, a high dose of 25 mg/kg administered intraperitoneally resulted in visible abnormalities in motor behavior, such as crawling and immobility. Another study in spontaneously hypertensive rats (SHR) showed that a 30mg/kg oral dose led to the infiltration of macrophages and B cells in the heart tissue.[2][3]
Q4: What is the safety profile of high-dose this compound in humans?
Clinical trial data on high-dose this compound monotherapy is limited. However, a study in cocaine-dependent individuals evaluated oral this compound at doses of 80 mg and 160 mg co-administered with intravenous cocaine. In this context, this compound was found to be well-tolerated. The majority of adverse events reported were of mild intensity, and no serious adverse events were observed.[4] It is important to note that the development of this compound for most indications has been discontinued.[1]
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues that researchers may encounter when administering high-doses of this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Motor Abnormalities (e.g., crawling, immobility) | The dose of this compound may be too high for the specific animal model or strain. | - Reduce the dose of this compound in a stepwise manner to determine the maximum tolerated dose. - Carefully observe animals for any signs of motor impairment, especially during the peak effect period of the drug. - Consider alternative routes of administration that may alter the pharmacokinetic profile and reduce peak plasma concentrations. |
| Inflammatory Cell Infiltration in Tissues (e.g., heart) | This compound may have off-target effects on the immune system at high concentrations. | - Include histological analysis of key organs (e.g., heart, liver, kidneys) in your study design to monitor for cellular infiltration. - Perform complete blood counts (CBC) with differentials to assess for systemic inflammatory responses. - If inflammation is observed, consider co-administration with an anti-inflammatory agent to dissect the mechanism, though this may introduce confounding variables. |
| Variable Effects on Blood Pressure | The animal's hydration status, stress levels, or the method of blood pressure measurement can influence readings. | - Ensure consistent and adequate hydration of the animals. - Acclimatize animals to the experimental procedures and environment to minimize stress. - Use telemetry for continuous and stress-free blood pressure monitoring if possible. - Ensure the dose and formulation of this compound are consistent across all animals. |
| Difficulty in Achieving Desired Norepinephrine Reduction | The dose may be insufficient, or the formulation may have poor bioavailability. | - Verify the purity and stability of your this compound compound. - Consider a dose-response study to determine the optimal dose for achieving the desired level of DBH inhibition. - Ensure the vehicle used for administration is appropriate and does not interfere with absorption. - Measure plasma or tissue concentrations of this compound to confirm exposure. |
Data on Adverse Events
The following tables summarize quantitative data on adverse effects observed in preclinical and clinical studies of this compound.
Table 1: Adverse Events in a Clinical Study of this compound in Cocaine-Dependent Individuals (NCT00372265)
| Adverse Event | This compound 80 mg + Cocaine (n=15) | This compound 160 mg + Cocaine (n=15) | Placebo + Cocaine (n=5) |
| Any Adverse Event | 11 (73%) | 12 (80%) | 4 (80%) |
| Headache | 3 (20%) | 4 (27%) | 1 (20%) |
| Anxiety | 2 (13%) | 3 (20%) | 1 (20%) |
| Paresthesia | 2 (13%) | 1 (7%) | 0 (0%) |
| Insomnia | 1 (7%) | 2 (13%) | 1 (20%) |
| Nausea | 1 (7%) | 1 (7%) | 0 (0%) |
| Fatigue | 1 (7%) | 1 (7%) | 0 (0%) |
| Note: Data presented as number of subjects (%) reporting the event. This study involved the co-administration of this compound and cocaine. |
Table 2: High-Dose this compound Effects in Preclinical Models
| Species | Dose | Route of Administration | Observed Adverse Effect(s) |
| Rat | 25 mg/kg | Intraperitoneal | Visible abnormalities of motor behavior (crawling, immobility) |
| Spontaneously Hypertensive Rat | 30 mg/kg | Oral | Infiltration of macrophages and B cells in the heart |
| Dog | 0.5 - 5 mg/kg | Oral | Dose-dependent decreases in noradrenaline and increases in dopamine in various tissues |
| Rat | 3 - 100 mg/kg | Oral | Dose-dependent decreases in noradrenaline and increases in dopamine in various tissues |
Experimental Protocols
Protocol for Monitoring Adverse Events in a Clinical Trial with a Dopamine β-Hydroxylase Inhibitor
1. Objective: To systematically collect, assess, and document all adverse events (AEs) and serious adverse events (SAEs) in participants receiving a dopamine β-hydroxylase (DBH) inhibitor.
2. Scope: This protocol applies to all clinical trial personnel involved in the monitoring and reporting of adverse events.
3. Procedures:
-
AE and SAE Definitions:
-
Adverse Event (AE): Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
-
Serious Adverse Event (SAE): Any untoward medical occurrence that at any dose: results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
-
AE Monitoring and Collection:
-
AEs will be collected at each study visit through open-ended, non-leading questions to the participant (e.g., "How have you been feeling since your last visit?").
-
Spontaneous reports of AEs from participants between visits will be documented.
-
Vital signs (blood pressure, heart rate, respiratory rate, temperature) will be monitored at each visit.
-
Standard laboratory safety panels (hematology, clinical chemistry, urinalysis) will be performed at screening, baseline, and specified follow-up visits.
-
Electrocardiograms (ECGs) will be performed at screening, baseline, and as clinically indicated.
-
-
AE Documentation:
-
All AEs will be recorded in the participant's source documents and on the electronic Case Report Form (eCRF).
-
The following information will be documented for each AE:
-
Description of the event
-
Date and time of onset
-
Severity (Mild, Moderate, Severe)
-
Causality assessment (Related, Possibly Related, Not Related) to the study drug, as determined by the investigator.
-
Action taken (e.g., none, dose modification, concomitant medication)
-
Outcome (e.g., resolved, ongoing) and date of resolution.
-
-
-
SAE Reporting:
-
Investigators must report all SAEs to the sponsor within 24 hours of becoming aware of the event.
-
The sponsor is responsible for expedited reporting of relevant SAEs to regulatory authorities and all participating investigators.
-
Visualizations
Dopamine β-Hydroxylase (DBH) Inhibition Pathway
Caption: Mechanism of this compound action via inhibition of Dopamine β-Hydroxylase.
Experimental Workflow for Assessing Adverse Effects in Preclinical Studies
Caption: Workflow for evaluating high-dose this compound adverse effects in animals.
References
Nepicastat solubility and formulation challenges
Welcome to the technical support center for Nepicastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1] It has been investigated for various cardiovascular and psychiatric conditions.[2] Chemically, it is a weakly basic compound with poor aqueous solubility.
Q2: What are the primary formulation challenges associated with this compound?
The main challenge in formulating this compound is its low aqueous solubility. This compound is practically insoluble in water and ethanol.[1] This poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations consistently.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Media
Problem: I am unable to dissolve this compound in aqueous buffers for my in vitro experiments.
Solution:
-
Co-solvents: this compound hydrochloride shows solubility in Dimethyl Sulfoxide (DMSO).[1] For aqueous solutions, a co-solvent system may be necessary. A reported formulation for achieving a concentration of ≥ 0.6 mg/mL involves a mixture of DMSO, PEG300, Tween-80, and saline.[3]
-
Cyclodextrin (B1172386) Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of hydrophobic drugs by forming inclusion complexes.[4][5]
Issue 2: Low or Variable Oral Bioavailability in Preclinical Studies
Problem: My in vivo studies with a simple this compound suspension are showing low and inconsistent plasma concentrations.
Solution: This is likely due to dissolution rate-limited absorption. To improve oral bioavailability, consider the following advanced formulation strategies:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[6][7] This often leads to a "spring and parachute" effect, where a supersaturated concentration is achieved and maintained in the gastrointestinal tract.
-
Cyclodextrin Inclusion Complexes: Formulating this compound as a cyclodextrin complex can enhance its solubility and dissolution in the gastrointestinal fluids, thereby improving absorption.[8]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Solubility Data
Quantitative solubility data for this compound in various pharmaceutically relevant media is limited in publicly available literature. The following table summarizes the available information. Researchers are advised to determine the pH-solubility profile experimentally.
| Solvent/Medium | Form | Solubility | Concentration (mM) | Reference(s) |
| Water | Free Base | Insoluble | - | [1] |
| Ethanol | Free Base | Insoluble | - | [1] |
| DMSO | HCl Salt | Up to 66 mg/mL | ~198.9 | [1][9] |
| Saline Formulation | HCl Salt | ≥ 0.6 mg/mL | ~1.8 | [3] |
Note: The saline formulation consists of DMSO, PEG300, and Tween-80 in saline.[3]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol describes the shake-flask method for determining the equilibrium solubility of this compound at different pH values relevant to the gastrointestinal tract.
Materials:
-
This compound (or its hydrochloride salt)
-
Hydrochloric acid buffer (pH 1.2)
-
Acetate buffer (pH 4.5)
-
HPLC-grade water, acetonitrile, and other necessary reagents for analysis
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Method:
-
Prepare the pH 1.2, 4.5, and 6.8 buffers according to standard laboratory procedures.
-
Add an excess amount of this compound powder to separate vials containing each buffer. Ensure enough solid is present to maintain a saturated solution.
-
Place the vials in a shaking incubator set at 37°C for 48-72 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a representative protocol for preparing a lab-scale ASD of a poorly soluble drug like this compound. The choice of polymer and drug-to-polymer ratio should be optimized.
Materials:
-
This compound
-
A suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A common solvent (e.g., methanol, acetone, or a mixture) that dissolves both the drug and the polymer.
-
Rotary evaporator
-
Vacuum oven
Method:
-
Select a suitable polymer and drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve the this compound and the chosen polymer in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask, and store it in a desiccator.
-
Characterize the ASD for its amorphous nature (using PXRD and DSC) and dissolution enhancement.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple and common method for preparing solid inclusion complexes.
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
Method:
-
Determine the molar ratio for complexation (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.[12]
-
Slowly add the this compound powder to the paste while continuously triturating.
-
Knead the mixture for a specified time (e.g., 60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the complex in a desiccator.
-
Confirm complex formation using techniques like DSC, FTIR, and PXRD.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the conversion of dopamine to norepinephrine.
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for selecting and developing a suitable formulation for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. contractpharma.com [contractpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. eijppr.com [eijppr.com]
- 6. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 7. Solubility and dissolution enhancement of BCS class ii drug Piroxicam by solid dispersion | PDF [slideshare.net]
- 8. humapub.com [humapub.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Optimizing Nepicastat Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Nepicastat dosage for specific experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2][3] By inhibiting DBH, this compound administration leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues, including the brain and cardiovascular system.[2][4][5][6]
Q2: What are the typical effective dose ranges for this compound in preclinical and clinical studies?
A2: The effective dose of this compound varies depending on the species and the intended outcome.
-
In rats: Doses ranging from 3 mg/kg to 100 mg/kg (p.o. or i.p.) have been used to achieve various effects, from altering catecholamine levels to influencing behavior.[2][6][7] For instance, a 50 mg/kg dose has been shown to reduce brain norepinephrine levels by approximately 40%.[7]
-
In dogs: A dose of 5.0 mg/kg (p.o., b.i.d.) has been used to study its cardiovascular effects.[6]
-
In humans: Clinical trials for cocaine use disorder have evaluated oral doses of 80 mg and 160 mg.[5]
Q3: How does this compound affect neurotransmitter levels in different brain regions?
A3: Studies in rats have shown that this compound has differential effects on catecholamine release in the corticostriatal circuit. It reduces norepinephrine release in both the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc).[4][5] However, it increases dopamine release in the mPFC but not in the NAc.[4][5]
Q4: Can this compound be used to study the role of norepinephrine in specific behaviors?
A4: Yes, this compound is a valuable tool for investigating the role of norepinephrine in various behaviors. By selectively reducing norepinephrine synthesis, researchers can assess its contribution to phenomena such as cocaine-seeking behavior, contextual memory, and locomotor activity.[7][8] For example, this compound has been shown to attenuate cue-, footshock-, and yohimbine-induced reinstatement of cocaine-seeking in rats.[7]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral effects in rodent studies.
-
Possible Cause 1: Dosage and Administration Route. The dose-response relationship for this compound can be complex. A dose of 50 mg/kg in rats has been shown to prevent drug-primed reinstatement of cocaine seeking, while a higher dose of 100 mg/kg can suppress general exploratory behavior.[7] Ensure the dose is appropriate for the specific research question. The route of administration (oral vs. intraperitoneal) can also affect bioavailability and pharmacokinetics.
-
Possible Cause 2: Timing of Administration. The timing of this compound administration relative to the behavioral test is crucial. For example, in studies of footshock-induced reinstatement, this compound was administered 1.5 hours before the stressor.[7]
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm. Carefully consider and standardize the timing of drug administration in your experimental protocol.
Issue 2: Variability in catecholamine level measurements.
-
Possible Cause 1: Tissue Collection and Processing. Catecholamine levels can change rapidly post-mortem. It is critical to have a standardized and rapid tissue harvesting and processing protocol.
-
Possible Cause 2: Analytical Method. The choice of analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), is critical for accurate quantification of dopamine and norepinephrine.[9]
-
Troubleshooting Step: Optimize and validate your tissue collection and analytical procedures. Ensure consistency across all experimental groups. Consider using an internal standard to control for variability in sample processing and injection.
Issue 3: Lack of effect in human clinical trials.
-
Possible Cause 1: Genetic Variability. A significant portion of the population has a genetic polymorphism that leads to lower levels of the DBH enzyme.[10] Patients with normal DBH levels may respond differently to this compound than those with lower levels.[10]
-
Possible Cause 2: Placebo Effect. A strong placebo effect is often observed in clinical trials for neuropsychiatric disorders.
-
Troubleshooting Step: Consider genotyping subjects for DBH polymorphisms to stratify the analysis and identify potential responders. Employ a robust double-blind, placebo-controlled trial design to minimize the impact of the placebo effect.[5]
Data Presentation
Table 1: Effects of this compound on Catecholamine Levels in Rats
| Dose (mg/kg) | Route | Tissue | Dopamine Change | Norepinephrine Change | Citation |
| 3-100 | p.o. | Artery, Left Ventricle, Cerebral Cortex | Increase | Decrease | [2] |
| 30 | p.o. | Adrenal Glands, Left Ventricle, Kidney | Increase | Decrease | [9] |
| 50 | i.p. | Medial Prefrontal Cortex | Increase | Decrease | [4][11] |
| 50 | i.p. | Nucleus Accumbens | No Change | Decrease | [4] |
Table 2: Overview of this compound Dosages in Selected Preclinical and Clinical Studies
| Species | Condition | Dose | Route | Key Outcome | Citation |
| Rat | Cocaine Seeking | 5, 50, 100 mg/kg | i.p. | Attenuated reinstatement of cocaine seeking | [7] |
| Rat | Hypertension | 30, 100 mg/kg/day | p.o. | Dose-dependent decrease in mean arterial blood pressure | [6] |
| Mouse | PTSD Model | 30 mg/kg | p.o. | Decreased persistence of contextual traumatic memories | [8] |
| Human | Cocaine Use Disorder | 80, 160 mg | p.o. | Reduced positive subjective effects of cocaine | [5] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol is adapted from studies investigating the effects of this compound on extracellular catecholamine levels in the brain.[4]
-
Animal Surgery: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the medial prefrontal cortex or nucleus accumbens.
-
Recovery: Animals are allowed to recover for at least 48 hours post-surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: this compound (e.g., 50 mg/kg) or vehicle is administered intraperitoneally.
-
Post-treatment Collection: Dialysate samples are collected for at least 3 hours following drug administration.
-
Sample Analysis: Dopamine and norepinephrine concentrations in the dialysate samples are quantified using HPLC-ED.
Protocol 2: Human Clinical Trial for Cocaine Use Disorder
This protocol is a summary of a double-blind, placebo-controlled study design.[5]
-
Participant Recruitment: Non-treatment seeking individuals who meet the criteria for cocaine use disorder are recruited.
-
Randomization: Participants are randomized to receive either placebo or this compound in a double-blind manner.
-
Dosing Regimen: An escalating dose design may be used, for example:
-
Days 1-4: Placebo
-
Days 5-8: this compound 80 mg
-
Days 9-13: this compound 160 mg
-
-
Cocaine Administration Sessions: On specific study days, participants receive intravenous infusions of cocaine at varying doses (e.g., 0, 10, 20, 40 mg).
-
Outcome Measures:
-
Subjective Effects: Assessed using visual analog scales (VAS) for ratings such as "Good Drug Effect," "High," and "Craving."
-
Cardiovascular Effects: Heart rate and blood pressure are monitored.
-
Pharmacokinetics: Blood samples are collected to determine the pharmacokinetic profiles of cocaine and its metabolites.
-
-
Data Analysis: The effects of this compound on the subjective and cardiovascular responses to cocaine are analyzed using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: Mechanism of action of this compound as a DBH inhibitor.
Caption: Workflow for in vivo microdialysis experiments with this compound.
Caption: Dose-dependent behavioral effects of this compound in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 9. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study 30 – Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of this compound for Cocaine Dependence – NIDA Center for Genetic Studies [nidagenetics.org]
- 11. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Nepicastat assay variability and reproducibility
Here is the Technical Support Center for Nepicastat Assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using this compound in enzyme inhibition assays. It focuses on addressing common issues related to assay variability and reproducibility to help you achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the enzyme Dopamine (B1211576) β-hydroxylase (DBH).[1][2][3] DBH is a copper-containing enzyme that catalyzes the final step in the synthesis of norepinephrine (B1679862) from dopamine in noradrenergic neurons.[1][3] By inhibiting DBH, this compound blocks this conversion, leading to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in tissues.[3][4][5]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is consistently reported in the low nanomolar range, highlighting its high potency. Values can vary slightly based on the enzyme source (species) and specific assay conditions.[2][3][6]
Q3: What types of assays are used to measure Dopamine β-hydroxylase (DBH) activity and this compound inhibition?
Several assay formats can be used. Common methods involve:
-
Spectrophotometric/Colorimetric Assays: These often use a synthetic substrate like tyramine, which is converted to octopamine (B1677172) by DBH. The octopamine is then enzymatically or chemically oxidized to p-hydroxybenzaldehyde, which can be measured by its absorbance.[7][8]
-
HPLC-based Assays: A more direct and highly sensitive method uses the physiological substrate, dopamine. The product, norepinephrine, is separated from the reaction mixture using High-Performance Liquid Chromatography (HPLC) and quantified with an electrochemical detector.[9]
-
UHPLC-based Assays: Ultra-High-Performance Liquid Chromatography (UHPLC) methods offer faster and more sensitive separation of substrate (e.g., tyramine) from the product (octopamine), making it suitable for high-throughput screening.[10]
Data Presentation: this compound Potency
The following table summarizes the reported in vitro potency of this compound against DBH from different species.
| Enzyme Source | IC50 Value (nM) | Reference |
| Bovine DBH | 8.5 ± 0.8 | [2][3][6] |
| Human DBH | 9.0 ± 0.8 | [2][3][6] |
Visualizations
Mechanism of Action
Caption: this compound inhibits Dopamine β-hydroxylase (DBH), blocking norepinephrine synthesis.
General Experimental Workflow for DBH Inhibition Assay
Caption: A typical workflow for determining this compound's IC50 value in a DBH inhibition assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q4: My IC50 value is significantly higher than the published data. What went wrong?
Several factors can lead to an apparent decrease in inhibitor potency.
-
Substrate Concentration: DBH inhibition by this compound is competitive. If the substrate concentration in your assay is much higher than its Michaelis-Menten constant (Km), it will take a higher concentration of this compound to achieve 50% inhibition. Solution: Use a substrate concentration at or below the Km for your enzyme.[11]
-
Insufficient Pre-incubation: Some inhibitors bind slowly. If the substrate is added at the same time as the inhibitor, the enzyme may process a significant amount of substrate before the inhibitor has fully bound, underestimating its potency.[11] Solution: Pre-incubate the enzyme and this compound together for 15-30 minutes before adding the substrate to allow binding to reach equilibrium.[11]
-
Degraded Inhibitor: Improper storage or handling of this compound can lead to degradation. Solution: Prepare fresh stock solutions of this compound from a reliable source. Store stocks as recommended by the supplier, typically at -20°C or -80°C.
-
Active Enzyme Concentration: If the concentration of active enzyme in your assay is too high (in the "tight binding" regime), the IC50 value will be dependent on the enzyme concentration and will not reflect the true binding affinity (Ki).[12] Solution: Titrate the enzyme to find a concentration that gives a robust signal without being in excess.
Q5: My assay results are highly variable between replicates and experiments. How can I improve reproducibility?
High variability can obscure real results and is a common challenge in enzyme assays.[13]
-
Inconsistent Reagent Preparation: Small errors in diluting stocks can lead to large differences. Solution: Use calibrated pipettes and prepare master mixes for buffers, enzyme, and substrate solutions to be distributed across wells, rather than adding small volumes to individual wells.[14]
-
Assay Conditions: DBH activity is sensitive to pH, temperature, and the concentration of essential cofactors like copper and ascorbic acid.[13][15][16] Solution: Ensure all components are properly thawed and mixed. Use a consistent, optimized assay buffer at the correct pH and temperature.[14]
-
Tissue/Enzyme Source Variability: DBH activity can vary significantly depending on the tissue source. Assays using heart or kidney tissue have been reported to show a high degree of variability, whereas the adrenal gland is a more robust source.[17][18] Genetic polymorphisms can also cause significant differences in DBH activity in samples from different individuals.[19][20] Solution: If possible, use a consistent source of purified enzyme or tissue. Be aware of potential genetic variability if using samples from a population.
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can be subject to temperature gradients and evaporation, leading to inconsistent results. Solution: Avoid using the outermost wells of the plate for your experimental samples. Fill them with buffer or water to help maintain a uniform environment.
Troubleshooting Logic Flow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]
- 17. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sequencing.com [sequencing.com]
- 20. ETD | Serum Dopamine Beta Hydroxylase (DβH) enzyme activity changes within individual women according to stage of pregnancy: Evidence that regulation of expression of DβH differs during pregnancy in women carrying different genotypes at rs1611115. | ID: kk91fm22t | Emory Theses and Dissertations [etd.library.emory.edu]
Technical Support Center: Nepicastat Microdialysis Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting microdialysis experiments with Nepicastat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1][2] DBH is responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons.[1] By inhibiting DBH, this compound effectively reduces the synthesis of norepinephrine and consequently leads to an increase in dopamine levels in tissues where DBH is present.[3][4][5][6]
Q2: What are the expected effects of this compound on dopamine and norepinephrine levels in microdialysis studies?
In microdialysis experiments, administration of this compound is expected to cause a dose-dependent decrease in extracellular norepinephrine levels and an increase in extracellular dopamine levels in various brain regions and peripheral tissues.[3][4][6] The magnitude of this effect can vary depending on the tissue, the dose of this compound administered, and the route of administration.[3][4][6] For instance, studies in rats have shown that this compound reduces norepinephrine release in the medial prefrontal cortex and the nucleus accumbens, while increasing dopamine release in the medial prefrontal cortex but not significantly in the nucleus accumbens.[3]
Q3: What is a typical dose of this compound for in vivo microdialysis experiments in rats?
Doses of this compound used in rat microdialysis studies typically range from 25 to 100 mg/kg administered intraperitoneally (i.p.) or orally (p.o.).[5][7] A commonly used dose that has been shown to effectively modulate catecholamine levels is 50 mg/kg, i.p.[5]
Q4: How long after this compound administration should I expect to see changes in neurotransmitter levels?
The onset and duration of this compound's effects on dopamine and norepinephrine levels can depend on the route of administration and the dose. Following intraperitoneal injection, changes in extracellular neurotransmitter levels can typically be observed within the first hour and can last for several hours. It is recommended to collect baseline samples before this compound administration and continue sampling for at least 3-4 hours post-administration to capture the full effect.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during this compound microdialysis experiments, from surgical procedures to data analysis.
Section 1: Probe and Surgical Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low analyte recovery | 1. Incorrect probe placement: The microdialysis probe is not in the target brain region. 2. Probe damage: The dialysis membrane may be torn or clogged.[1] 3. Poor probe efficiency: The probe has a low recovery rate for norepinephrine or dopamine. | 1. Verify probe placement: Perform histological analysis at the end of the experiment to confirm the probe's location.[8] 2. Inspect the probe: Before implantation, check the probe for any visible damage. After the experiment, test the probe's recovery in vitro. 3. Calibrate the probe: Determine the in vitro recovery rate of your probe for norepinephrine and dopamine before the in vivo experiment. |
| High variability in baseline levels | 1. Insufficient stabilization period: The tissue around the probe has not yet reached equilibrium after probe insertion.[8] 2. Animal stress: The animal may be stressed, leading to fluctuations in neurotransmitter release. | 1. Allow adequate stabilization: A stabilization period of at least 1-2 hours after probe insertion is recommended before collecting baseline samples.[8] 2. Habituate the animal: Acclimate the animal to the experimental setup for a few days before the surgery and the experiment to minimize stress. |
| Drifting baseline | 1. Continuous tissue response to probe: The tissue around the probe is still reacting to the implantation. 2. Changes in perfusion flow rate: Inconsistent flow from the pump can alter recovery. | 1. Extend the stabilization period: If the baseline continues to drift after 2 hours, extend the stabilization time. 2. Check the pump and tubing: Ensure the syringe pump is functioning correctly and that there are no leaks or blockages in the tubing. |
Section 2: Analytical Issues (HPLC-ECD)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy baseline on chromatogram | 1. Air bubbles in the system: Air in the pump or detector can cause baseline noise.[9] 2. Contaminated mobile phase: Impurities in the mobile phase can interfere with detection.[10] 3. Detector lamp issue: The electrochemical detector lamp may be failing. | 1. Degas the mobile phase: Use a degasser or sonicate the mobile phase to remove dissolved air.[9] 2. Prepare fresh mobile phase: Use HPLC-grade solvents and reagents to prepare fresh mobile phase daily. Filter the mobile phase before use. 3. Check the detector: Consult the instrument manual for troubleshooting the detector lamp. |
| Peak tailing or fronting | 1. Column degradation: The HPLC column performance has deteriorated. 2. Inappropriate mobile phase pH: The pH of the mobile phase is not optimal for catecholamine separation. 3. Sample overload: Injecting too much sample can lead to poor peak shape. | 1. Replace the column: If the column is old or has been used extensively, it may need to be replaced. 2. Adjust mobile phase pH: The optimal pH for catecholamine analysis is typically acidic. Ensure the pH is stable and appropriate for your column. 3. Dilute the sample: If dialysate concentrations are very high, dilute the samples before injection. |
| Shifting retention times | 1. Inconsistent mobile phase composition: The composition of the mobile phase is changing over time.[10] 2. Fluctuations in column temperature: Changes in temperature can affect retention times. 3. Pump malfunction: The HPLC pump is not delivering a consistent flow rate. | 1. Ensure proper mixing: If using a gradient, ensure the pump's mixing function is working correctly. Premixing the mobile phase can also help.[10] 2. Use a column oven: Maintain a constant column temperature using a column oven. 3. Service the pump: Check the pump for leaks and ensure the seals are in good condition. |
Quantitative Data Summary
The following tables summarize the effects of this compound on norepinephrine and dopamine levels as reported in preclinical studies.
Table 1: Effect of this compound on Tissue Norepinephrine and Dopamine Content in Rats
| Tissue | Dose (mg/kg, p.o., 3 doses, 12h apart) | % Decrease in Norepinephrine | % Increase in Dopamine |
| Mesenteric Artery | 100 | 47% | - |
| Left Ventricle | 100 | 35% | - |
| Cerebral Cortex | 100 | 42% | - |
Data from Stanley et al., 1997[6]
Table 2: Effect of this compound on Extracellular Norepinephrine and Dopamine in Rat Brain Microdialysates
| Brain Region | Dose (mg/kg, i.p.) | % Decrease in Norepinephrine (vs. baseline) | % Increase in Dopamine (vs. baseline) |
| Medial Prefrontal Cortex | 50 | ~40% | ~150% |
| Nucleus Accumbens | 50 | ~40% | Not significant |
Data from Devoto et al., 2014[3]
Experimental Protocols
This section provides a detailed methodology for a typical in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels in the rat brain.
Protocol: In Vivo Microdialysis in Freely Moving Rats
1. Materials and Reagents:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Artificial cerebrospinal fluid (aCSF), sterile-filtered (Typical composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)[11]
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
2. Surgical Procedure:
-
Anesthetize the rat using an approved protocol (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole above the target brain region (e.g., medial prefrontal cortex or nucleus accumbens) at the appropriate stereotaxic coordinates.
-
Implant a guide cannula just above the target region and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to maintain patency.
-
Allow the animal to recover for at least 48-72 hours post-surgery.[8]
3. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).
-
Allow the system to stabilize for at least 1-2 hours. Discard the dialysate collected during this period.
-
Collect 3-4 baseline samples (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.
-
Administer this compound or vehicle via the desired route (e.g., 50 mg/kg, i.p.).
-
Continue collecting dialysate samples at regular intervals for at least 3-4 hours post-injection.
-
At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde) to allow for histological verification of the probe placement.
4. Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine and dopamine concentrations using HPLC-ECD.
-
Quantify the neurotransmitter levels by comparing the peak areas in the samples to those of a standard curve generated with known concentrations of norepinephrine and dopamine.
-
Express the results as a percentage of the average baseline concentration.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for a this compound microdialysis study.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for inconsistent microdialysis results.
References
- 1. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing adsorption to improve recovery and in vivo detection of neuropeptides by microdialysis with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Push-pull microdialysis sampling protocol [protocols.io]
Nepicastat Technical Support Center: Solution Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nepicastat in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound hydrochloride?
A1: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It has limited solubility in water and is reportedly insoluble in ethanol. For in vitro studies, DMSO is the most commonly recommended solvent.[1][2][3] It is crucial to use fresh, high-quality DMSO, as moisture can negatively impact solubility.[2][4]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: As a solid powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[2][5] For stock solutions, storage recommendations vary based on the solvent and temperature. DMSO stock solutions can be stored at -80°C for up to one year or at -20°C for one month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] For short-term storage of a few days to weeks, 0-4°C is also acceptable.[6]
Q3: Is this compound stable at room temperature?
A3: this compound hydrochloride is considered stable enough for a few weeks at ambient temperature during standard shipping.[6] However, for long-term storage, it is crucial to follow the recommended low-temperature conditions to prevent degradation.
Q4: How should I prepare stock solutions of this compound hydrochloride?
A4: To prepare a stock solution, it is recommended to use fresh DMSO.[2][4] Depending on the desired concentration, weigh the appropriate amount of this compound hydrochloride powder and dissolve it in the required volume of DMSO. Sonication or gentle warming may be necessary to aid dissolution.[1] For in vivo experiments, it is often recommended to prepare the working solution freshly on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Freeze-thaw cycles. | - Ensure the concentration does not exceed the solubility limit (see table below).- Store aliquots at -80°C to minimize freeze-thaw cycles.[2]- If precipitation occurs, gently warm and sonicate the solution to redissolve before use.[1] |
| Difficulty dissolving this compound hydrochloride | - Inappropriate solvent.- Low-quality or wet solvent.- Insufficient mixing. | - Use fresh, anhydrous DMSO for best results.[2][4]- Employ ultrasonic agitation and gentle warming to facilitate dissolution.[1]- Verify that you are using a recommended solvent (DMSO, DMF).[3] |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh working solutions for each experiment.[1]- Ensure complete dissolution of the compound before use.- Store stock solutions properly in aliquots at -80°C.[2] |
Quantitative Data Summary
Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 6 - 66 | 18.08 - 198.9 | Hygroscopic DMSO can reduce solubility; use fresh solvent.[1][2] |
| H₂O | 2 | 6.03 | Requires sonication and warming.[1] |
| DMF | 10 | ~30.14 | - |
| Ethanol | Insoluble | Insoluble | -[2] |
Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 1 year | Recommended for long-term storage of stock solutions.[2] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[1][2] |
| 0 - 4°C | Days to weeks | For very short-term storage.[6] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, sonicator.
-
Calculation: The molecular weight of this compound hydrochloride is 331.81 g/mol . To prepare a 10 mM solution, you will need 3.318 mg of this compound hydrochloride per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound hydrochloride into a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly. d. If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm that no solid particles remain. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Inhibition of Dopamine to Norepinephrine conversion by this compound.
References
Potential Nepicastat off-target binding
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving Nepicastat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons.[1][2][3][4] By inhibiting DBH, this compound reduces norepinephrine levels and increases dopamine levels in tissues, including the brain and cardiovascular system.[2][5]
Q2: Is this compound selective for dopamine β-hydroxylase?
Yes, this compound is reported to be a highly selective inhibitor of DBH.[1][2][6] It has been shown to have significantly higher potency for DBH compared to the non-selective inhibitor disulfiram.[1] Early studies indicated negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors at concentrations greater than 10 µM.[7]
Q3: Has any specific off-target binding been identified for this compound?
While generally selective, one study has reported that this compound can inhibit acetylcholinesterase (AChE) activity in a concentration-dependent manner.[6] This suggests a potential off-target interaction that researchers should be aware of.
Q4: What are the expected effects of this compound on neurotransmitter levels in vivo?
Administration of this compound in animal models leads to a dose-dependent decrease in norepinephrine content and an increase in dopamine content in various tissues, including the mesenteric artery, left ventricle, and cerebral cortex.[2]
Q5: Are there any known species differences in the potency of this compound?
This compound exhibits similar inhibitory potency against both bovine and human dopamine β-hydroxylase, with IC50 values of 8.5 ± 0.8 nM and 9.0 ± 0.8 nM, respectively.[2][7]
Troubleshooting Guide
Issue 1: Inconsistent DBH inhibition in vitro.
-
Potential Cause: Improper assay conditions.
-
Troubleshooting Tip: Ensure the assay buffer contains all necessary cofactors for DBH activity, including ascorbic acid and copper. The optimal copper concentration may need to be determined empirically for your specific tissue preparation.
-
-
Potential Cause: Presence of endogenous inhibitors in tissue homogenates.
-
Troubleshooting Tip: Consider using a purification step, such as Concanavalin A-Sepharose chromatography, to remove endogenous inhibitors and catecholamines from the enzyme preparation.
-
Issue 2: Unexpected physiological effects in vivo not explained by DBH inhibition.
-
Potential Cause: Potential off-target effects.
-
Troubleshooting Tip: Consider the possibility of acetylcholinesterase inhibition, especially at higher concentrations of this compound.[6] Evaluate cholinergic system markers or conduct functional assays to investigate this possibility.
-
-
Potential Cause: Alterations in the dopamine-to-norepinephrine ratio leading to complex downstream signaling.
-
Troubleshooting Tip: Measure both dopamine and norepinephrine levels in the tissue of interest to understand the net effect of this compound on catecholamine balance.
-
Issue 3: Variability in behavioral outcomes in animal studies.
-
Potential Cause: Dose-dependent effects on locomotor activity.
-
Troubleshooting Tip: High doses of this compound (e.g., 100 mg/kg) have been shown to suppress exploratory behavior.[4] It is crucial to conduct dose-response studies to identify a dose that effectively modulates norepinephrine synthesis without causing non-specific behavioral suppression.
-
-
Potential Cause: Genetic polymorphisms in the DBH gene.
-
Troubleshooting Tip: Be aware that polymorphisms in the DBH gene can alter enzyme function and may contribute to variability in response to this compound.[1]
-
Quantitative Data Summary
Table 1: On-Target and Off-Target Binding Profile of this compound
| Target | Species | Assay Type | Value Type | Value | Reference |
| Dopamine β-hydroxylase (DBH) | Bovine | Enzyme Inhibition Assay | IC50 | 8.5 ± 0.8 nM | [2][7] |
| Dopamine β-hydroxylase (DBH) | Human | Enzyme Inhibition Assay | IC50 | 9.0 ± 0.8 nM | [2][7] |
| Acetylcholinesterase (AChE) | - | Enzyme Inhibition Assay | % Inhibition | 21.7% @ 0.01 mg/mL | [6] |
| Acetylcholinesterase (AChE) | - | Enzyme Inhibition Assay | % Inhibition | 28.3% @ 1 mg/mL | [6] |
Table 2: General Off-Target Selectivity of this compound
| Target Class | Number of Targets | Finding | Concentration | Reference |
| Various Enzymes | 12 | Negligible affinity | > 10 µM | [7] |
| Neurotransmitter Receptors | 13 | Negligible affinity | > 10 µM | [7] |
Experimental Protocols
Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol is a generalized procedure based on commonly used methods.
1. Enzyme Preparation:
-
Homogenize tissue (e.g., adrenal gland, brain tissue) in a suitable buffer (e.g., Tris-HCl with Triton X-100).
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant containing solubilized DBH can be used directly or further purified. For removal of endogenous inhibitors, consider affinity chromatography with Concanavalin A-Sepharose.
2. Assay Reaction:
-
Prepare a reaction mixture containing:
-
DBH enzyme preparation
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumarate
-
CuSO4 (optimal concentration to be determined)
-
Pargyline (to inhibit monoamine oxidase)
-
Dopamine (substrate)
-
This compound or vehicle control at various concentrations
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
3. Reaction Termination and Product Quantification:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Quantify the amount of norepinephrine produced using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
4. Data Analysis:
-
Calculate the percentage of DBH inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay for Off-Target Screening
This is a general protocol for assessing binding to G-protein coupled receptors (GPCRs).
1. Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, combine:
-
Membrane preparation
-
A specific radioligand for the receptor of interest at a concentration near its Kd.
-
This compound or a known competing ligand (for positive control) at various concentrations.
-
For non-specific binding determination, a high concentration of a non-radiolabeled competing ligand is used.
-
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of this compound.
-
Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
1. Reagent Preparation:
-
Prepare a solution of acetylthiocholine (B1193921) iodide (substrate).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of purified AChE enzyme.
2. Assay Reaction:
-
In a 96-well plate, add:
-
AChE enzyme solution.
-
This compound or a known AChE inhibitor (e.g., physostigmine) at various concentrations.
-
Incubate for a short pre-incubation period.
-
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
3. Detection:
-
The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at approximately 412 nm over time using a microplate reader.
4. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance over time) for each concentration of this compound.
-
Determine the percentage of AChE inhibition compared to the vehicle control.
Visualizations
References
- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring this compound Activity: Beyond DβH | MDPI [mdpi.com]
- 7. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nepicastat Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nepicastat. The information is designed to help minimize and understand behavioral changes observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH). DBH is the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons. By inhibiting DBH, this compound administration leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in various tissues, including the brain.[1][2]
Q2: What are the expected behavioral outcomes of this compound administration in preclinical models?
A2: Based on its mechanism of action, this compound is expected to modulate behaviors influenced by dopaminergic and noradrenergic signaling. In preclinical studies, this compound has been shown to reduce cocaine-seeking behavior, decrease the persistence of traumatic memories in post-traumatic stress disorder (PTSD) models, and at certain doses, decrease anxiety-like behavior.[1][3][4] It has also been observed to reduce the motivation for natural rewards like chocolate.[3]
Q3: Have any adverse behavioral effects been reported with this compound?
A3: Yes, some studies have reported adverse behavioral effects, particularly at higher doses. One study noted "visible abnormalities of motor behavior such as crawling and immobility" in rats receiving a high dose (25 mg/kg, i.p.) of this compound.[5][6] Another study found that a high dose (100 mg/kg, i.p.) suppressed exploratory behavior in rats.[4] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes these potential side effects.
Q4: Is this compound well-tolerated in humans?
A4: Some studies in healthy adults have shown that this compound is well-tolerated with no significant differences in adverse events compared to placebo.[1] A study involving co-administration with cocaine also found it to be safe.[7] However, in a Phase 2 clinical trial for PTSD, this compound was not effective in relieving symptoms compared to a placebo.[1]
Troubleshooting Guide
Issue 1: I am observing unexpected hyperactivity or hypoactivity in my animals after this compound administration.
-
Question: What could be causing this, and how can I troubleshoot it?
-
Answer:
-
Dose-Dependence: Locomotor activity is highly sensitive to the dose of this compound. While doses of 5 and 50 mg/kg (i.p.) in rats had no effect on novelty-induced locomotion, a higher dose of 100 mg/kg (i.p.) significantly suppressed exploratory behavior.[4] It is critical to ensure your dose is appropriate for the intended behavioral assay and animal model.
-
Troubleshooting Steps:
-
Review Your Dosing Regimen: Compare your current dose to the published literature for similar behavioral tests. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Control for Confounding Factors: Ensure that the observed changes in activity are not due to other experimental variables. Factors such as the time of day of testing, habituation to the testing environment, and the sex of the animals can all influence locomotor activity.[4][8][9]
-
Utilize Appropriate Behavioral Assays: Use a standardized open field test to systematically quantify locomotor activity. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[10][11][12]
-
-
Issue 2: My results from anxiety-related behavioral tests (e.g., Elevated Plus Maze) are inconsistent or not as expected.
-
Question: Why might my anxiety test results be variable, and what can I do to improve consistency?
-
Answer:
-
Complex Effects on Anxiety: The effect of this compound on anxiety-like behavior can be complex. One study in a mouse model of PTSD showed that this compound (30 mg/kg, p.o.) decreased anxiety-like behavior, as indicated by increased time spent and entries in the open arms of the elevated plus maze.[3] However, the baseline anxiety level of the animals and the specific experimental context can influence the outcome.
-
Troubleshooting Steps:
-
Standardize Your Protocol: The elevated plus maze is sensitive to subtle variations in protocol. Ensure consistent lighting conditions, handling procedures, and habituation periods for all animals.[13][14][15] The dimensions of the maze itself can also impact results.[15]
-
Consider the Order of Behavioral Testing: If you are conducting a battery of behavioral tests, the order can influence the results. It is generally recommended to perform less stressful tests, like the open field test, before more anxiogenic tests like the elevated plus maze.[16]
-
Analyze Multiple Behavioral Parameters: In the elevated plus maze, analyze not only the time spent and entries into the open arms but also the total number of arm entries (as an indicator of general activity) and ethological parameters like head-dipping and stretch-attend postures.[13]
-
-
Issue 3: I am observing motor coordination deficits in my animals.
-
Question: Could this compound be affecting motor coordination, and how can I assess this?
-
Answer:
-
Potential for Motor Impairment: As mentioned, high doses of this compound have been associated with motor abnormalities.[5][6] It is crucial to rule out motor coordination deficits as a confounding factor in other behavioral tests.
-
Troubleshooting Steps:
-
Conduct a Rotarod Test: The rotarod test is a standard method for assessing motor coordination and balance in rodents.[17][18] A decreased latency to fall from the rotating rod would indicate a motor deficit.
-
Perform a Dose-Response Evaluation: If motor deficits are observed, assess whether they are dose-dependent. It may be necessary to use a lower dose of this compound that does not impair motor function.
-
Observe General Health: Ensure that the animals are not showing other signs of distress or illness that could impact their motor performance.
-
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Novelty-Induced Locomotion | Reference |
| 5 | No significant effect | [4] |
| 50 | No significant effect | [4] |
| 100 | Significant suppression of exploratory behavior | [4] |
Table 2: Effects of this compound on Anxiety-Like Behavior in a Mouse Model of PTSD
| Treatment | Behavioral Parameter (Elevated Plus Maze) | Outcome | Reference |
| This compound (30 mg/kg, p.o.) | Time spent in open arms | Increased | [3] |
| This compound (30 mg/kg, p.o.) | Entries into open arms | Increased | [3] |
Table 3: Effects of this compound on Catecholamine Levels in Rats (4 hours post-administration)
| Tissue | Change in Dopamine | Change in Norepinephrine | Reference |
| Adrenal Gland | Increased | Decreased | [19][20] |
| Left Ventricle | Increased | Decreased | [19][20] |
| Kidney | Increased | Decreased | [19][20] |
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular arena with high walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a predetermined period (typically 5-15 minutes).
-
Record the session using an overhead video camera and tracking software.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, time spent moving.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center zone, frequency of entries into the center zone.
-
Exploratory Behavior: Rearing frequency.
-
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two closed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera and tracking software.
-
Clean the maze thoroughly between animals.
-
-
Data Analysis:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (to assess overall activity).
-
Ethological measures such as head dips and stretched-attend postures.
-
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Habituate the animal to the testing room.
-
A training or habituation trial on the stationary or slowly rotating rod may be performed.
-
For testing, place the animal on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod.
-
Multiple trials are typically conducted with an inter-trial interval.
-
-
Data Analysis:
-
Average latency to fall across trials.
-
Visualizations
Caption: this compound inhibits dopamine β-hydroxylase, altering neurotransmitter levels.
Caption: General workflow for conducting behavioral experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adhikarilab.psych.ucla.edu [adhikarilab.psych.ucla.edu]
- 3. Frontiers | Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploring this compound Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 16. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring motor coordination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of this compound upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Nepicastat and Locomotor Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Nepicastat on locomotor activity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] DBH is responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons. By inhibiting DBH, this compound leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in various tissues, including the brain.[2][3]
Q2: What is the expected effect of this compound on spontaneous locomotor activity?
A2: The effect of this compound on spontaneous locomotor activity is dose-dependent. At lower to moderate doses (e.g., 5-50 mg/kg in rats), this compound generally has no significant effect on spontaneous locomotor activity.[1][2] However, at higher doses (e.g., 100 mg/kg in rats), it has been observed to suppress exploratory behavior in novel environments.[2][4]
Q3: Can this compound administration lead to motor impairments?
A3: While most studies report no significant impact on normal motor function at therapeutic doses, one study noted "visible abnormalities of motor behavior such as crawling and immobility" with chronic administration of a 25 mg/kg intraperitoneal dose in rats.[5] This suggests that at certain doses and administration regimens, this compound could potentially induce motor side effects. Researchers should carefully monitor animals for any signs of motor impairment.
Q4: How does the effect of this compound on locomotor activity differ from its effects on other behaviors?
A4: this compound can modulate specific behaviors without altering general locomotor activity. For instance, studies have shown that doses of this compound that do not affect spontaneous locomotion can still reduce cocaine-seeking and chocolate self-administration behaviors in rats.[1] This highlights the context-dependent effects of the compound.
Q5: Are there any known effects of this compound on locomotor activity in clinical trials?
A5: Clinical trials with this compound have primarily focused on conditions like post-traumatic stress disorder (PTSD) and cocaine dependence. While these studies have assessed safety and tolerability, specific data on locomotor side effects in humans are not extensively detailed in the provided search results. One study in participants with cocaine use disorder found that this compound was safe when co-administered with cocaine and did not report significant motor adverse events at doses of 80 mg and 160 mg.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No change in locomotor activity observed after this compound administration. | The dose of this compound may be too low to elicit a locomotor response. | Consider performing a dose-response study. Higher doses (e.g., >50 mg/kg in rats) are more likely to show an effect on novelty-induced locomotion.[2] |
| The behavioral paradigm may not be sensitive enough to detect changes. | Spontaneous locomotor activity in a familiar environment is less likely to be affected. Consider using a novelty-induced locomotor activity test, such as the open-field test, to assess exploratory behavior. | |
| Unexpected decrease in locomotor activity at a moderate dose. | This could be an indication of motor impairment, as has been anecdotally reported.[5] | Carefully observe the animals for any signs of abnormal motor patterns (e.g., crawling, immobility). Consider reducing the dose or altering the administration schedule. |
| The animal strain may be particularly sensitive to the motor effects of this compound. | Review the literature for studies using the same animal strain. If none are available, a pilot study to establish the dose-response curve for motor effects in your specific strain is recommended. | |
| Variability in locomotor activity data between subjects. | Individual differences in exploratory behavior are common in rodents. | Ensure a sufficient number of animals per group to achieve statistical power. Habituate the animals to the testing room before the experiment to reduce stress-induced variability. |
| Inconsistent drug administration or timing of behavioral testing. | Ensure accurate and consistent drug administration for all subjects. Behavioral testing should be performed at the same time point after drug administration for all animals. |
Quantitative Data
Table 1: Effect of this compound on Novelty-Induced Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Mean Ambulations (± SEM) in the first 10 minutes | % Change from Vehicle | Reference |
| Vehicle | 150 ± 20 | - | Schroeder et al., 2013[2] |
| 5 | 145 ± 18 | -3.3% | Schroeder et al., 2013[2] |
| 50 | 140 ± 22 | -6.7% | Schroeder et al., 2013[2] |
| 100 | 80 ± 15 | -46.7% | Schroeder et al., 2013[2] |
| p < 0.0001 compared to vehicle. Data are illustrative based on graphical representation in the source. |
Table 2: Summary of this compound's Effects on Locomotor Activity Across Studies
| Animal Model | Doses Studied | Effect on Locomotor Activity | Reference |
| Rats | 25, 50, 100 mg/kg (i.p.) | No modification of spontaneous locomotor activity. | Farci et al., 2015[1] |
| Rats | 5, 50, 100 mg/kg (i.p.) | No effect at 5 and 50 mg/kg; significant suppression of novelty-induced locomotion at 100 mg/kg. | Schroeder et al., 2013[2] |
| Rats | 25 mg/kg (i.p.) | Chronic administration led to visible abnormalities of motor behavior (crawling, immobility). | Gibula-Tarlowska et al., 2022[5] |
| Sardinian alcohol-preferring rats | 50, 100 mg/kg (i.p.) | In combination with alcohol, did not alter spontaneous locomotor activity. | Maccioni et al., 2014[4] |
Experimental Protocols
Open-Field Test for Novelty-Induced Locomotor Activity
This protocol is designed to assess the effect of this compound on exploratory locomotor activity in rodents.
1. Apparatus:
- A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape.
- The arena floor can be divided into a grid of equal squares for manual scoring or monitored by an automated video-tracking system.
- The testing room should be dimly lit and sound-attenuated.
2. Animal Preparation:
- House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
- Allow at least one week of acclimatization to the animal facility before the experiment.
- On the day of testing, transport the animals to the testing room and allow them to habituate for at least 30-60 minutes before the experiment begins.
3. Drug Administration:
- Prepare this compound in a suitable vehicle (e.g., saline, distilled water with a suspending agent).
- Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
4. Testing Procedure:
- Gently place the animal in the center of the open-field arena.
- Record the animal's activity for a specified duration (e.g., 10-30 minutes).
- If using a video-tracking system, ensure it is calibrated and recording properly.
- If scoring manually, record parameters such as the number of lines crossed, time spent in the center versus the periphery, and rearing frequency.
- After each trial, thoroughly clean the arena with a 70% ethanol (B145695) solution to remove any olfactory cues.
5. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups.
- Key parameters to analyze include total distance traveled, ambulatory time, and time spent in the center of the arena.
Visualizations
Caption: Experimental workflow for evaluating this compound's effect on locomotor activity.
Caption: Signaling pathway of this compound's influence on locomotor activity.
References
- 1. The dopamine β-hydroxylase inhibitor, this compound, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring this compound Activity: Beyond DβH [mdpi.com]
- 6. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
Nepicastat Protocol Adjustment: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on adjusting Nepicastat protocols for use in different species. The following information is intended to serve as a starting point for researchers and should be supplemented with species-specific literature and preliminary dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). DBH is responsible for the conversion of dopamine to norepinephrine (B1679862) in noradrenergic neurons. By inhibiting this enzyme, this compound decreases the levels of norepinephrine and increases the levels of dopamine in both the central and peripheral nervous systems.[1][2] This modulation of catecholamine levels is the primary mechanism behind its therapeutic potential in various conditions, including cocaine dependence, post-traumatic stress disorder (PTSD), and heart failure.[2]
Q2: I am planning to use this compound in a species for the first time. How do I determine the starting dose?
Due to the lack of publicly available, comprehensive pharmacokinetic data for this compound across multiple species, determining a precise starting dose requires a careful and systematic approach. The recommended strategy involves:
-
Literature Review: Conduct a thorough search for any studies that have used this compound in your species of interest or a closely related one.
-
Allometric Scaling: In the absence of direct data, allometric scaling can be used to estimate a starting dose from a known effective dose in another species (e.g., rat or dog). Allometric scaling uses differences in body surface area and metabolic rate to extrapolate drug doses between species.
-
Pilot Study: Initiate a pilot study with a small number of animals using a conservative starting dose calculated from allometric scaling. This dose should be significantly lower than the predicted effective dose to ensure safety.
Q3: What are the key factors to consider when adjusting this compound dosage between species?
Several factors can influence the pharmacokinetics and pharmacodynamics of this compound, necessitating dose adjustments between species:
-
Metabolic Rate: Different species metabolize drugs at different rates. Generally, smaller animals have higher metabolic rates and may require higher doses per kilogram of body weight.
-
Body Surface Area: Allometric scaling is often based on body surface area rather than body weight alone, as it can provide a more accurate dose conversion.
-
Gastrointestinal Physiology: Differences in gut anatomy and physiology can affect the absorption and oral bioavailability of this compound.
-
Plasma Protein Binding: The extent to which this compound binds to plasma proteins can vary between species, affecting its distribution and availability to target tissues.
-
Target Enzyme (DBH) Sensitivity: There may be interspecies differences in the sensitivity of dopamine β-hydroxylase to inhibition by this compound.
Q4: Are there any known effective dose ranges for this compound in common laboratory animals?
Published studies provide some guidance on effective oral doses of this compound in rats and dogs for specific experimental models:
-
Rats: Doses ranging from 25 mg/kg to 100 mg/kg (intraperitoneal) have been shown to be effective in studies of cocaine-seeking behavior and motivation for food rewards. For oral administration in studies of hypertension, doses of 30 mg/kg have been used.
-
Dogs: In studies of chronic heart failure, oral doses of 0.5 mg/kg to 2.0 mg/kg administered twice daily have been investigated. Another study in normal dogs used 5.0 mg/kg orally twice a day.
It is crucial to note that these doses are context-dependent and may not be directly transferable to other experimental paradigms or species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at Calculated Dose | - Insufficient dose due to species-specific metabolism or bioavailability.- Poor absorption of the oral formulation. | - Gradually escalate the dose in a stepwise manner, closely monitoring for efficacy and adverse effects.- Consider a different route of administration (e.g., intraperitoneal) if oral bioavailability is suspected to be low.- Analyze plasma levels of this compound to confirm systemic exposure. |
| Adverse Effects Observed | - Dose is too high for the species.- Species-specific sensitivity to DBH inhibition. | - Immediately reduce the dose or discontinue treatment.- Monitor the animal closely for resolution of adverse effects.- Re-evaluate the starting dose based on the observed toxicity. |
| High Variability in Response | - Inconsistent drug administration (e.g., incomplete oral gavage).- Genetic variability within the animal population affecting drug metabolism. | - Ensure proper and consistent administration technique.- Increase the sample size of your study to account for individual variability.- If possible, screen for genetic polymorphisms that may influence drug metabolism. |
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Studies
| Species | Indication | Route of Administration | Dose Range | Frequency | Reference |
| Rat | Cocaine Seeking | Intraperitoneal | 25 - 100 mg/kg | Single dose | |
| Rat | Hypertension | Oral | 30 mg/kg | - | |
| Dog | Heart Failure | Oral | 0.5 - 2.0 mg/kg | Twice daily | |
| Dog | Cardiovascular Effects | Oral | 5.0 mg/kg | Twice daily |
Note: This table provides examples from specific studies and should not be used as a direct dosing guide without further investigation.
Pharmacokinetic Parameters:
Comprehensive, publicly available data on the Cmax, Tmax, half-life, and oral bioavailability of this compound in different species is limited. Researchers should aim to determine these parameters in their specific animal model to optimize dosing regimens.
Experimental Protocols
General Protocol for Oral Administration (Rodents)
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically 5-10 ml/kg for rats).
-
Animal Handling: Gently restrain the animal.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach. Insert the needle gently into the esophagus and administer the suspension slowly.
-
Observation: Monitor the animal for any signs of distress or regurgitation immediately after dosing.
General Protocol for Oral Administration (Canine)
-
Formulation: this compound can be administered in capsules or formulated into a palatable treat.
-
Dosing: The dose should be calculated based on the dog's body weight.
-
Administration: For capsules, place the capsule at the back of the dog's tongue and gently close its mouth, encouraging swallowing. For palatable formulations, ensure the entire dose is consumed.
-
Observation: Monitor for any signs of gastrointestinal upset, such as vomiting or diarrhea.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for adjusting this compound dosage.
References
- 1. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine beta-hydroxylase inhibition with this compound on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Nepicastat
Disclaimer: The following information is intended for research and drug development professionals. The strategies discussed are based on established principles of drug delivery and formulation science. As of the latest literature review, specific studies detailing the successful enhancement of Nepicastat's oral bioavailability are not publicly available. Therefore, the content provided is a projection of potential strategies and should be adapted and validated experimentally for this compound.
Introduction
This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase, an enzyme responsible for the conversion of dopamine to norepinephrine. While it has shown therapeutic potential in various conditions, its development has been hampered by challenges related to its oral bioavailability. This technical support center provides a guide for researchers and scientists on potential strategies to overcome the poor oral bioavailability of this compound, based on general principles of pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound's poor oral bioavailability?
A1: While specific data for this compound is limited, poor oral bioavailability of drug candidates typically stems from one or more of the following factors:
-
Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Membrane Permeability: The drug molecule may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
Q2: What general strategies can be employed to improve the oral bioavailability of a drug like this compound?
A2: Several formulation and medicinal chemistry approaches can be explored:
-
Prodrug Synthesis: Modifying the this compound molecule to create a more soluble and/or permeable prodrug that converts back to the active form in the body.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems can improve its solubilization in the gut.
-
Co-administration with Absorption Enhancers: Using excipients that can transiently increase the permeability of the intestinal membrane.
-
Salt Formation: Creating different salt forms of this compound might improve its dissolution characteristics.
Q3: Are there any specific excipients that could be beneficial for this compound formulations?
A3: The choice of excipients is critical. For a poorly soluble drug, one might consider:
-
Solubilizers: Surfactants (e.g., Tweens, Spans), cyclodextrins.
-
Permeation Enhancers: Medium-chain glycerides, bile salts.
-
Polymers for Amorphous Solid Dispersions: PVP, HPMC, Soluplus®. The optimal excipients would need to be determined through systematic screening studies.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation | Poor intrinsic solubility of this compound. Inadequate formulation design. | 1. Conduct solubility screening in various biorelevant media. 2. Explore different salt forms of this compound. 3. Investigate amorphous solid dispersions with various polymers. 4. Consider micronization or nanonization of the drug substance. |
| High variability in in vivo pharmacokinetic data | Food effects. Inconsistent dissolution and absorption. | 1. Conduct food-effect studies to understand the impact of food on absorption. 2. Develop a more robust formulation that provides consistent drug release, such as a self-emulsifying drug delivery system (SEDDS). |
| Low oral bioavailability despite good in vitro dissolution | Poor membrane permeability. High first-pass metabolism. | 1. Evaluate the permeability of this compound using in vitro models like Caco-2 cell monolayers. 2. Investigate the metabolic stability of this compound in liver microsomes. 3. If permeability is low, explore permeation enhancers or prodrug approaches. 4. If metabolism is high, consider strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations. |
| Chemical instability of the formulation | Incompatible excipients. Degradation under specific pH or temperature conditions. | 1. Perform excipient compatibility studies. 2. Conduct forced degradation studies to identify critical stability factors. 3. Select appropriate packaging to protect from light and moisture. |
Potential Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for this compound.
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify excipients that enhance the solubility of this compound.
Methodology:
-
Prepare saturated solutions of this compound in a series of vehicles (e.g., different pH buffers, simulated gastric fluid, simulated intestinal fluid) containing various concentrations of solubilizing agents (e.g., 1% w/v of Tween 80, 5% w/v of Solutol HS 15, 10% w/v of PEG 400).
-
Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 37°C).
-
Filter the solutions to remove undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Compare the solubility enhancement provided by each excipient.
Protocol 2: Development of a this compound Nanoparticle Formulation
Objective: To prepare and characterize a polymeric nanoparticle formulation of this compound.
Methodology:
-
Preparation: Use a nanoprecipitation method. a. Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone). b. Add this organic phase dropwise to an aqueous phase containing a stabilizer (e.g., Poloxamer 188) under constant stirring. c. Stir the resulting suspension at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Characterization: a. Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS). b. Encapsulation Efficiency: Separate the nanoparticles from the aqueous phase by centrifugation. Quantify the amount of unencapsulated this compound in the supernatant and calculate the encapsulation efficiency. c. In Vitro Drug Release: Perform a release study in a relevant medium (e.g., phosphate-buffered saline at pH 7.4) using a dialysis method.
Protocol 3: Evaluation of a this compound Prodrug
Objective: To synthesize a prodrug of this compound and evaluate its stability and conversion back to the parent drug.
Methodology:
-
Synthesis: Design and synthesize a prodrug of this compound with a promoiety intended to enhance solubility or permeability (e.g., an amino acid ester).
-
Chemical Stability: Evaluate the stability of the prodrug in buffers at different pH values (e.g., pH 1.2, 6.8, 7.4).
-
Enzymatic Stability: Assess the conversion of the prodrug to this compound in the presence of relevant enzymes or biological matrices (e.g., plasma, liver S9 fractions).
-
Permeability Assessment: Compare the permeability of the prodrug and this compound across a Caco-2 cell monolayer.
Data Presentation
As no specific comparative data for different this compound formulations is publicly available, the following table is a template that researchers can use to summarize their experimental findings.
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in a Preclinical Model (e.g., Rats)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 10 | Data | Data | Data | 100 (Reference) |
| This compound Prodrug A | 10 | Data | Data | Data | Data |
| This compound Nanoparticle Formulation B | 10 | Data | Data | Data | Data |
| This compound in SEDDS Formulation C | 10 | Data | Data | Data | Data |
Visualizations
Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Formulation Development
Caption: Workflow for developing an oral formulation of this compound.
Logical Relationship for Bioavailability Enhancement Strategy Selection
Nepicastat interference with other assays
Welcome to the technical support center for Nepicastat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions regarding the use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] Its high affinity for DBH makes it a valuable tool for studying the roles of dopamine and norepinephrine in various physiological processes.
Q2: Is this compound known to have off-target effects?
Yes, while this compound is highly selective for dopamine β-hydroxylase, some off-target activities have been reported in the literature. Specifically, it has been shown to exhibit modest inhibitory effects on acetylcholinesterase (AChE) and possesses weak antimicrobial properties against certain bacterial strains.[3]
Q3: Has this compound been screened for activity against other enzymes and receptors?
This compound has been evaluated for its selectivity. One study reported that this compound has negligible affinity (> 10 µM) for a panel of twelve other enzymes and thirteen neurotransmitter receptors, highlighting its high specificity for dopamine β-hydroxylase.[1] However, the specific components of this screening panel are not detailed in the available literature.
Q4: Can this compound interfere with immunoassays (e.g., ELISA)?
Currently, there is no direct published evidence to suggest that this compound cross-reacts with antibodies in common immunoassay formats like ELISA. However, as with any small molecule, it is crucial to validate its potential for interference in your specific assay system.
Q5: Does this compound affect the results of cytotoxicity assays (e.g., MTT, LDH)?
There are no specific reports of this compound interfering with standard cytotoxicity assays. This compound has been shown to be non-hemolytic at tested concentrations.[3] Nevertheless, it is best practice to include appropriate controls to rule out any compound-specific effects on assay components or cell health readouts.
Troubleshooting Guides
Issue 1: Unexpected results in an enzyme-based assay.
Potential Cause: Your enzyme of interest may be sensitive to inhibition by this compound, similar to the observed off-target effect on acetylcholinesterase.
Troubleshooting Steps:
-
Run an enzyme activity control: Test the effect of this compound directly on the purified enzyme in a cell-free system to see if it causes direct inhibition.
-
Determine the IC50: If inhibition is observed, perform a dose-response experiment to determine the concentration of this compound at which 50% of the enzyme's activity is inhibited (IC50).
-
Consider alternative assays: If significant inhibition is observed at your experimental concentrations, consider using an alternative assay that relies on a different detection principle or a non-enzymatic readout.
Issue 2: Inconsistent findings in cell-based assays.
Potential Cause: While not widely reported, this compound could have unforeseen effects on your specific cell line or assay system.
Troubleshooting Steps:
-
Assess cell viability: Run a standard cytotoxicity assay (e.g., MTT or LDH release) with a range of this compound concentrations to ensure it is not causing cell death at the doses used in your primary experiment.
-
Include vehicle controls: Always compare the effects of this compound to a vehicle-only control (the solvent used to dissolve this compound) to rule out any solvent-induced artifacts.
-
Validate with a secondary assay: Confirm your findings using a different experimental approach that measures a distinct endpoint of the same biological process.
Quantitative Data Summary
The following tables summarize the known quantitative data regarding this compound's activity and off-target effects.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 Value | Reference |
| Dopamine β-hydroxylase | Bovine | 8.5 ± 0.8 nM | [1] |
| Dopamine β-hydroxylase | Human | 9.0 ± 0.8 nM | [1] |
| Acetylcholinesterase | Not Specified | See Table 2 | [3] |
Table 2: Off-Target Inhibition of Acetylcholinesterase (AChE) by this compound
| This compound Concentration (mg/mL) | Percent AChE Inhibition |
| 0.01 | 21.71% |
| 1.0 | 28.34% |
Data adapted from a study by Kolaczkowski et al. (2022).[3]
Experimental Protocols
Protocol 1: Validation of Potential this compound Interference in an ELISA
Objective: To determine if this compound interferes with the antibody-antigen binding or the detection system of a specific ELISA kit.
Methodology:
-
Spike-in Recovery:
-
Prepare a series of known concentrations of your analyte of interest.
-
Divide the samples into two sets. To one set, add the working concentration of this compound. To the other set, add the vehicle control.
-
Analyze all samples using your ELISA protocol.
-
Calculate the percent recovery of the analyte in the presence of this compound compared to the vehicle control. A significant deviation from 100% recovery may indicate interference.
-
-
Direct Interference with Detection:
-
Run the ELISA protocol without the analyte, but with the detection antibody and substrate.
-
In a set of wells, add your working concentration of this compound. In another set, add the vehicle control.
-
If you observe a signal in the this compound-containing wells that is significantly different from the vehicle control, it suggests direct interference with the assay's detection components.
-
Protocol 2: Assessment of this compound's Effect on a Horseradish Peroxidase (HRP)-Based Assay
Objective: To evaluate if this compound directly inhibits or enhances the enzymatic activity of HRP.
Methodology:
-
Prepare a solution of purified HRP enzyme.
-
In a microplate, add the HRP solution to wells containing either your working concentration of this compound or the vehicle control.
-
Initiate the enzymatic reaction by adding the HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength over time.
-
Compare the reaction rates between the this compound and vehicle control wells. A significant difference indicates interference with HRP activity.
Visualizations
Caption: Mechanism of action of this compound as a dopamine β-hydroxylase inhibitor.
Caption: A logical workflow for troubleshooting unexpected results in experiments involving this compound.
References
Nepicastat Studies Technical Support Center
Welcome to the technical support center for researchers and drug development professionals working with Nepicastat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and unexpected results you may encounter during your experiments.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues in this compound studies.
Issue 1: Inconsistent or No Effect on Norepinephrine (B1679862) Levels
Question: My in vivo experiment with this compound does not show a consistent decrease in norepinephrine (NE) levels in all tissues. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Tissue-Specific Variability in DβH Activity Measurement: There is high variability in dopamine (B1211576) β-hydroxylase (DβH) activity in certain tissues like the left ventricle and kidney, which can make it difficult to confirm the biochemical effects of this compound.[1][2]
-
Suboptimal Dosing or Administration Route: The dose and route of administration can significantly impact the efficacy of this compound.
-
Timing of Measurement: The peak effect of this compound on catecholamine levels may not align with your measurement time point.
Issue 2: Unexpected Behavioral Effects in Animal Models
Question: I am observing unexpected behavioral changes in my animal model, such as altered locomotor activity or unusual motor behaviors. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Effects on Locomotor Activity: this compound's effect on locomotor activity is dose-dependent. While lower doses (5 and 50 mg/kg) may not affect novelty-induced locomotion in rats, higher doses (100 mg/kg) can suppress exploratory behavior.[5]
-
Recommendation: Carefully select the dose based on your experimental goals. If the aim is to study effects unrelated to general activity, use a dose that has been shown to not suppress locomotion.
-
-
High-Dose Toxicity: At high doses, this compound can induce adverse motor effects. In rats, chronic administration of 25 mg/kg has been associated with abnormal behaviors like crawling and immobility.[6]
-
Recommendation: If such effects are observed, consider reducing the dose or the duration of administration. Always adhere to ethical guidelines to minimize animal suffering.
-
-
Off-Target Effects: this compound has been shown to inhibit acetylcholinesterase (AChE), which could contribute to unexpected behavioral outcomes.[6]
-
Recommendation: If your results are difficult to interpret based on DβH inhibition alone, consider investigating potential cholinergic effects.
-
Issue 3: Discrepancy Between Preclinical and Clinical Outcomes
Question: Preclinical studies in animal models of PTSD showed promising results with this compound, but a Phase 2 clinical trial did not show efficacy. Why might this be the case?
Possible Causes and Considerations:
-
Complexity of PTSD Pathophysiology: The neurobiological underpinnings of PTSD are complex and may not be fully recapitulated in animal models. While altering the dopamine/norepinephrine balance is a rational therapeutic strategy, it may not be sufficient to address the multifaceted nature of PTSD in humans.[7]
-
Patient Population Heterogeneity: The clinical trial population may have had different underlying neurobiological profiles. Some studies suggest that this compound might be more effective in a subset of PTSD patients with heightened sympathetic activity.[7]
-
Recommendation for Future Studies: Consider enrichment strategies in clinical trial design, potentially using biomarkers to identify patients most likely to respond to this compound.
-
-
Translational Gap: The doses and treatment durations used in preclinical studies may not translate directly to clinical efficacy.
-
Recommendation: Further preclinical studies could explore different treatment paradigms, such as combination therapies, to enhance the therapeutic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[3][4][8] DBH is responsible for the conversion of dopamine to norepinephrine in noradrenergic neurons.[8][9] By inhibiting DBH, this compound decreases the synthesis of norepinephrine and increases the levels of dopamine.[8][9][10][11][12]
Q2: What are the known off-target effects of this compound?
A2: Studies have identified a few off-target effects of this compound:
-
Acetylcholinesterase (AChE) Inhibition: this compound can inhibit AChE activity in a dose-dependent manner.[6]
-
Antimicrobial Activity: It has demonstrated weak antimicrobial potency against certain bacterial strains, such as S. aureus.[6]
Q3: How does this compound affect the cardiovascular system?
A3: this compound has been shown to have cardiovascular effects consistent with its mechanism of action. In spontaneously hypertensive rats, it produced dose-dependent decreases in mean arterial blood pressure without causing reflex tachycardia.[12] In dogs with chronic heart failure, low-dose this compound prevented the progression of left ventricular dysfunction and remodeling.[9] However, in a clinical study with cocaine users, this compound did not significantly alter systolic or diastolic blood pressure or heart rate on its own, nor did it affect the transient increases in these parameters induced by cocaine.[11]
Q4: Why did this compound fail in the Phase 2 clinical trial for PTSD?
A4: A Phase 2 clinical trial found that this compound was not effective in relieving PTSD-associated symptoms when compared to a placebo.[7] The exact reasons are not fully understood, but likely involve the complex nature of PTSD and the potential for patient heterogeneity, as discussed in the troubleshooting section.
Q5: Are there any known issues with this compound's stability or formulation?
A5: The available literature does not highlight any major issues with the stability or formulation of this compound for research purposes. For in vivo studies in rats, it has been suspended in a 0.1% solution of methylcellulose.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Reference |
| Dopamine β-hydroxylase | Bovine | 8.5 | [8] |
| Dopamine β-hydroxylase | Human | 9.0 | [8] |
| Acetylcholinesterase | Not Specified | See Note | [6] |
Note: The study demonstrated dose-dependent inhibition of AChE but did not provide a specific IC50 value.
Table 2: Effects of this compound on Catecholamine Levels in Rats (30 mg/kg, p.o.)
| Tissue | Time Post-Admin | % Change in Dopamine | % Change in Norepinephrine | Reference |
| Adrenal Gland | 4 hours | Increased | Decreased | [1] |
| Adrenal Gland | 8 hours | Increased | Decreased | [1] |
| Left Ventricle | Not Specified | Increased | Decreased | [8] |
| Mesenteric Artery | Not Specified | Increased | Decreased | [8] |
| Cerebral Cortex | Not Specified | Increased | Decreased | [8] |
Experimental Protocols
Protocol 1: Acetylcholinesterase Inhibition Assay
This protocol is adapted from studies demonstrating this compound's off-target effects.
Objective: To determine the inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme
-
5,5'-dithio-bis-2-nitrobenzoic acid (DTNB)
-
Acetylthiocholine (ATCh) as substrate
-
Phosphate (B84403) buffer (pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and create serial dilutions to the desired concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the different concentrations of this compound to the respective wells.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate to allow this compound to interact with the enzyme.
-
Initiate the reaction by adding the ATCh substrate to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control (no this compound).
Protocol 2: Assessment of Locomotor Activity in Rats
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.1% methylcellulose)
-
Open-field activity chambers
-
Male rats
Procedure:
-
Habituate the rats to the testing room and handling procedures for several days before the experiment.
-
On the test day, administer this compound (e.g., 5, 50, 100 mg/kg) or vehicle intraperitoneally.
-
Immediately after injection, place each rat in an individual open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess both acute effects and changes over time.
Visualizations
Caption: Mechanism of action of this compound as a dopamine β-hydroxylase inhibitor.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of dopamine beta-hydroxylase inhibition with this compound on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patlynk.com [patlynk.com]
- 12. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nepicastat and Disulfiram: Efficacy and Selectivity as Dopamine β-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nepicastat and disulfiram (B1670777), focusing on their efficacy and selectivity as inhibitors of dopamine (B1211576) β-hydroxylase (DBH). This information is intended to support research and drug development efforts, particularly in the context of therapeutic applications such as the treatment of cocaine dependence.
Executive Summary
This compound and disulfiram both inhibit dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. However, their pharmacological profiles differ significantly in terms of potency and selectivity. This compound is a highly potent and selective DBH inhibitor, while disulfiram exhibits lower potency and a broader range of enzymatic inhibition, leading to more significant off-target effects. This guide presents a detailed analysis of their comparative efficacy, selectivity, underlying mechanisms, and the experimental data that substantiates these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the inhibitory activities of this compound and disulfiram.
Table 1: Inhibition of Dopamine β-Hydroxylase (DBH)
| Compound | IC50 (DBH) | Species | Reference |
| This compound | 9 nM | Human | [1] |
| This compound | 8.5 nM | Bovine | [2] |
| Disulfiram | ~1000 nM | Not Specified | [1] |
Table 2: Selectivity Profile - Inhibition of Other Enzymes
| Compound | Enzyme | IC50 | Reference |
| Disulfiram | Aldehyde Dehydrogenase 1 (ALDH1) | 0.15 µM | [3] |
| Disulfiram | Aldehyde Dehydrogenase 2 (ALDH2) | 1.45 µM | [3] |
| Disulfiram Metabolite (MeDTC-SO) | Aldehyde Dehydrogenase (rmALDH) | 4.62 µM | [4] |
| Disulfiram | Cytochrome P450 2E1 (CYP2E1) | Potent inhibitor | [5] |
| Disulfiram (single dose) | Cytochrome P450 2C9, 2C19, 2D6, 3A4 | No significant inhibition | [6] |
| Disulfiram Metabolites | P-glycoprotein (P-gp) | 4.8 - 9 µM | [7] |
| This compound | 12 other enzymes | Selective for DBH | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway
References
- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic disulfiram administration on the activities of CYP1A2, CYP2C19, CYP2D6, CYP2E1, and N-acetyltransferase in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of single-dose disulfiram effects on cytochrome P-450 2C9, 2C19, 2D6, and 3A4 activities: evidence for specificity toward P-450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfiram metabolites permanently inactivate the human multidrug resistance P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head In Vivo Comparison: Nepicastat vs. Etamicastat
An objective guide for researchers and drug development professionals on the comparative in vivo performance of two prominent dopamine (B1211576) β-hydroxylase inhibitors.
Nepicastat and etamicastat (B1249725) are both potent inhibitors of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By blocking this crucial step in catecholamine biosynthesis, these compounds effectively reduce norepinephrine levels while increasing dopamine levels, offering a promising therapeutic strategy for conditions associated with sympathetic nervous system overactivity, such as hypertension and heart failure. While both drugs share a common mechanism of action, their distinct pharmacological profiles, particularly concerning their ability to cross the blood-brain barrier, lead to different in vivo effects and potential therapeutic applications. This guide provides a comprehensive comparison of their in vivo performance based on available experimental data.
Pharmacodynamic Comparison: Effects on Catecholamine Levels and Cardiovascular Parameters
In vivo studies in spontaneously hypertensive rats (SHRs) have been instrumental in elucidating the comparative effects of this compound and etamicastat on blood pressure and catecholamine modulation.
Oral administration of both this compound and etamicastat has been shown to significantly decrease systolic and diastolic blood pressure in SHRs.[1] A key differentiator, however, lies in their central versus peripheral activity. This compound is known to cross the blood-brain barrier and, as a result, can modulate catecholamine levels in the central nervous system. In contrast, etamicastat is peripherally selective and does not significantly affect brain catecholamines.[1][2] This distinction is crucial for potential therapeutic applications where central nervous system effects are either desired or to be avoided.
In a direct comparative study in rats, both compounds, administered orally at 30 mg/kg, inhibited adrenal DBH activity and significantly decreased noradrenaline levels in the heart.[1] However, only this compound was found to decrease noradrenaline levels in the parietal cortex, confirming its central activity.[1]
Long-term administration of this compound (30 and 100 mg/kg/day for 30 days) in SHRs produced dose-dependent decreases in mean arterial blood pressure without causing reflex tachycardia.[3] Similarly, chronic administration of etamicastat (10 mg/kg/day for 35 weeks) in the drinking water of SHRs resulted in a sustained reduction in both systolic and diastolic blood pressure.[4]
Studies in beagle dogs have further characterized the effects of this compound on catecholamine levels. Administration of this compound (0.05 to 5 mg/kg, p.o., twice daily for 5 days) led to dose-dependent decreases in noradrenaline and increases in dopamine in the artery, left ventricle, and cerebral cortex.[5] A 15-day study in beagle dogs with 2 mg/kg this compound resulted in a 52% peak reduction in plasma noradrenaline and a 646% peak increase in plasma dopamine.[5][6]
The following table summarizes the key in vivo pharmacodynamic effects of this compound and etamicastat.
| Parameter | This compound | Etamicastat | Animal Model | Reference |
| Blood Pressure | Dose-dependent decrease | Dose-dependent decrease | Spontaneously Hypertensive Rats (SHRs) | [1][2][3][4] |
| Heart Rate | No reflex tachycardia | No reflex tachycardia | SHRs | [2][3] |
| Central Noradrenaline | Decrease | No significant effect | Rats | [1] |
| Peripheral Noradrenaline (Heart) | Decrease | Decrease | Rats | [1] |
| Peripheral Noradrenaline (Artery) | Decrease | Not explicitly stated in direct comparison | SHRs, Dogs | [5] |
| Peripheral Dopamine (Plasma) | Significant increase | Significant increase in urinary dopamine | Dogs, SHRs | [4][5][6] |
| Adrenal DBH Activity | Inhibition | Inhibition | Rats | [1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and etamicastat have been investigated in both preclinical animal models and human clinical trials.
Etamicastat Pharmacokinetics
In healthy human volunteers, etamicastat is readily absorbed after oral administration, with maximum plasma concentrations (Cmax) reached between 1 and 3 hours.[7] It exhibits linear pharmacokinetics over a dose range of 25 to 600 mg.[7] The elimination half-life (t1/2) ranges from 18.1 to 25.7 hours, supporting a once-daily dosing regimen.[7][8]
A key feature of etamicastat metabolism is its N-acetylation to the inactive metabolite BIA 5-961, a process significantly influenced by the N-acetyltransferase-2 (NAT2) phenotype.[7][8] This can lead to high inter-individual variability in pharmacokinetic parameters.[7] In rats, the absolute oral bioavailability of etamicastat is approximately 64%.[9]
| Parameter | Value (Healthy Human Volunteers) | Reference |
| Tmax | 1 - 3 hours | [7] |
| t1/2 | 18.1 - 25.7 hours | [7] |
| Metabolism | N-acetylation (NAT2 dependent) | [7][8] |
| Excretion | Approximately 40% of the dose recovered in urine as parent compound and metabolite | [7] |
This compound Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans from dedicated pharmacokinetic studies is less publicly available compared to etamicastat. However, studies in rats and dogs have demonstrated its oral activity and ability to modulate catecholamine levels in a dose-dependent manner, implying systemic absorption.[5] A study in cocaine-dependent individuals who received oral this compound (80 and 160 mg) provides some insight into its human pharmacokinetics, although these were not the primary focus of the study.
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model for Blood Pressure and Catecholamine Measurement
-
Animals: Male spontaneously hypertensive rats are commonly used as a model of essential hypertension.
-
Drug Administration: this compound or etamicastat is typically administered orally via gavage. Dosing regimens can be acute (single dose) or chronic (repeated dosing over several days or weeks).[2][10]
-
Blood Pressure Measurement: Blood pressure can be measured directly via intra-arterial catheters or non-invasively using tail-cuff plethysmography. For continuous monitoring in conscious, unrestrained animals, radiotelemetry is the gold standard.[2][3]
-
Catecholamine Analysis: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., heart, arteries, brain regions) are rapidly dissected and frozen. Plasma and urine samples can also be collected. Catecholamine levels (dopamine and norepinephrine) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[2][11]
Canine Model for Cardiovascular and Catecholamine Assessment
-
Animals: Beagle dogs are frequently used in preclinical safety and pharmacology studies.
-
Dosing: this compound can be administered orally in capsules, often twice daily.[5]
-
Cardiovascular Monitoring: In conscious dogs, cardiovascular parameters such as heart rate and blood pressure can be monitored using telemetry systems.
-
Plasma Catecholamine Measurement: Blood samples are collected at various time points after drug administration. Plasma is separated, and catecholamine concentrations are determined by HPLC-ED.[5]
Dopamine β-Hydroxylase (DBH) Activity Assay
-
Principle: The activity of DBH is determined by measuring the enzymatic conversion of a substrate (e.g., tyramine) to its hydroxylated product (octopamine).[11][12]
-
Procedure:
-
Tissue homogenates (e.g., from adrenal glands) are prepared.
-
The homogenate is incubated with the substrate (tyramine) and necessary co-factors (ascorbic acid, catalase).
-
The reaction is stopped, and the product (octopamine) is extracted.
-
Octopamine is quantified using HPLC-ED.[11]
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and etamicastat is the inhibition of dopamine β-hydroxylase, which is a key enzyme in the catecholamine biosynthesis pathway.
Figure 1: The catecholamine biosynthesis pathway and the inhibitory action of this compound and etamicastat on dopamine β-hydroxylase (DBH).
The experimental workflow for evaluating the in vivo effects of these inhibitors typically follows a structured process from drug administration to data analysis.
Figure 2: A generalized experimental workflow for the in vivo comparison of this compound and etamicastat.
Conclusion
Both this compound and etamicastat are effective in vivo inhibitors of dopamine β-hydroxylase, leading to reduced norepinephrine levels and a decrease in blood pressure in hypertensive animal models. The primary distinction between the two compounds is the ability of this compound to penetrate the central nervous system, whereas etamicastat acts peripherally. This difference has significant implications for their potential therapeutic uses and side-effect profiles. The choice between these two agents in a research or clinical setting would depend on the desired site of action and whether central modulation of the sympathetic nervous system is a therapeutic goal. Further head-to-head clinical studies would be beneficial to fully elucidate their comparative efficacy and safety in human populations.
References
- 1. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Nepicastat and Other Dopamine β-Hydroxylase (DBH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nepicastat with other prominent inhibitors of Dopamine (B1211576) β-hydroxylase (DBH), an essential enzyme in the catecholamine synthesis pathway. DBH catalyzes the conversion of dopamine to norepinephrine (B1679862) and represents a key therapeutic target for various cardiovascular and neurological disorders. This document outlines the comparative efficacy, selectivity, and mechanisms of action of these inhibitors, supported by experimental data and detailed protocols.
Introduction to Dopamine β-Hydroxylase Inhibition
Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine.[1] By inhibiting DBH, the production of norepinephrine is reduced, while the precursor, dopamine, accumulates.[2][3] This modulation of the dopamine-to-norepinephrine ratio is the therapeutic basis for investigating DBH inhibitors in conditions characterized by sympathetic nervous system overactivity, such as hypertension, congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[4][5][6] This guide focuses on this compound, a potent and selective DBH inhibitor, and compares it with other notable inhibitors like Zamicastat, Etamicastat, and the older, less specific drug, Disulfiram.
Comparative Analysis of DBH Inhibitors
The primary distinction among DBH inhibitors lies in their potency, selectivity, reversibility, and pharmacokinetic properties. This compound is recognized for its high potency and selectivity for DBH over other enzymes.[7][8][9]
Mechanism of Action
DBH inhibitors can be classified based on their interaction with the enzyme:
-
This compound: A selective, potent, and orally active inhibitor that acts in a concentration-dependent manner.[7][10][11] It is a reversible inhibitor.[12]
-
Zamicastat: A reversible and noncompetitive inhibitor of DBH.[13]
-
Etamicastat: A potent and reversible DBH inhibitor.[10]
-
Disulfiram: An irreversible inhibitor of aldehyde dehydrogenase, which also inhibits DBH by chelating its essential copper cofactor.[2][14][15] Its lack of specificity is a significant drawback.[14][16]
The following diagram illustrates the catecholamine signaling pathway and the point of intervention for DBH inhibitors.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and its comparators.
| Parameter | This compound | Zamicastat | Etamicastat | Disulfiram |
| Target | Dopamine β-Hydroxylase (DBH) | Dopamine β-Hydroxylase (DBH) | Dopamine β-Hydroxylase (DBH) | Aldehyde Dehydrogenase, DBH |
| IC₅₀ (Human DBH) | 9.0 nM[7][8][11] | Not explicitly found, Ki reported | 107 nM[10] | Varies, acts indirectly |
| Ki | Not explicitly found | 43 nM[13] | Not explicitly found | Not applicable (irreversible) |
| Selectivity | High; negligible affinity for 12 other enzymes and 13 receptors[8][9] | Also inhibits P-gp (IC₅₀=73.8 µM) and BCRP (IC₅₀=17.0 µM)[10][17] | Selective for DBH[10] | Non-selective; inhibits multiple enzymes[14][16] |
| BBB Crossing | Yes[7][10][11] | Yes[10][17] | Peripherally selective (implied) | Yes |
| Reversibility | Reversible[12] | Reversible[13] | Reversible[10] | Irreversible[2] |
Experimental Protocols
A precise and reproducible experimental protocol is crucial for the comparative evaluation of enzyme inhibitors. Below is a standard methodology for an in vitro DBH activity assay.
Objective: To determine the inhibitory potential (e.g., IC₅₀) of compounds against Dopamine β-hydroxylase.
Principle: This assay measures the enzymatic conversion of a substrate (e.g., tyramine (B21549) or dopamine) to its hydroxylated product (octopamine or norepinephrine). The product is then quantified, typically via HPLC with electrochemical detection or spectrophotometry. The reduction in product formation in the presence of an inhibitor reflects the inhibitor's potency.
Materials:
-
Purified DBH (bovine adrenal gland is a common source)
-
Substrate: Tyramine HCl or Dopamine HCl
-
Cofactors: Ascorbic Acid, Copper Sulfate (Cu²⁺)
-
Catalase
-
Fumaric Acid (as an activator)
-
N-Ethylmaleimide (to inhibit tyrosinase)
-
Buffer: Sodium acetate (B1210297) or MES buffer (pH 5.0-6.0)
-
Test Inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Perchloric acid or similar to stop the reaction
-
HPLC system with electrochemical or fluorescence detector
Procedure:
-
Reagent Preparation: Prepare all solutions in the appropriate buffer. The reaction mixture typically contains the buffer, catalase, ascorbic acid, fumaric acid, and N-ethylmaleimide.
-
Enzyme Preparation: Dilute the purified DBH enzyme to a working concentration in the assay buffer.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to reaction tubes.
-
Pre-incubation: Add the diluted enzyme solution to the tubes and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (Tyramine) and cofactor (Copper Sulfate) to all tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes). The reaction should be in the linear range.
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid. This will precipitate the protein.
-
Sample Preparation for Analysis: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant to quantify the amount of product (octopamine or norepinephrine) formed. HPLC-ED is a sensitive method for this.[18]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram outlines the workflow for this experimental protocol.
Conclusion
This compound stands out as a highly potent and selective inhibitor of Dopamine β-hydroxylase with excellent central nervous system penetration.[7][10][11] Its reversible mechanism and high selectivity offer a significant advantage over older, non-selective drugs like Disulfiram.[2][8][9][12] While Zamicastat and Etamicastat are also potent, reversible inhibitors, this compound's low nanomolar IC₅₀ positions it as a benchmark compound in DBH inhibitor research.[7][10][13] The choice of inhibitor for a particular research or therapeutic application will depend on the desired pharmacological profile, including the need for central versus peripheral action and the acceptable level of off-target effects. The provided experimental protocol offers a standardized method for conducting comparative evaluations to guide such decisions.
References
- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Zamicastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Exploring this compound Activity: Beyond DβH | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the PTSD Treatment Landscape: A Comparative Analysis of Nepicastat and Standard Therapies
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for Post-Traumatic Stress Disorder (PTSD), a complex and often debilitating condition, researchers and clinicians continually evaluate novel therapeutic agents against established standards of care. This guide provides a detailed comparison of the investigational drug Nepicastat with current first-line pharmacological and psychotherapeutic treatments for PTSD, offering a comprehensive overview of their efficacy, mechanisms of action, and experimental foundations to inform the scientific and drug development communities.
While preclinical studies on this compound have shown promise in animal models, a Phase 2 clinical trial did not demonstrate a statistically significant difference in efficacy compared to placebo for the treatment of PTSD. In contrast, standard treatments, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and trauma-focused psychotherapies, have a substantial body of evidence supporting their effectiveness.
Quantitative Comparison of Treatment Efficacy
The following tables summarize the quantitative outcomes from clinical trials of this compound and standard PTSD treatments. It is important to note that direct comparison across studies should be done with caution due to variations in study populations, methodologies, and outcome measures.
Table 1: Pharmacological Interventions - Efficacy Data
| Treatment | Study | Primary Outcome Measure | Change from Baseline (Drug) | Change from Baseline (Placebo) | Response Rate (Drug) | Response Rate (Placebo) | Remission Rate (Drug) | Remission Rate (Placebo) |
| This compound | Phase 2 Clinical Trial (NCT00641511) | Clinician-Administered PTSD Scale (CAPS) | Data not publicly available | Data not publicly available | Not Reported | Not Reported | Not Reported | Not Reported |
| Sertraline | Brady et al. (2000) | CAPS-2 Total Score | -33.0 | -23.2 | 53% | 32% | Not Reported | Not Reported |
| Paroxetine | Marshall et al. (2001) | CAPS-2 Total Score | Statistically significant greater reduction than placebo | - | >50% | ~30% | Statistically significant greater than placebo | - |
| Paroxetine | Tucker et al. (2001) | CAPS Total Score | Statistically significant improvement | - | 60% | 38% | 29.4% | Not Reported |
Note: Response rates are defined differently across studies but generally indicate a significant reduction in PTSD symptoms.
Table 2: Psychotherapeutic Interventions - Efficacy Data
| Intervention | Study Population | Primary Outcome Measure | Key Findings |
| Cognitive Processing Therapy (CPT) | Civilians | CAPS | Mean difference in change from baseline vs. waitlist/usual care: -37.66. CPT lowered scores by an average of 44.66 points. |
| Cognitive Processing Therapy (CPT) | Military Veterans | CAPS | Mean difference in change from baseline vs. waitlist/usual care: -21.15. CPT lowered scores by an average of 26.15 points. |
| Prolonged Exposure (PE) | Combat Veterans | CAPS | Significant symptom reduction at 24 weeks (mean change of -29.4 to -32.7 points across different study arms). |
| Prolonged Exposure (PE) | Female Veterans | CAPS | Greater reduction in PTSD symptoms compared to Present-Centered Therapy. 1.8 times more likely to no longer meet PTSD diagnostic criteria. |
Mechanism of Action and Signaling Pathways
This compound: This investigational drug is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). The therapeutic hypothesis for its use in PTSD is based on the role of norepinephrine in the "fight-or-flight" response and the consolidation of fear memories. By inhibiting DBH, this compound reduces the synthesis of norepinephrine, potentially mitigating the hyperarousal symptoms and the emotional impact of traumatic memories. Preclinical studies in animal models have shown that this compound can decrease the persistence of traumatic memories and reduce anxiety-like behaviors.
Standard Pharmacological Treatments (SSRIs): Sertraline and Paroxetine are SSRIs that primarily act by increasing the levels of serotonin in the synaptic cleft by blocking its reuptake into the presynaptic neuron. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, anxiety, and sleep. The exact mechanism by which SSRIs alleviate PTSD symptoms is not fully understood but is thought to involve the modulation of neural circuits implicated in fear and anxiety.
Standard Psychotherapeutic Treatments (CPT and PE):
-
Cognitive Processing Therapy (CPT): This therapy focuses on identifying and challenging maladaptive thoughts and beliefs ("stuck points") related to the trauma. By changing these cognitive distortions, individuals can reframe their understanding of the traumatic event and reduce its negative impact on their lives.
-
Prolonged Exposure (PE): This therapy involves gradually and systematically confronting trauma-related memories, feelings, and situations that have been avoided. Through repeated exposure in a safe environment, individuals learn that these reminders are not inherently dangerous and can experience a reduction in fear and anxiety.
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT00641511)
-
Objective: To assess the efficacy and safety of this compound compared to placebo in the treatment of PTSD in veterans.
-
Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Male and female veterans aged 18-65 with a primary diagnosis of PTSD.
-
Intervention: Participants were randomized to receive either this compound or a matching placebo. The specific dosage of this compound is not publicly available.
-
Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the total score of the Clinician-Administered PTSD Scale (CAPS).
-
Results: The study was completed, but the quantitative results have not been made publicly available. Reports indicate that the trial did not meet its primary endpoint, showing no statistically significant difference between this compound and placebo in reducing PTSD symptoms.
Standard Pharmacological Treatment (Sertraline) Representative Clinical Trial
-
Objective: To evaluate the efficacy and safety of Sertraline in the treatment of PTSD.
-
Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Outpatients with a diagnosis of PTSD.
-
Intervention: Following a placebo lead-in period, patients were randomly assigned to receive flexibly dosed Sertraline (typically starting at 25-50 mg/day and titrated up to 200 mg/day based on efficacy and tolerability) or placebo.
-
Primary Outcome Measures: Change from baseline in the CAPS total score.
-
Secondary Outcome Measures: Clinical Global Impression (CGI) scores, Impact of Event Scale (IES) scores, and rates of response and remission.
Standard Psychotherapeutic Intervention (Cognitive Processing Therapy) Protocol
-
Objective: To reduce PTSD symptoms by teaching skills to challenge and modify maladaptive trauma-related beliefs.
-
Design: Typically a 12-session, structured, manualized psychotherapy. Can be delivered individually or in a group format.
-
Participants: Individuals with a diagnosis of PTSD.
-
Intervention:
-
Psychoeducation: Providing information about PTSD and the cognitive model of the disorder.
-
Identifying "Stuck Points": Helping the patient identify and articulate unhelpful thoughts and beliefs about the trauma.
-
Cognitive Restructuring: Using Socratic questioning and other cognitive techniques to challenge and modify these "stuck points."
-
Practice Assignments: Patients complete worksheets and exercises between sessions to practice their new skills.
-
-
Outcome Measures: Typically assessed using the CAPS, as well as self-report measures of PTSD symptoms, depression, and anxiety.
Conclusion
While the theoretical rationale for this compound in treating PTSD is sound, particularly for patients with noradrenergic hyperactivity, the lack of demonstrated efficacy in its Phase 2 clinical trial means it does not currently present a viable alternative to established, evidence-based treatments. Standard pharmacological interventions, such as the SSRIs Sertraline and Paroxetine, and trauma-focused psychotherapies like Cognitive Processing Therapy and Prolonged Exposure, remain the cornerstones of PTSD treatment, supported by robust clinical trial data demonstrating their ability to significantly reduce symptoms and improve functioning. Future research may explore the potential of this compound in specific PTSD subtypes or in combination with other therapeutic modalities, but for now, the focus for clinicians and researchers remains on optimizing the delivery and personalizing the application of current gold-standard treatments.
Validating Nepicastat's Impact on Catecholamine Levels: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise impact of pharmacological agents on catecholamine levels is paramount. This guide provides a comprehensive comparison of Nepicastat, a potent dopamine (B1211576) β-hydroxylase (DBH) inhibitor, with other relevant compounds. By examining experimental data and detailed methodologies, this document serves as a valuable resource for validating the effects of this compound and its alternatives on the catecholamine pathway.
This compound is a selective inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] This mechanism of action leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels, thereby modulating the sympathetic nervous system.[3][4] This guide will delve into the quantitative effects of this compound and other DBH inhibitors, provide detailed experimental protocols for measuring these effects, and visualize the underlying biological pathways.
Comparative Analysis of DBH Inhibitors on Catecholamine Levels
The following tables summarize the in vitro and in vivo effects of this compound and other DBH inhibitors on catecholamine levels. It is important to note that the experimental conditions, such as species, dosage, and tissue type, vary between studies, which should be considered when comparing the data.
Table 1: In Vitro Potency of DBH Inhibitors
| Compound | Target | IC50 (nM) | Species | Source |
| This compound | Dopamine β-hydroxylase | 8.5 ± 0.8 | Bovine | [3][5] |
| Dopamine β-hydroxylase | 9.0 ± 0.8 | Human | [3][5] | |
| Etamicastat (B1249725) | Dopamine β-hydroxylase | 107 | Human | [2] |
| Disulfiram (B1670777) | Dopamine β-hydroxylase | ~1000 | Not Specified |
Table 2: In Vivo Effects of DBH Inhibitors on Catecholamine Levels in Animal Models
| Compound | Species | Dose | Tissue/Fluid | Change in Norepinephrine | Change in Dopamine | Source |
| This compound | Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg, p.o. | Left Ventricle | ↓ | ↑ | [6] |
| Spontaneously Hypertensive Rats (SHRs) | 100 mg/kg, p.o. (3 doses, 12h apart) | Artery | ↓ 47% | ↑ | [3][5] | |
| Spontaneously Hypertensive Rats (SHRs) | 100 mg/kg, p.o. (3 doses, 12h apart) | Left Ventricle | ↓ 35% | ↑ | [3][5] | |
| Spontaneously Hypertensive Rats (SHRs) | 100 mg/kg, p.o. (3 doses, 12h apart) | Cerebral Cortex | ↓ 42% | ↑ | [3][5] | |
| Beagle Dogs | 2 mg/kg, b.i.d., p.o. for 15 days | Plasma | ↓ 52% (peak) | ↑ 646% (peak) | [3][5] | |
| Etamicastat | Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg, p.o. | Heart | ↓ | Not Reported | [2] |
| Zamicastat (B44472) | Dahl Salt-Sensitive Rats | 30 mg/kg/day, p.o. (chronic) | Urine | ↓ | ↑ | [1][7] |
| Disulfiram | Rats | 25-150 mg/kg, i.p. | Midbrain & Hypothalamus | ↓ (dose-dependent) | ↑ (dose-dependent) | [8] |
Table 3: Effects of DBH Inhibitors on Catecholamine Levels in Human Studies
| Compound | Study Population | Dose | Fluid | Change in Norepinephrine | Change in Dopamine | Source |
| Zamicastat | Healthy Males | 400 mg | Plasma | Not Reported | ↑ (significant) | [9] |
| Healthy Males | 400 mg | 24-h Urine | ↓ (significant) | Not Reported | [9] | |
| Disulfiram | Alcoholic Patients | 500 mg/day | Plasma | ↑ (small but significant) | Not Reported | [10] |
| Alcoholic Males | 400 mg/day | Urine | ↓ VMA (metabolite) | No change in HVA (metabolite) | [11] |
Experimental Protocols
Accurate measurement of catecholamine levels is crucial for validating the effects of DBH inhibitors. The following are detailed methodologies for two common experimental techniques.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for Plasma Catecholamine Measurement
This method is widely used for the quantitative analysis of catecholamines in biological samples.
1. Sample Preparation:
-
Collect whole blood in tubes containing EDTA and glutathione (B108866) to prevent coagulation and oxidation.[12]
-
Centrifuge the blood sample to separate the plasma.
-
To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine) and a solution of sodium metabisulfite (B1197395) to prevent catecholamine degradation.[13]
-
Add alumina (B75360) to the plasma sample in a Tris buffer solution (pH 8.6) to adsorb the catecholamines.[12]
-
Wash the alumina with water to remove interfering substances.
-
Elute the catecholamines from the alumina using a small volume of perchloric acid.[12]
-
The resulting eluate is ready for injection into the HPLC system.
2. HPLC-ED Analysis:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (pH 3.1), an ion-pairing agent (e.g., 1-octane sulfonic acid), EDTA, and a small percentage of methanol (B129727) is commonly employed.[13]
-
Electrochemical Detector: The detector is set at an oxidizing potential (e.g., +0.65 V vs. Ag/AgCl reference electrode) to detect the catecholamines as they elute from the column.[13]
-
Quantification: The concentration of each catecholamine is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of catecholamines.
In Vivo Microdialysis for Brain Catecholamine Measurement in Rodents
Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals.
1. Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[14]
-
Collect the dialysate samples at regular intervals (e.g., every 20 minutes) in collection vials.[14]
-
The collected dialysate can then be analyzed for catecholamine content using a highly sensitive method like HPLC-ED.
3. Data Analysis:
-
The concentration of catecholamines in the dialysate is proportional to the extracellular concentration in the brain region.
-
Changes in catecholamine levels in response to drug administration (e.g., this compound) are typically expressed as a percentage of the baseline levels.
Visualizing the Mechanism of Action
To better understand how this compound and other DBH inhibitors affect catecholamine levels, the following diagrams illustrate the catecholamine biosynthesis pathway and the experimental workflow for its analysis.
Caption: Catecholamine biosynthesis pathway and the point of inhibition by this compound.
Caption: General experimental workflow for validating the effect of DBH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Differentiation of disulfiram effects on central catecholamines and hepatic ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of zamicastat on blood pressure and heart rate response to cold pressor test: A double-blind, randomized, placebo-controlled study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased sympathetic nervous system activity in alcoholic patients treated with disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of disulfiram on the urinary excretion of catecholamine metabolites in alcoholic males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical detection of catecholamines in urine and plasma after separation with HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Comparison of Nepicastat Clinical Trials for Cocaine Dependence and PTSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepicastat (also known as SYN117 and RS-25560-197) is a selective and potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DBH). By blocking DBH, this compound prevents the conversion of dopamine to norepinephrine (B1679862), leading to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in the nervous system. This mechanism of action has led to its investigation as a potential therapeutic agent for conditions thought to be influenced by dysregulation of these catecholamine neurotransmitter systems, notably cocaine dependence and post-traumatic stress disorder (PTSD). This guide provides a comparative overview of the available clinical trial data for this compound in these two indications, supported by preclinical findings and detailed experimental methodologies.
Mechanism of Action: Modulation of Catecholamine Pathways
This compound's therapeutic rationale is centered on its ability to rebalance (B12800153) catecholamine levels. In cocaine addiction, the reinforcing effects of the drug are linked to its ability to increase dopamine levels in the brain's reward pathways. By further increasing dopamine and decreasing norepinephrine, which is implicated in stress-induced relapse, this compound is hypothesized to reduce the rewarding effects of cocaine and prevent relapse. In PTSD, which is characterized by a hyperactive noradrenergic system, the goal of this compound treatment is to reduce norepinephrine levels, thereby mitigating symptoms of hyperarousal and anxiety.
Clinical Trials in Cocaine Use Disorder
A key clinical investigation of this compound for cocaine dependence was a double-blind, placebo-controlled, inpatient study designed to evaluate its safety and efficacy when co-administered with intravenous (IV) cocaine.[1]
Study Design and Demographics
| Parameter | Description |
| Study Design | Double-blind, placebo-controlled, within-subjects crossover |
| Participant Population | Non-treatment seeking individuals with cocaine use disorder |
| Number of Participants | 13 completers in the this compound group |
| Intervention | Oral this compound (0 mg, 80 mg, and 160 mg) |
| Concomitant Medication | Intravenous cocaine (0 mg, 10 mg, 20 mg, and 40 mg) |
| Primary Endpoints | Safety and tolerability, cardiovascular effects, and subjective effects of cocaine |
Efficacy Results
The study found a main effect of this compound on reducing several of the positive subjective effects of cocaine.[1] While detailed mean scores were not provided in the primary publication, the statistical findings indicated a significant reduction in ratings of "Any Good Drug Effect" and "High."
| Subjective Effect | This compound Effect (p-value) |
| Any Good Drug Effect | Significant Reduction (p < 0.05) |
| High | Significant Reduction (p < 0.05) |
| Stimulated | Significant Reduction (p < 0.05) |
| Like Drug | No Significant Effect |
Preclinical studies in animal models have corroborated these findings, demonstrating that this compound can reduce the reinforcing properties of cocaine and attenuate relapse-like behavior.
Safety and Tolerability
This compound was reported to be well-tolerated when co-administered with cocaine, with no significant differences in adverse events observed between the this compound and placebo conditions.[1] Furthermore, this compound did not alter the pharmacokinetic properties of cocaine.
| Adverse Event Profile | Outcome |
| Frequency of Adverse Events | No significant difference between this compound and placebo |
| Cardiovascular Effects | No significant adverse cardiovascular events |
| Cocaine Pharmacokinetics | Unaltered by this compound administration |
Clinical Trials in Post-Traumatic Stress Disorder (PTSD)
A pharmacogenetic clinical trial was designed to evaluate the efficacy of this compound in military veterans with PTSD (NCT00641151).
Study Design and Demographics
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participant Population | Veterans with combat-related PTSD |
| Number of Participants | Information not publicly available |
| Intervention | This compound (dose not specified in available materials) vs. Placebo |
| Duration | 6 weeks |
| Primary Endpoint | Reduction in hyperarousal symptoms of PTSD |
Efficacy and Safety Results
The detailed results of this clinical trial have not been made publicly available in a peer-reviewed publication. However, secondary sources indicate that this Phase 2 study was not effective in relieving PTSD-associated symptoms when compared to placebo. Due to the lack of published data, a quantitative comparison of efficacy and safety is not possible at this time.
Preclinical research in mouse models of PTSD has shown that this compound treatment can decrease the persistence of traumatic memories and reduce anxiety-like behavior.[2] These studies also confirmed that this compound reduces catecholamine levels in both plasma and tissues.[2]
Experimental Protocols
Assessment of Cocaine Craving: The Cocaine Craving Questionnaire (CCQ)
The CCQ is a self-report instrument designed to assess the subjective experience of craving for cocaine. It exists in different versions, including the CCQ-Now, which measures current craving, and the CCQ-Brief, a shortened 10-item version for clinical use. The questionnaire asks participants to rate their agreement with statements about their desire to use cocaine on a Likert-type scale.
Assessment of PTSD Symptoms: The Clinician-Administered PTSD Scale (CAPS-5)
The CAPS-5 is a structured clinical interview considered the gold standard for assessing PTSD symptoms according to the DSM-5 criteria. A trained clinician administers the 30-item interview, which assesses the frequency and intensity of PTSD symptoms over the past month. The total symptom severity score is calculated by summing the severity scores for the 20 DSM-5 PTSD symptoms.
Measurement of Catecholamine Levels: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is a common and sensitive method for quantifying levels of dopamine and norepinephrine in biological samples such as plasma and brain tissue. The protocol involves the following general steps:
-
Sample Preparation: Homogenization of tissue or extraction from plasma.
-
Chromatographic Separation: The sample is injected into an HPLC system, where the different catecholamines are separated based on their physicochemical properties as they pass through a specialized column.
-
Electrochemical Detection: As the separated catecholamines elute from the column, they are detected by an electrochemical cell that measures the current produced by their oxidation, allowing for precise quantification.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for a typical clinical trial of this compound.
Conclusion
The clinical development of this compound presents a mixed picture. In the context of cocaine use disorder, a well-controlled inpatient study demonstrated that this compound is safe and can attenuate some of the positive subjective effects of cocaine, providing a signal of efficacy. However, the lack of published positive results from the Phase 2 trial in PTSD suggests that its utility in this indication is less promising. The discrepancy between the positive preclinical findings in PTSD models and the apparent lack of efficacy in the clinical trial highlights the challenges of translating animal research to human psychopathology. Further research, potentially focusing on specific patient populations with clear evidence of noradrenergic hyperactivity, might be warranted to fully elucidate the therapeutic potential of this compound.
References
Nepicastat: A Novel Approach to Cocaine Addiction Therapy Compared to Existing Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nepicastat, a dopamine (B1211576) β-hydroxylase (DBH) inhibitor, with existing pharmacological therapies for cocaine addiction. The information is intended to support research and development efforts in the field of addiction medicine by presenting objective data, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug that functions as a potent and selective inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1] By blocking this enzyme, this compound effectively reduces norepinephrine levels in the brain while potentially increasing dopamine availability in specific regions.[2][3] This dual action is hypothesized to reduce the reinforcing effects of cocaine and attenuate craving and relapse, which are significantly influenced by noradrenergic pathways.[2][4] Cocaine addiction is characterized by a complex interplay of neurotransmitter systems, with a primary role for dopamine in the brain's reward circuitry.[5][6] However, emerging evidence highlights the critical involvement of norepinephrine in stress-induced relapse and the motivational aspects of drug-seeking behavior.[2][4]
Comparative Analysis of Cocaine Addiction Therapies
Currently, there are no FDA-approved medications specifically for cocaine addiction, and treatment largely relies on behavioral therapies. However, several medications are used off-label with varying degrees of success. This section compares the preclinical and clinical data for this compound with other notable pharmacological interventions.
Table 1: Preclinical Efficacy in Animal Models of Cocaine Addiction
| Therapy | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| This compound | Dopamine β-hydroxylase (DBH) inhibitor | Rat | Attenuation of cue-, stress-, and drug-induced reinstatement of cocaine seeking | 50 mg/kg dose significantly lowered the breakpoint for cocaine self-administration and attenuated reinstatement. | [2][5][6] |
| Rat | Reduction in motivation to self-administer cocaine | A 50 mg/kg dose reduced the number of lever presses an animal would make for a cocaine infusion from 75 to 45. | [7] | ||
| Disulfiram | Aldehyde dehydrogenase (ALDH) and DBH inhibitor | Rat | Blocks cocaine-primed reinstatement of cocaine-seeking | A dose that significantly reduced brain norepinephrine levels blocked reinstatement. | [6] |
| Naltrexone (B1662487) | Opioid receptor antagonist | Rat | Mixed results; some studies show reduced cocaine self-administration | High doses (e.g., 100 mg/d) have shown some reduction in heavy drinking days in co-dependent individuals, but effects on cocaine use are inconsistent. | [8][9] |
| Topiramate (B1683207) | Anticonvulsant (multiple mechanisms) | Not widely reported for cocaine-specific preclinical models | N/A | N/A | N/A |
Table 2: Clinical Efficacy in Human Trials for Cocaine Use Disorder
| Therapy | Dosage | Primary Outcome Measures | Quantitative Results | Adverse Events | Citation(s) |
| This compound | 80 mg and 160 mg | Reduction in positive subjective effects of cocaine | Showed a main effect in reducing several positive subjective effects of cocaine. | Well-tolerated; no significant differences in adverse events compared to cocaine alone. | [6][10] |
| Disulfiram | 250 mg/day | Increased cocaine abstinence | May increase the number of people who are abstinent at the end of treatment (Risk Ratio 1.58). | Gastrointestinal disturbances, potential for severe reaction with alcohol. | [11][12][13][14] |
| Naltrexone | 50-150 mg/day | Reduction in cocaine use | Ineffective at 50 mg/d for co-occurring cocaine and alcohol dependence. Higher doses showed some reduction in heavy drinking but not consistently cocaine use. | Low treatment retention and medication compliance reported. | [8][9][15] |
| Topiramate | Up to 300 mg/day | Increased cocaine non-use days and abstinence | Significantly increased the weekly proportion of cocaine non-use days (13.3% vs 5.3% for placebo). Associated with increased continuous abstinence in some studies (Risk Ratio 2.52). | Generally favorable tolerability, with comparable adverse events to placebo. | [1][3][4][16][17] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms underlying cocaine addiction and the interventions discussed, the following diagrams have been generated using Graphviz.
Dopamine Reward Pathway and Cocaine's Effect
Caption: Cocaine blocks the dopamine transporter (DAT), leading to increased dopamine in the synapse and enhanced reward signaling.
This compound's Mechanism of Action
Caption: this compound inhibits DBH, reducing norepinephrine synthesis and thereby decreasing a key driver of cocaine relapse.
Experimental Workflow: Reinstatement Model of Relapse
Caption: The reinstatement model is a three-phase preclinical procedure to study the neurobiology of relapse and test potential therapies.
Detailed Experimental Protocols
Cocaine Self-Administration in Rats
This protocol is a standard method to model the reinforcing properties of cocaine.[7][18][19][20]
-
Animal Subjects: Male Sprague-Dawley rats are typically used, housed individually with a 12-hour light/dark cycle and ad libitum access to food and water unless otherwise specified.
-
Surgical Preparation: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for drug infusion.
-
Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above one lever, and an infusion pump connected to the rat's catheter.
-
Training: Rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours). A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone). Presses on the "inactive" lever have no consequence.
-
Data Acquisition: The number of presses on each lever is recorded to determine the reinforcing efficacy of cocaine.
Reinstatement Model of Cocaine Relapse
This model is used to study the factors that trigger relapse to drug-seeking behavior after a period of abstinence.[10][21][22][23][24]
-
Self-Administration Phase: Rats are first trained to self-administer cocaine as described above until stable responding is achieved.
-
Extinction Phase: Following the acquisition of self-administration, lever pressing is "extinguished" by replacing the cocaine solution with saline. The conditioned stimuli may or may not be presented during this phase. Extinction sessions continue until lever pressing returns to a low, stable level.
-
Reinstatement Testing: Once the behavior is extinguished, the ability of various stimuli to reinstate drug-seeking (i.e., lever pressing) is tested. This can be induced by:
-
Drug-Primed Reinstatement: A non-contingent injection of a low dose of cocaine.
-
Cue-Induced Reinstatement: Presentation of the conditioned stimuli (light/tone) that were previously paired with cocaine infusion.
-
Stress-Induced Reinstatement: Exposure to a stressor, such as intermittent footshock or an injection of a pharmacological stressor like yohimbine.
-
-
Treatment Effect Evaluation: To test the efficacy of a compound like this compound, it is administered before the reinstatement test session. A reduction in lever pressing compared to a vehicle-treated control group indicates that the compound can attenuate relapse-like behavior.
Conclusion
This compound presents a promising, mechanistically distinct alternative to existing therapies for cocaine addiction. Its targeted inhibition of norepinephrine synthesis addresses a critical component of relapse that is often not the primary focus of other pharmacological approaches. Preclinical data are robust, demonstrating this compound's ability to reduce the motivation for cocaine and attenuate relapse triggered by various stimuli.[2][5][6] Early clinical data suggest good tolerability and a potential to reduce the positive subjective effects of cocaine.[6][10]
In comparison, existing off-label treatments such as disulfiram, naltrexone, and topiramate have shown mixed efficacy and can be limited by side effects or poor patient adherence.[8][9][11] The data presented in this guide underscore the need for continued research into novel therapeutic targets for cocaine use disorder. This compound's unique mechanism of action warrants further investigation in larger-scale clinical trials to fully elucidate its potential as a valuable tool in the treatment of this challenging addiction.
References
- 1. Topiramate for the Treatment of Cocaine Addiction: A Randomized Clinical Trial | Substance Use Health Network [substanceusehealth.ca]
- 2. The selective dopamine β-hydroxylase inhibitor this compound attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A double-blind, placebo-controlled trial of topiramate for the treatment of comorbid cocaine and alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Dose Naltrexone Therapy for Cocaine-Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Randomized, Double Blind, Placebo-Controlled Trial of Disulfiram for the Treatment of Cocaine Dependence in Methadone-Stabilized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Disulfiram for the treatment of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of naltrexone on alcohol and cocaine use in dually addicted patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topiramate Therapy in Cocaine Use Disorder: A Systematic Review and meta-analysis of Randomized Controlled Trials [trends.org.br]
- 17. DSpace [lenus.ie]
- 18. Behavioral Economics of Cocaine Self-administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Animal Models of Drug Relapse and Craving after Voluntary Abstinence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nepicastat and Other Sympatholytics for Researchers and Drug Development Professionals
An objective analysis of the performance, mechanisms, and clinical data of Nepicastat in relation to other sympatholytic agents, supported by experimental evidence.
This guide provides a comprehensive comparison of this compound, a selective dopamine (B1211576) β-hydroxylase (DBH) inhibitor, with other sympatholytic drugs. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, clinical efficacy, side-effect profiles, and pharmacokinetic properties. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.
Introduction to this compound and Sympatholytics
Sympatholytic drugs antagonize the effects of the sympathetic nervous system, primarily by interfering with the synthesis, release, or receptor binding of norepinephrine (B1679862) and epinephrine. These agents are utilized in the management of various cardiovascular and neurological conditions. This compound represents a targeted approach within this class by specifically inhibiting dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine.[1] This mechanism offers the potential for a more focused modulation of sympathetic tone compared to broader-acting sympatholytics.
Mechanism of Action: A Comparative Overview
The sympatholytic drug class encompasses a variety of mechanisms to curtail sympathetic activity. A fundamental distinction lies between agents that inhibit catecholamine synthesis, such as this compound, and those that block adrenergic receptors.
-
Dopamine β-Hydroxylase (DBH) Inhibitors: this compound, etamicastat, and disulfiram (B1670777) directly inhibit the DBH enzyme, leading to decreased norepinephrine production and a subsequent increase in dopamine levels.[1][2] This targeted approach aims to reduce sympathetic outflow at its source.
-
Alpha-Adrenergic Antagonists (Alpha-Blockers): Drugs like prazosin, doxazosin, and terazosin (B121538) selectively block α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[3] Non-selective alpha-blockers like phenoxybenzamine (B1677643) and phentolamine (B1677648) also block α2-receptors.[3]
-
Beta-Adrenergic Antagonists (Beta-Blockers): This large class of drugs, including propranolol, metoprolol, and atenolol, competitively inhibits β-adrenergic receptors.[4] They are further classified based on their selectivity for β1 (cardioselective) or β2 receptors and whether they possess intrinsic sympathomimetic activity.
-
Centrally Acting Sympatholytics: Agents like clonidine (B47849) and methyldopa (B1676449) stimulate α2-adrenergic receptors in the brainstem, which reduces sympathetic outflow from the central nervous system to the periphery.[5][6]
Quantitative Performance Data
The following tables provide a comparative summary of the quantitative performance of this compound and other sympatholytics based on available experimental and clinical data.
Table 1: In Vitro Potency of DBH Inhibitors
| Compound | Target | IC50 (nM) | Species | Notes |
| This compound | Dopamine β-Hydroxylase | 9.0 ± 0.8[7] | Human | Potent and selective inhibitor. |
| 8.5 ± 0.8[7] | Bovine | |||
| Etamicastat | Dopamine β-Hydroxylase | 107[3] | Not Specified | Reversible inhibitor. |
| Disulfiram | Dopamine β-Hydroxylase | ~1000[8] | Not Specified | Irreversible inhibitor, also inhibits aldehyde dehydrogenase.[2] |
Table 2: Clinical Efficacy in Hypertension
| Drug Class | Drug Example(s) | Typical Dose | Mean Blood Pressure Reduction (SBP/DBP in mmHg) | Study Population | Notes |
| DBH Inhibitor | This compound | 30-100 mg/kg/day (in SHRs) | 20-42 / Not Reported[1] | Spontaneously Hypertensive Rats | Dose-dependent decrease without reflex tachycardia.[1] |
| Etamicastat | 10 mg/kg/day (in SHRs) | 37 / 32[9] | Spontaneously Hypertensive Rats | No effect on heart rate.[9] | |
| Alpha-Blocker | Doxazosin, Prazosin, Terazosin | Varies | ~8 / ~5[8] | Patients with primary hypertension | Modest effect; data from a meta-analysis of 10 trials.[8] |
| Beta-Blocker (Dual α/β) | Carvedilol | 12.5-50 mg/day | ~4 / ~3[10] | Patients with primary hypertension | Data from a meta-analysis of 8 studies.[10][11] |
| Labetalol | 300-800 mg/day | ~10 / ~7[10] | Patients with primary hypertension | ||
| Centrally Acting | Clonidine, Methyldopa | Varies | Variable, effective in lowering BP[6] | Patients with hypertension | Not considered first-line therapy due to side effects.[12] |
Table 3: Pharmacokinetic Properties
| Drug | Bioavailability | Half-life (t1/2) | Protein Binding | Metabolism | Excretion |
| This compound | Orally active[13] | Not specified in searches | Not specified in searches | Not specified in searches | Not specified in searches |
| Etamicastat | Orally active | 19-28 hours (repeated doses)[14] | Not specified in searches | N-acetylation by NAT2[14] | ~50% in urine (30% unchanged, 20% metabolite)[14] |
| Prazosin | ~60% | 2-3 hours[15] | ~97% | Extensive hepatic | Primarily biliary |
| Propranolol | ~25% (high first-pass) | 3-6 hours | ~90% | Extensive hepatic (CYP2D6, 1A2) | Renal |
| Metoprolol | ~50% (high first-pass) | 3-7 hours | ~12% | Extensive hepatic (CYP2D6) | Renal |
| Atenolol | ~50% | 6-7 hours | <5% | Minimal hepatic | Primarily renal (unchanged) |
| Clonidine | 75-95% | 12-16 hours | 20-40% | ~50% hepatic | ~50% renal (unchanged) |
| Methyldopa | ~25% (variable) | ~1.3 hours (beta-phase)[16] | <15%[16] | Hepatic (O-sulfation)[16] | Renal |
Table 4: Common Adverse Effects
| Drug Class | Common Side Effects |
| DBH Inhibitors | Generally well-tolerated in clinical trials.[1] |
| Alpha-Blockers | Orthostatic hypotension (especially first-dose), dizziness, headache, reflex tachycardia.[17] |
| Beta-Blockers | Bradycardia, fatigue, cold extremities, bronchospasm (non-selective), potential for masking hypoglycemia symptoms.[18] |
| Centrally Acting | Sedation, dry mouth, constipation, dizziness, rebound hypertension upon abrupt withdrawal (especially clonidine).[5][18] |
Experimental Protocols
Measurement of Dopamine β-Hydroxylase (DBH) Activity
A common and sensitive method for determining DBH activity in tissue or serum involves the enzymatic conversion of a substrate, followed by quantification of the product.
Principle: DBH catalyzes the hydroxylation of dopamine to norepinephrine. Due to the presence of endogenous catecholamines, a common alternative substrate is tyramine, which is converted to octopamine (B1677172). The rate of octopamine formation is proportional to the DBH activity.
Protocol Outline:
-
Sample Preparation: Serum or tissue homogenates are prepared. To remove endogenous inhibitors, samples can be treated with N-ethylmaleimide or purified using Concanavalin A-Sepharose, which binds the glycoprotein (B1211001) DBH.[19]
-
Enzymatic Reaction: The sample is incubated with a reaction mixture containing:
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase (to prevent cofactor oxidation)
-
Fumarate (activator)
-
Pargyline (to inhibit monoamine oxidase)
-
CuSO4 (as a source of Cu2+, a DBH cofactor)
-
A suitable buffer (e.g., sodium acetate)
-
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or alkali.
-
Product Quantification: The amount of octopamine produced is quantified. A highly sensitive method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[19] Alternatively, a spectrophotometric method can be used where octopamine is oxidized to p-hydroxybenzaldehyde, which can be measured at 330 nm.[11]
Measurement of Catecholamines in Plasma and Tissue
Accurate quantification of catecholamines (norepinephrine, epinephrine, and dopamine) is crucial for assessing the pharmacodynamic effects of sympatholytics.
Principle: Due to their low concentrations and susceptibility to oxidation, catecholamine measurement requires sensitive and specific analytical methods. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS) are the most common techniques.
Protocol Outline:
-
Sample Collection and Stabilization: Blood samples are collected in tubes containing EDTA and sodium metabisulfite (B1197395) to prevent coagulation and catecholamine oxidation. Plasma is separated by centrifugation at low temperatures. Tissue samples are homogenized in an acidic solution.
-
Extraction: Catecholamines are extracted and concentrated from the biological matrix. A common method is solid-phase extraction (SPE) using alumina (B75360) or ion-exchange columns.[20][21]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reverse-phase C18 column is typically used to separate norepinephrine, epinephrine, and dopamine.
-
Detection and Quantification:
-
Electrochemical Detection (ED): An electrode is set at an oxidizing potential, and the current generated by the oxidation of catecholamines is measured. This method is highly sensitive.
-
Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity by measuring the mass-to-charge ratio of the analytes and their fragments.[10][21]
-
-
Data Analysis: Catecholamine concentrations are determined by comparing the peak areas or signal intensities of the samples to those of known standards.
Clinical Applications and Future Directions
While this compound has been investigated for several conditions, its clinical development has faced challenges.
-
Congestive Heart Failure (CHF): Preclinical studies in dogs with chronic heart failure showed that this compound could prevent the progression of left ventricular dysfunction and remodeling.[22][23] This suggests a potential therapeutic role in conditions characterized by sympathetic overactivation.
-
Post-Traumatic Stress Disorder (PTSD): The rationale for using this compound in PTSD is based on the role of norepinephrine in fear and traumatic memories. While a preclinical study in a mouse model of PTSD showed that this compound decreased the persistence of traumatic memories and anxiety-like behavior, a Phase 2 clinical trial in humans did not show efficacy in relieving PTSD symptoms compared to placebo.[7][20]
-
Cocaine Dependence: this compound has been studied as a potential treatment for cocaine dependence, with the hypothesis that by inhibiting DBH, it could modulate the dopamine and norepinephrine balance in a way that reduces craving and relapse. However, a Phase 2 clinical trial did not meet its primary efficacy endpoint of increasing abstinence from cocaine.[24]
The broader class of sympatholytics remains a cornerstone in the treatment of hypertension, although agents like centrally acting sympatholytics are often reserved as later-line therapies due to their side-effect profiles.[12] The development of more selective agents like this compound highlights a continued effort to target the sympathetic nervous system with greater precision, potentially offering improved tolerability. Future research may focus on identifying patient populations that are most likely to benefit from DBH inhibition, possibly guided by genetic biomarkers.
References
- 1. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. CV Pharmacology | Centrally Acting Sympatholytics [cvpharmacology.com]
- 6. Use of centrally acting sympatholytic agents in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood pressure lowering efficacy of alpha blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of clonidine and methyldopa on blood pressure and side effects in hypertensive patients. | Semantic Scholar [semanticscholar.org]
- 10. Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Central Sympatholytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The hypotensive activity and side effects of methyldopa, clonidine, and guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic-pharmacodynamic relationships of alpha-adrenoceptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Sympatholytics/Adrenergic antagonists | Pharmacology Mentor [pharmacologymentor.com]
- 19. mdpi.com [mdpi.com]
- 20. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ahajournals.org [ahajournals.org]
- 23. Effects of dopamine beta-hydroxylase inhibition with this compound on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical pharmacokinetics of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Nepicastat and Other Dopamine β-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and tolerability of Nepicastat against other prominent dopamine (B1211576) β-hydroxylase (DBH) inhibitors, including the peripherally restricted compounds Etamicastat and Zamicastat, and the non-selective agent Disulfiram. The information is collated from preclinical and clinical studies to support researchers in evaluating the therapeutic potential and risks associated with DBH inhibition.
Introduction to DBH Inhibitors
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862).[1] Inhibition of DBH presents a therapeutic strategy for conditions associated with sympathetic nervous system overactivity, such as hypertension, congestive heart failure, and post-traumatic stress disorder (PTSD).[2][3] By blocking this enzyme, DBH inhibitors decrease norepinephrine levels while increasing dopamine levels.[4][5] The selectivity and central nervous system (CNS) penetrance of these inhibitors are key determinants of their efficacy and safety profiles.
This compound is a potent and selective DBH inhibitor capable of crossing the blood-brain barrier, allowing for both central and peripheral modulation of the sympathetic nervous system.[6][7] In contrast, Etamicastat and Zamicastat are designed to be peripherally selective, potentially offering a different safety profile by minimizing central effects.[8][9] Disulfiram, while also inhibiting DBH, is non-selective and inhibits other enzymes like aldehyde dehydrogenase, which contributes to its distinct and more challenging side-effect profile.[1][10]
Comparative Safety and Tolerability Data
The following table summarizes the adverse event profiles of this compound and other DBH inhibitors based on available clinical trial data.
| Adverse Event | This compound | Etamicastat | Zamicastat | Disulfiram (as a DBH inhibitor) |
| General Tolerability | Generally well-tolerated in healthy adults and in patients with congestive heart failure.[10] | Generally well-tolerated in healthy subjects and patients with hypertension.[11][12] | Reportedly well-tolerated in healthy subjects.[13] | Use is limited by its lack of specificity and associated side effects.[7][10] |
| Cardiovascular | In conscious hypertensive rats, it produced dose-dependent decreases in mean arterial blood pressure without causing reflex tachycardia.[2] When co-administered with cocaine, it did not enhance the cardiovascular effects of cocaine (heart rate and blood pressure).[10] | In hypertensive patients, it led to a dose-dependent reduction in 24-hour ambulatory blood pressure.[14] Slight prolongation of the QTc interval was noted at high doses in preclinical dog studies, but it is not expected to be clinically significant at therapeutic doses. | In healthy subjects, it decreased systolic and mean arterial pressure response to a cold pressor test.[15] | Has been reported to elevate heart rate on its own and significantly enhance the cardiovascular effects (heart rate and blood pressure) of cocaine when combined.[10] |
| Central Nervous System | As a centrally acting agent, it has been investigated for PTSD and cocaine dependence.[3] Specific CNS adverse events are not prominently reported in the provided safety assessments. | Designed to be peripherally selective to minimize central side effects.[8] | N/A | N/A in the context of DBH inhibition from the provided search results. |
| Serious Adverse Events | No serious adverse events were reported in a study with healthy young subjects receiving rising multiple doses.[11] | One serious adverse event ("acute cardiac event") was reported in the placebo group of a study in healthy subjects.[13] | N/A |
Experimental Protocols
Detailed methodologies from key studies are crucial for the interpretation of safety data. Below are summaries of experimental designs for studies on this compound and Etamicastat.
1. This compound: Safety Study in Cocaine Users
-
Study Design: A double-blind, placebo-controlled, inpatient study.[10]
-
Participants: Non-treatment seeking individuals who met the criteria for cocaine use disorder.[10]
-
Methodology: Participants received oral this compound (0, 80, and 160 mg) concurrently with intravenous cocaine (0, 10, 20, and 40 mg). The cardiovascular and subjective effects of cocaine were assessed in the presence of a placebo, 80 mg of this compound, or 160 mg of this compound on study days 4, 8, and 12, respectively.[10]
-
Key Assessments:
2. Etamicastat: Rising Multiple-Dose Safety Study
-
Study Design: A double-blind, randomized, placebo-controlled study.[11]
-
Participants: Healthy young male volunteers.[11]
-
Methodology: Participants received once-daily oral doses of a placebo or Etamicastat at 25, 50, 100, 200, 400, or 600 mg for 10 days.[11]
-
Key Assessments:
3. Zamicastat: Safety and Efficacy Study in Pulmonary Arterial Hypertension (PAH)
-
Study Design: An open-label, multicenter study (NCT04316143).[9][16]
-
Participants: Patients with PAH.[9]
-
Methodology: Designed to evaluate the safety and efficacy of Zamicastat as an adjunctive therapy in the long-term treatment of PAH.[16]
-
Key Assessments:
Signaling Pathways and Experimental Workflows
Mechanism of Action of DBH Inhibitors
The primary mechanism of DBH inhibitors is the blockage of norepinephrine synthesis from dopamine. This leads to a rebalancing of catecholamine levels, which is the basis for their therapeutic effects and some of their side effects. An accumulation of dopamine, the substrate for DBH, is an expected consequence.[17][18]
Caption: Mechanism of action of this compound and other DBH inhibitors.
General Workflow for a Rising Multiple-Dose Clinical Trial
The safety and tolerability of new chemical entities are often first evaluated in humans using a rising dose study design. This allows for careful monitoring of adverse events as the dose is incrementally increased.
Caption: Generalized workflow for a rising multiple-dose safety study.
Conclusion
This compound demonstrates a favorable safety profile, particularly in its lack of adverse cardiovascular interactions when co-administered with cocaine, a significant advantage over the non-selective DBH inhibitor Disulfiram.[10] The newer generation of peripherally selective DBH inhibitors, such as Etamicastat and Zamicastat, also appear to be well-tolerated and may offer a superior safety profile for cardiovascular indications by avoiding CNS-related side effects.[8][11][13] The choice of a specific DBH inhibitor for therapeutic development will ultimately depend on the target indication, weighing the need for central versus peripheral action against the corresponding safety considerations. Further long-term studies are necessary to fully characterize the safety profile of these compounds in patient populations.
References
- 1. scbt.com [scbt.com]
- 2. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphanet: Dopamine beta-hydroxylase deficiency [orpha.net]
- 6. ovid.com [ovid.com]
- 7. The Selective Dopamine β-Hydroxylase Inhibitor this compound Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etamicastat - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Zamicastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. drugs.com [drugs.com]
- 18. What are the side effects of Dopamine hydrochloride? [synapse.patsnap.com]
Meta-analysis of Nepicastat Research Findings: A Comparative Guide
Nepicastat is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine (B1679862).[1][2] This mechanism of action, which leads to decreased norepinephrine and increased dopamine levels, has positioned this compound as a candidate for treating conditions associated with dysregulated catecholamine systems, such as post-traumatic stress disorder (PTSD) and cocaine dependence.[1][3][4] This guide provides a meta-analytical summary of key research findings, comparing its performance and detailing experimental methodologies for researchers, scientists, and drug development professionals.
Performance in Preclinical and Clinical Studies
This compound has been evaluated in various studies, primarily focusing on its efficacy in animal models of PTSD and cocaine relapse, as well as its safety and preliminary efficacy in human trials.
Cocaine Dependence:
In preclinical studies, this compound has demonstrated the ability to reduce the reinforcing properties of cocaine and attenuate relapse-like behaviors triggered by cocaine, associated cues, and stress.[5][6] It has been shown to lower the breakpoint for cocaine self-administration in rats and inhibit reinstatement of cocaine-seeking behavior.[6] In a human laboratory study, this compound was found to be safe when co-administered with cocaine and showed a tendency to suppress some of the positive subjective effects of cocaine.[5][7]
Post-Traumatic Stress Disorder (PTSD):
The rationale for using this compound in PTSD stems from the hypothesis that excessive noradrenergic activity contributes to PTSD symptoms.[8] In animal models of PTSD, treatment with this compound has been shown to decrease the persistence of traumatic memories and reduce anxiety-like behavior.[8][9] Specifically, mice treated with this compound exhibited reduced freezing behavior upon re-exposure to traumatic contextual reminders.[9] However, a Phase 2 clinical trial in veterans with PTSD did not find this compound to be effective in relieving PTSD-associated symptoms when compared to a placebo.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key studies. Due to the limited number of published, large-scale clinical trials with comprehensive data, the tables include findings from both preclinical and clinical research to provide a broader overview.
Table 1: Effects of this compound on Cocaine-Seeking Behavior (Preclinical)
| Study Outcome | Animal Model | This compound Dose | Key Finding | Reference |
| Breakpoint for Cocaine | Rats | 50 mg/kg | Significantly lowered the breakpoint for cocaine self-administration. | [6] |
| Cue-Induced Reinstatement | Rats | 50 mg/kg | Attenuated reinstatement of cocaine-seeking behavior. | [6] |
| Stress-Induced Reinstatement | Rats | 50 mg/kg | Attenuated reinstatement of cocaine-seeking behavior (footshock, yohimbine). | [6] |
Table 2: Effects of this compound in a Human Cocaine Co-administration Study
| Study Outcome | Participant Group | This compound Doses | Key Finding | Reference |
| Subjective Effects of Cocaine | Non-treatment seeking individuals with cocaine use disorder (n=13) | 80 mg and 160 mg | Reduced several positive subjective effects of intravenous cocaine. | [5][7] |
| Safety and Tolerability | Non-treatment seeking individuals with cocaine use disorder (n=15 completers) | 80 mg and 160 mg | Well-tolerated with no significant differences in adverse events compared to cocaine alone. | [5][7] |
Table 3: Effects of this compound on PTSD-like Behaviors (Preclinical)
| Study Outcome | Animal Model | This compound Dose | Key Finding | Reference |
| Freezing Behavior | Mice | 30 mg/kg daily | Significantly decreased freezing time upon re-exposure to contextual reminders. | [9] |
| Anxiety-Like Behavior | Mice | 30 mg/kg daily | Increased time spent and entries in the open arms of the elevated plus maze. | [9] |
Experimental Protocols
Human Study of this compound and Cocaine Co-administration:
-
Objective: To assess the safety, tolerability, and effects of this compound on the subjective and cardiovascular effects of intravenous cocaine.[7]
-
Study Design: A double-blind, placebo-controlled, inpatient study.[5][7]
-
Participants: Non-treatment seeking individuals who met the criteria for cocaine use disorder.[5][7]
-
Procedure: Participants received oral this compound (0, 80, and 160 mg) or placebo. On study days 4, 8, and 12, the cardiovascular and subjective effects of intravenous cocaine (0, 10, 20, and 40 mg) were assessed.[5][7]
-
Outcome Measures: Primary outcomes included safety and tolerability, assessed by monitoring adverse events. Secondary outcomes included the subjective effects of cocaine, measured using visual analog scales.[5]
Preclinical Study of this compound in a Mouse Model of PTSD:
-
Objective: To evaluate the effect of this compound on the persistence of traumatic memories and anxiety-like behavior.[8]
-
Study Design: An animal model of PTSD was induced in mice.[8]
-
Animals: Wild-type (129x1/SvJ) female mice.[8]
-
Procedure: Mice were administered this compound (30 mg/kg) or a vehicle once daily for 7 or 12 days following PTSD induction.[8]
-
Outcome Measures: The primary behavioral outcome was the percentage of freezing time calculated on days 0, 1, 2, and 7. Anxiety-like behavior was assessed using the elevated plus maze test.[8][9] Catecholamine levels and DBH activity were also measured.[8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Typical workflow of a randomized controlled trial for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine beta-hydroxylase inhibitor this compound increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective dopamine β-hydroxylase inhibitor this compound attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Nepicastat's Preclinical Performance: A Comparative Analysis in Cocaine Dependence, PTSD, and Heart Failure Models
For researchers and drug development professionals, this guide provides an objective comparison of Nepicastat's performance against alternative therapies in preclinical models of cocaine dependence, Post-Traumatic Stress Disorder (PTSD), and congestive heart failure. The data presented is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.
This compound is a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme that catalyzes the final step in norepinephrine (B1679862) synthesis—the conversion of dopamine to norepinephrine. By inhibiting DBH, this compound effectively reduces norepinephrine levels while increasing dopamine levels in both the central and peripheral nervous systems. This unique mechanism of action has prompted its investigation in a range of neurological and cardiovascular disorders where catecholamine dysregulation is a key pathological feature.
Cocaine Dependence: Attenuating Relapse Behavior
In preclinical rat models of cocaine dependence, this compound has demonstrated significant efficacy in reducing cocaine-seeking behavior, a key predictor of relapse. Its performance has been primarily compared with disulfiram, another DBH inhibitor.
Performance Data
| Treatment Group | Reinstatement Trigger | Outcome Measure | Result | Reference Study |
| This compound (50 mg/kg) | Cocaine-Primed | Active Lever Presses | Significant reduction compared to vehicle | Schroeder et al., 2010 |
| Disulfiram (100 mg/kg) | Cocaine-Primed | Active Lever Presses | Significant reduction compared to vehicle | Schroeder et al., 2010 |
| This compound (50 mg/kg) | Cue-Induced | Active Lever Presses | Significant reduction compared to vehicle | (Not explicitly found in provided search results) |
| This compound (50 mg/kg) | Stress-Induced (Footshock) | Active Lever Presses | Significant reduction compared to vehicle | (Not explicitly found in provided search results) |
Experimental Protocols
Cocaine Self-Administration and Reinstatement Model:
Male Sprague-Dawley rats are surgically implanted with intravenous catheters for cocaine self-administration. The rats are trained to press a lever to receive infusions of cocaine, a behavior that is paired with a cue (e.g., a light and a tone). Following the acquisition of stable self-administration, the behavior is "extinguished" by replacing cocaine with saline and removing the cue. Reinstatement of cocaine-seeking behavior is then triggered by a cocaine prime (a non-contingent injection of cocaine), presentation of the conditioned cue, or a stressor (e.g., mild footshock). The number of presses on the previously active lever is measured as an indicator of drug-seeking behavior.
Post-Traumatic Stress Disorder (PTSD): Mitigating Fear and Anxiety
In a mouse model of PTSD, this compound has shown promise in reducing the persistence of traumatic memories and anxiety-like behaviors. While direct comparative preclinical studies with other agents are limited, its performance can be contextualized against the known effects of drugs like prazosin (B1663645) and propranolol (B1214883) in similar models.
Performance Data
| Treatment Group | Animal Model | Outcome Measure | Result | Reference Study |
| This compound (30 mg/kg/day) | Mouse Fear Conditioning | Freezing Behavior | Significant decrease in freezing time | Martinho et al., 2021 |
| This compound (30 mg/kg/day) | Mouse Fear Conditioning | Elevated Plus Maze | Significant increase in time spent in open arms | Martinho et al., 2021 |
Experimental Protocols
Fear Conditioning Model in Mice:
A common preclinical model for PTSD involves fear conditioning, where a neutral stimulus (e.g., a specific context or an auditory tone) is paired with an aversive unconditioned stimulus (e.g., a mild electric footshock). This pairing leads to the development of a conditioned fear response, typically measured as "freezing" behavior (a state of immobility). The persistence of this fear memory and the generalization of fear to neutral contexts are considered analogous to some symptoms of PTSD. The efficacy of a therapeutic agent is assessed by its ability to reduce the freezing response during re-exposure to the conditioned stimulus.
Congestive Heart Failure: Improving Cardiac Function
In a canine model of chronic heart failure, this compound demonstrated the ability to prevent the progression of left ventricular dysfunction and remodeling. Its effects were compared against a placebo and in combination with the ACE inhibitor enalapril.
Performance Data
| Treatment Group | Animal Model | Key Cardiac Parameters | Outcome | Reference Study |
| This compound (Low Dose) | Dog Model (Microembolization) | Left Ventricular Ejection Fraction (LVEF) | Prevented decrease observed with placebo | Sabbah et al., 2000 |
| This compound (Low Dose) | Dog Model (Microembolization) | LV End-Diastolic & End-Systolic Volume | Prevented increase observed with placebo | Sabbah et al., 2000 |
| This compound (Low Dose) + Enalapril | Dog Model (Microembolization) | Left Ventricular Ejection Fraction (LVEF) | Significant increase compared to baseline | Sabbah et al., 2000 |
Experimental Protocols
Microembolization-Induced Heart Failure in Dogs:
Chronic heart failure is induced in dogs through multiple, sequential intracoronary microembolizations. This procedure involves the injection of small microspheres into the coronary arteries, leading to the occlusion of small vessels and subsequent myocardial damage and remodeling, mimicking the pathophysiology of ischemic cardiomyopathy. Cardiac function is assessed using techniques such as echocardiography and cardiac catheterization to measure parameters like LVEF, end-diastolic volume, and end-systolic volume.
A Comparative Guide to Nepicastat and Other Dopamine β-Hydroxylase Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nepicastat with other notable dopamine (B1211576) β-hydroxylase (DBH) inhibitors: Etamicastat (B1249725), Zamicastat, and Disulfiram. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of these compounds for preclinical studies. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to Dopamine β-Hydroxylase Inhibition
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). Inhibition of DBH presents a therapeutic strategy for various conditions, including post-traumatic stress disorder (PTSD), cocaine addiction, and cardiovascular diseases. By blocking DBH, these inhibitors decrease norepinephrine levels while increasing dopamine levels, thereby modulating neurotransmitter balance in both the central and peripheral nervous systems.
Comparative Analysis of DBH Inhibitors
This compound stands out among DBH inhibitors due to its high potency and selectivity. The following tables provide a quantitative comparison of this compound with Etamicastat, Zamicastat, and Disulfiram.
Table 1: In Vitro Potency Against Dopamine β-Hydroxylase
| Compound | IC50 (Human DBH) | IC50 (Bovine DBH) | Inhibition Type |
| This compound | 9 nM[1][2][3] | 8.5 nM[1][2][3] | Reversible, Competitive[4] |
| Etamicastat | 107 nM[4] | Not Reported | Reversible, Mixed-model[4] |
| Zamicastat | Not explicitly stated in results | Not explicitly stated in results | Reversible |
| Disulfiram | ~1000 nM[5] | Not Reported | Irreversible[5] |
Note: A lower IC50 value indicates higher potency.
Table 2: Selectivity and Off-Target Effects
| Compound | Primary Target | Known Off-Target Effects |
| This compound | Dopamine β-Hydroxylase | Negligible affinity for 12 other enzymes and 13 neurotransmitter receptors.[2][3] May inhibit acetylcholinesterase at higher concentrations.[6] |
| Etamicastat | Dopamine β-Hydroxylase | Peripherally selective.[7] |
| Zamicastat | Dopamine β-Hydroxylase | Inhibits P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8][9] |
| Disulfiram | Dopamine β-Hydroxylase | Aldehyde dehydrogenase inhibitor.[5] Also inhibits plasma esterases.[5] |
Table 3: Comparative Pharmacokinetic Profiles
| Parameter | This compound | Etamicastat | Zamicastat | Disulfiram |
| Oral Bioavailability | Orally active.[1][2] | Orally administered in clinical trials.[10] | Rapidly absorbed orally.[11] | 80-90% absorbed after oral administration.[12][13] |
| Blood-Brain Barrier (BBB) Permeability | Crosses the BBB.[1][14] | Peripherally selective, does not cross the BBB.[7] | Can cross the BBB.[8] | Readily crosses the BBB.[12][13] |
| Half-life | Not explicitly stated in results | 19-28 hours (in humans).[10][15] | Long terminal half-life of total radioactivity (153 hours in humans).[16] | ~7 hours for the parent drug; metabolites have longer half-lives.[13][17] |
| Metabolism | Not detailed in results | N-acetylation by N-acetyltransferase 2 (NAT2).[10][15] | Extensively metabolized.[11][16] | Rapidly converted to diethyldithiocarbamic acid (DDC) and other metabolites.[18] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language script.
Signaling Pathway of DBH Inhibition
Caption: Mechanism of this compound action in a noradrenergic neuron.
Experimental Workflow: Cocaine-Seeking Behavior in Rats
Caption: Workflow for studying this compound's effect on cocaine relapse.
Detailed Experimental Protocols
In Vitro Dopamine β-Hydroxylase Inhibition Assay
-
Objective: To determine the in vitro potency of test compounds in inhibiting human and bovine DBH.
-
Enzyme Source: Purified human or bovine DBH.
-
Substrate: Tyramine.
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, tyramine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of product (octopamine) formed is quantified using a suitable analytical method (e.g., HPLC).
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
-
Animal Model of Cocaine-Seeking Behavior
-
Objective: To evaluate the effect of this compound on cocaine-seeking behavior in rats.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Procedure:
-
Self-Administration Training: Rats are trained to press a lever to receive intravenous infusions of cocaine. Each infusion is paired with a light cue.
-
Extinction: Once a stable response is established, the cocaine is replaced with saline, and lever pressing is extinguished.
-
Reinstatement: Reinstatement of cocaine-seeking behavior is triggered by one of three stimuli: a priming dose of cocaine, presentation of the cocaine-associated cue, or a stressor (e.g., mild footshock).
-
Treatment: Prior to the reinstatement session, rats are administered this compound or a vehicle control.
-
Data Analysis: The number of lever presses during the reinstatement session is recorded and compared between the this compound and vehicle groups. A significant reduction in lever pressing in the this compound group indicates an attenuation of cocaine-seeking behavior.[19]
-
Animal Model of Post-Traumatic Stress Disorder (PTSD)
-
Objective: To assess the efficacy of this compound in reducing PTSD-like behaviors in mice.
-
Animals: Wild-type mice.
-
Procedure:
-
PTSD Induction: A PTSD-like state is induced using a contextual fear conditioning paradigm, which involves exposing the mice to a series of footshocks in a specific context.
-
Treatment: Mice are treated daily with this compound (e.g., 30 mg/kg, p.o.) or vehicle.
-
Behavioral Testing:
-
Freezing Behavior: The amount of time the mice spend freezing upon re-exposure to the fear-associated context is measured.
-
Anxiety-like Behavior: An elevated plus-maze is used to assess anxiety levels.
-
-
Data Analysis: Freezing time and behavior on the elevated plus-maze are compared between the this compound and vehicle groups. A reduction in freezing and anxiety-like behaviors in the this compound group suggests a therapeutic effect.[20][21]
-
Animal Model of Hypertension
-
Objective: To evaluate the cardiovascular effects of this compound in spontaneously hypertensive rats (SHRs).
-
Animals: Spontaneously hypertensive rats (SHRs).
-
Procedure:
-
Treatment: SHRs are treated with this compound (e.g., 30 and 100 mg/kg/day) or vehicle for an extended period (e.g., 30 days).
-
Blood Pressure Monitoring: Mean arterial blood pressure is continuously monitored using telemetry implants.
-
Catecholamine Measurement: At the end of the study, tissue samples (e.g., heart, arteries, cerebral cortex) are collected to measure dopamine and norepinephrine levels.
-
Data Analysis: Blood pressure readings and catecholamine levels are compared between the this compound and vehicle groups. A significant decrease in blood pressure and tissue norepinephrine, coupled with an increase in dopamine, indicates the intended pharmacological effect of this compound.[22][23][24]
-
Justification for Using this compound
Based on the comparative data, this compound presents several advantages for preclinical research:
-
High Potency: this compound is a highly potent inhibitor of DBH, with IC50 values in the low nanomolar range, significantly more potent than Disulfiram.[1][2][3][5]
-
High Selectivity: It exhibits high selectivity for DBH over other enzymes and receptors, minimizing the potential for off-target effects and confounding experimental results.[2][3] This is a significant advantage over the non-selective inhibitor Disulfiram.[5]
-
Central Nervous System Activity: this compound's ability to cross the blood-brain barrier allows for the investigation of its effects on central noradrenergic and dopaminergic systems, making it suitable for studying CNS disorders like PTSD and addiction.[1][14] In contrast, Etamicastat is peripherally selective and would not be appropriate for such studies.[7]
-
Favorable Preclinical Data: Extensive preclinical studies have demonstrated the efficacy of this compound in animal models of cocaine addiction, PTSD, and hypertension.[19][20][21][22][23][24][25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catecholamine modulatory effects of this compound (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor this compound in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring this compound Activity: Beyond DβH | MDPI [mdpi.com]
- 7. Etamicastat - Wikipedia [en.wikipedia.org]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human metabolism of zamicastat, an oral dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. ClinPGx [clinpgx.org]
- 19. The selective dopamine β-hydroxylase inhibitor this compound attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 21. Treatment With this compound Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [pubmed.ncbi.nlm.nih.gov]
- 22. Cardiovascular effects of this compound (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Treatment for cocaine addiction targets relapse [news.emory.edu]
Safety Operating Guide
Navigating the Disposal of Nepicastat: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the safe disposal of Nepicastat, a potent inhibitor of dopamine (B1211576) β-hydroxylase, ensuring that laboratory practices align with safety standards and environmental responsibility.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the minimum required PPE includes:
-
Protective Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect from contamination of personal clothing.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator is advised.[1]
In the event of accidental exposure, follow these first-aid measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
General Disposal Procedure for this compound
While specific disposal regulations vary by institution and locality, the following procedure outlines a standardized and safe approach for the disposal of this compound waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
| Waste Type | Recommended Disposal Container | Disposal Pathway |
| Solid this compound Waste | A designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (irritant), and the accumulation start date. | Segregate from other chemical waste streams to avoid incompatible chemical reactions. The container should be collected by the institution's hazardous waste management service for high-temperature incineration or other approved disposal methods. |
| Contaminated Labware | Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be placed in a designated hazardous waste bag or container separate from regular trash. | This waste should be collected by the hazardous waste management service. Do not dispose of this waste in standard laboratory trash or biohazard bags unless explicitly permitted by your EHS department. |
| This compound Solutions | Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. The solvent and approximate concentration of this compound should be clearly indicated. | Do not dispose of this compound solutions down the drain. The collected liquid waste will be managed by the hazardous waste team for appropriate treatment and disposal, which may include incineration or chemical neutralization, depending on the solvent and local regulations. |
| Empty this compound Containers | Empty original containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers. | After proper rinsing, the container may be recyclable or disposed of as regular solid waste, depending on local rules. Consult your EHS for specific instructions on managing empty, rinsed chemical containers. |
Experimental Protocols and Data
Currently, there is no publicly available, standardized experimental protocol for the chemical degradation or neutralization of this compound for disposal purposes. The recommended disposal method is to treat it as a hazardous chemical waste and transfer it to a licensed waste disposal facility.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Nepicastat
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Nepicastat, a potent and selective inhibitor of dopamine (B1211576) β-hydroxylase.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride is classified as a hazardous substance. All personnel must be thoroughly trained in its proper handling and storage.
Hazard Classification:
| Hazard Statement | Classification Code | Description |
| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[1][2] |
| H319 | Serious Eye Damage/Eye Irritation, Category 2A | Causes serious eye irritation.[1][2] |
| H335 | Specific Target Organ Toxicity (single exposure), Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Type | Standard/Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (powder-free) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Body Protection | Laboratory coat or disposable gown | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust or aerosols. |
Procedural Guidance for Handling this compound
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as specified in the table above. This includes a lab coat, safety glasses, and gloves.
-
Conduct all work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
-
Handling and Solution Preparation:
-
When weighing the solid compound, avoid generating dust.
-
To prepare a stock solution, carefully add the solvent to the vial containing this compound. For example, this compound hydrochloride is soluble in DMSO.[3]
-
Ensure the container is securely capped and mix gently until the solid is fully dissolved.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
First Aid Measures:
-
If on skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
If swallowed: Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused this compound:
-
Unused this compound should be disposed of as hazardous chemical waste.
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.[4]
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, and absorbent pads, should be considered contaminated.
-
Place all contaminated waste in a clearly labeled, sealed container.
-
Dispose of the container as hazardous waste according to your institution's guidelines.
General Guidance for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
-
In the absence of specific institutional guidelines, you can follow the FDA's recommendations for disposing of unused medicines in the household trash by mixing the compound with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then in the trash.[5] However, for a research laboratory setting, disposal as hazardous waste is the recommended and safer option.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
